molecular formula C7H18OSi2 B072515 VINYLPENTAMETHYLDISILOXANE CAS No. 1438-79-5

VINYLPENTAMETHYLDISILOXANE

Cat. No.: B072515
CAS No.: 1438-79-5
M. Wt: 174.39 g/mol
InChI Key: MRRXLWNSVYPSRB-UHFFFAOYSA-N
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Description

Vinylpentamethyldisiloxane is a versatile organosilicon compound of significant value in materials science and synthetic chemistry, primarily functioning as a fundamental building block and reactive intermediate. Its core research utility stems from the presence of a vinyl group and silicon-hydride (Si-H) moiety within the same disiloxane structure. This bifunctionality enables its primary application in hydrosilylation reactions, a cornerstone of silicone chemistry, where it acts as a crosslinker or chain extender. Under platinum or other metal catalysts, the Si-H bond adds across the carbon-carbon double bond of other vinyl-functionalized siloxanes, facilitating the synthesis of custom-tailored silicone copolymers, resins, and elastomers with precisely controlled network structures, mechanical properties, and thermal stability.

Properties

IUPAC Name

ethenyl-dimethyl-trimethylsilyloxysilane
Source PubChem
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InChI

InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXLWNSVYPSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061692
Record name Pentamethylvinyldisiloxane
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Molecular Weight

174.39 g/mol
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CAS No.

1438-79-5
Record name Vinylpentamethyldisiloxane
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Record name Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl-
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Record name Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl-
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Record name Pentamethylvinyldisiloxane
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Record name 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethenylpentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ethenylpentamethyldisiloxane, a key intermediate in the production of various silicone-based materials. The document details the prevalent synthetic methodologies, purification protocols, and analytical techniques for quality control.

Introduction

Ethenylpentamethyldisiloxane, also known as vinylpentamethyldisiloxane, is an organosilicon compound with the chemical formula C7H18OSi2.[1][2] Its structure features a vinyl functional group attached to a disiloxane backbone, making it a valuable monomer and crosslinking agent in the synthesis of silicone polymers.[3][4] These polymers find extensive applications in the pharmaceutical, cosmetic, and advanced materials industries due to their desirable properties such as thermal stability, biocompatibility, and chemical inertness.[3][4] This guide focuses on the practical aspects of synthesizing and purifying high-purity ethenylpentamethyldisiloxane for research and development purposes.

Synthesis of Ethenylpentamethyldisiloxane

The most common and efficient method for the laboratory-scale synthesis of ethenylpentamethyldisiloxane is the Grignard reaction. This method involves the reaction of a chlorosilane with a vinyl Grignard reagent. An alternative industrial-scale method is the direct hydrosilylation of acetylene with pentamethyldisiloxane, often catalyzed by platinum-based catalysts.[3][5]

Grignard Reaction Synthesis

This synthetic route utilizes the reaction between chloropentamethyldisiloxane and vinylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride, thus forming the desired carbon-silicon bond.[6][7]

Reaction: (CH₃)₃Si-O-Si(CH₃)₂Cl + CH₂=CHMgBr → (CH₃)₃Si-O-Si(CH₃)₂CH=CH₂ + MgBrCl

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of ethenylpentamethyldisiloxane is provided below. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the Grignard reagent.[8]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Vinyl bromide

  • Chloropentamethyldisiloxane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of vinyl bromide in anhydrous diethyl ether or THF to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with Chloropentamethyldisiloxane:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of chloropentamethyldisiloxane in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and precipitate the magnesium salts.[6]

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

Quantitative Data for Grignard Synthesis:

ParameterValue/Range
Reactant Molar Ratio1.1 : 1 (Vinylmagnesium bromide : Chloropentamethyldisiloxane)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield70 - 85%
Purity before Purification> 90% (by GC)
Hydrosilylation Synthesis

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of ethenylpentamethyldisiloxane, this would involve the reaction of pentamethyldisiloxane with acetylene, typically catalyzed by a platinum complex like Karstedt's catalyst.[3][5] This method is more common in industrial settings.

Reaction: (CH₃)₃Si-O-Si(CH₃)₂H + CH≡CH --(Pt catalyst)--> (CH₃)₃Si-O-Si(CH₃)₂CH=CH₂

Purification of Ethenylpentamethyldisiloxane

The primary method for purifying ethenylpentamethyldisiloxane is fractional distillation under reduced pressure. This technique is effective in separating the desired product from unreacted starting materials, by-products, and residual solvent.[9][10] Given the boiling point of ethenylpentamethyldisiloxane is 120 °C at atmospheric pressure, vacuum distillation is often employed to reduce the boiling temperature and prevent potential polymerization or degradation of the vinyl group at elevated temperatures.[1][11]

Experimental Protocol: Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

    • Place the crude ethenylpentamethyldisiloxane in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump through a cold trap.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect the initial fraction, which will primarily consist of any remaining solvent and low-boiling impurities.

    • As the temperature of the vapor at the top of the column stabilizes near the boiling point of the product at the applied pressure, change the receiving flask to collect the pure ethenylpentamethyldisiloxane.

    • Continue distillation until the majority of the product has been collected, leaving behind high-boiling residues in the distillation flask.

Quantitative Data for Purification:

ParameterValue/Range
Boiling Point (atm)120 °C
Reduced Pressure Range20 - 50 mmHg
Corresponding Boiling Point50 - 70 °C (estimated)
Expected Purity after Distillation> 98% (by GC-MS)

Quality Control and Analysis

The purity and identity of the synthesized ethenylpentamethyldisiloxane should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is used to determine the purity of the sample and identify any volatile impurities. The retention time of the main peak can be compared to a standard, and the mass spectrum will show characteristic fragments of ethenylpentamethyldisiloxane.[12][13]

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information, confirming the presence of the vinyl and pentamethyldisiloxane moieties.

Workflow and Process Diagrams

Synthesis Workflow:

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up Mg Magnesium Turnings GrignardFormation Vinylmagnesium Bromide Mg->GrignardFormation VinylBromide Vinyl Bromide in Anhydrous Solvent VinylBromide->GrignardFormation Reaction Reaction Mixture GrignardFormation->Reaction Chlorosilane Chloropentamethyldisiloxane in Anhydrous Solvent Chlorosilane->Reaction Quench Quenching (Saturated NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation CrudeProduct Crude Ethenylpentamethyldisiloxane Evaporation->CrudeProduct

Caption: Grignard synthesis workflow for ethenylpentamethyldisiloxane.

Purification Workflow:

Purification_Workflow CrudeProduct Crude Ethenylpentamethyldisiloxane DistillationSetup Setup Fractional Distillation Apparatus CrudeProduct->DistillationSetup Vacuum Apply Reduced Pressure DistillationSetup->Vacuum Heating Gradual Heating Vacuum->Heating Fraction1 Collect Low-Boiling Impurities Heating->Fraction1 Fraction2 Collect Pure Product Fraction Heating->Fraction2 Residue High-Boiling Residue Heating->Residue PureProduct Pure Ethenylpentamethyldisiloxane (>98%) Fraction2->PureProduct Analysis Quality Control (GC-MS, NMR) PureProduct->Analysis

References

The Nexus of Reactivity: An In-depth Technical Guide to the Reaction Mechanisms of Vinyl-Functional Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of vinyl-functional siloxanes is paramount for the innovation of advanced materials. This technical guide delves into the core reaction pathways that govern the transformation of these versatile precursors into highly engineered silicones, with a focus on hydrosilylation, radical polymerization, and thiol-ene reactions.

Vinyl-functional siloxanes are a cornerstone in the development of a vast array of materials, from biomedical devices and drug delivery systems to high-performance elastomers and coatings. Their reactivity, centered around the vinyl group (–CH=CH2), allows for a variety of crosslinking and modification strategies, each with unique characteristics and applications. This guide provides a detailed exploration of the fundamental reaction mechanisms, supported by experimental insights and quantitative data.

Hydrosilylation: The Workhorse of Silicone Curing

Hydrosilylation, also known as addition cure, is the most prevalent method for curing vinyl-functional siloxanes. This reaction involves the addition of a silicon-hydride (Si-H) group across the vinyl double bond, forming a stable silicon-carbon bond.[1][2] The process is typically catalyzed by platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), which offer high efficiency and selectivity.[3][4]

The reaction proceeds with no byproducts, leading to dimensionally stable materials.[1] It can be tailored for various curing profiles, including Room Temperature Vulcanizing (RTV), Low-Temperature Vulcanizing (LTV), and High-Temperature Vulcanizing (HTV) systems.[1][5]

The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][6] This multi-step process involves the coordination of the platinum catalyst with both the vinyl siloxane and the hydride-functional siloxane.

A key feature of this reaction is its regioselectivity, predominantly yielding the anti-Markovnikov (β-addition) product, where the silicon atom attaches to the terminal carbon of the vinyl group.[6][7] However, minor amounts of the Markovnikov (α-addition) product can also be formed.[6]

Hydrosilylation_Mechanism cluster_0 Catalytic Cycle Pt_catalyst Pt(0) Catalyst Intermediate1 Oxidative Addition Complex Pt_catalyst->Intermediate1 + R₃Si-H SiH R₃Si-H Vinyl R'₃Si-CH=CH₂ Intermediate2 π-Complex Intermediate1->Intermediate2 + R'₃Si-CH=CH₂ Intermediate3 Insertion Product Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Pt_catalyst Product R'₃Si-CH₂-CH₂-SiR₃ Intermediate3->Product Reductive Elimination caption Hydrosilylation via the Chalk-Harrod Mechanism

Caption: Hydrosilylation via the Chalk-Harrod Mechanism

Experimental Protocol: Monitoring Hydrosilylation via FT-IR Spectroscopy

A common method to monitor the progress of a hydrosilylation reaction is through Fourier-Transform Infrared (FT-IR) spectroscopy.[7]

  • Materials: Vinyl-functional siloxane, hydride-functional siloxane, platinum catalyst (e.g., Karstedt's catalyst), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • The vinyl-functional siloxane and hydride-functional siloxane are mixed in the desired stoichiometric ratio in the solvent.

    • An initial FT-IR spectrum is recorded to establish the baseline absorbance of the Si-H bond (typically around 2100-2200 cm⁻¹) and the C=C bond of the vinyl group (around 1600 cm⁻¹).

    • The platinum catalyst is added to the mixture to initiate the reaction.

    • FT-IR spectra are recorded at regular intervals.

    • The disappearance of the Si-H and C=C absorbance peaks and the appearance of new peaks corresponding to the Si-CH₂-CH₂-Si linkage confirm the progress of the reaction.[7]

  • Data Analysis: The conversion can be quantified by measuring the decrease in the integrated area of the Si-H peak over time.

Reactant Ratio (Si-H:Vinyl) Catalyst Concentration (ppm Pt) Reaction Temperature (°C) Time for >95% Conversion (min) Reference
1.5:1108060[7]
1:1510045[7]
2:1156090[7]

Radical Polymerization: A Versatile Crosslinking Strategy

Radical polymerization of vinyl-functional siloxanes offers an alternative curing method, often initiated by peroxides at elevated temperatures or by photoinitiators upon exposure to UV light.[1][8] This method is widely used in the production of high-consistency silicone rubbers (HCR).[1]

Peroxide-Initiated Radical Polymerization

At temperatures between 140-160°C, organic peroxides, such as dicumyl peroxide or benzoyl peroxide, decompose to form highly reactive radical species.[1] These radicals can abstract a hydrogen atom from a methyl group on the siloxane backbone or add across the vinyl double bond, initiating a chain reaction that leads to crosslinking.[1]

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide Peroxide (R-O-O-R) Radical 2 R-O• Peroxide->Radical Heat Radical2 R-O• IntermediateRadical ...-Si(CH₃)-CH(•)-CH₂-OR-... Radical2->IntermediateRadical Addition VinylSiloxane ...-Si(CH₃)-CH=CH₂-... VinylSiloxane->IntermediateRadical GrowingChain ...-CH(•)-CH₂-Si(CH₃)-... IntermediateRadical->GrowingChain Addition AnotherVinyl ...-Si(CH₃)-CH=CH₂-... AnotherVinyl->GrowingChain RadicalA Polymer-• CrosslinkedPolymer Polymer-Polymer RadicalA->CrosslinkedPolymer RadicalB •-Polymer RadicalB->CrosslinkedPolymer Combination caption Peroxide-Initiated Radical Polymerization

Caption: Peroxide-Initiated Radical Polymerization

Photoinitiated Radical Polymerization

UV-curable silicone systems utilize photoinitiators that, upon absorption of UV radiation, generate free radicals.[9][10] These radicals then initiate the polymerization of vinyl groups. This method allows for rapid, on-demand curing at ambient temperatures. Common photoinitiators include benzoin ethers and acylphosphine oxides.[9][11]

Photoinitiator UV Wavelength (nm) Curing Time (s) Final Conversion (%) Reference
Benzoin Isobutyl Ether36510-30>90[9]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide380-4055-15>95[11]

Thiol-Ene "Click" Chemistry: A Highly Efficient and Orthogonal Reaction

The thiol-ene reaction is a "click" chemistry process involving the radical-mediated addition of a thiol (S-H) group to a vinyl group.[12][13] This reaction is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, which can be an inhibitor in other radical polymerizations.[12][14]

The reaction proceeds via a step-growth mechanism, which leads to more uniform network formation and delayed gelation.[12][15] It can be initiated by photoinitiators or thermal initiators.

Thiol-Ene Reaction Mechanism

The mechanism involves a repeating cycle of a thiyl radical adding to a vinyl group to form a carbon-centered radical, which then abstracts a hydrogen from another thiol group, regenerating the thiyl radical.[12][14]

Thiol_Ene_Reaction cluster_cycle Thiol-Ene Catalytic Cycle cluster_init Initiation cluster_prop Propagation Initiator Initiator (I•) ThiylRadical R-S• Initiator->ThiylRadical Thiol R-SH Thiol->ThiylRadical ThiylRadical2 R-S• CarbonRadical ...-Si-CH(•)-CH₂-S-R ThiylRadical2->CarbonRadical Addition VinylSiloxane ...-Si-CH=CH₂ VinylSiloxane->CarbonRadical Product ...-Si-CH₂-CH₂-S-R CarbonRadical->Product Thiol2 R'-SH Thiol2->Product ThiylRadical3 R'-S• Product->ThiylRadical3 caption Thiol-Ene Radical-Mediated Addition

Caption: Thiol-Ene Radical-Mediated Addition

Experimental Protocol: Synthesis of Thiol-Functionalized Siloxanes

Thiol-functionalized siloxanes can be synthesized for subsequent thiol-ene reactions.

  • Materials: (3-Mercaptopropyl)methyldimethoxysilane, water, and an acid or base catalyst.

  • Procedure:

    • (3-Mercaptopropyl)methyldimethoxysilane is hydrolyzed by the addition of water, typically with an acid or base catalyst to control the reaction rate.

    • The resulting silanols undergo condensation to form a polysiloxane with pendant mercaptopropyl groups.

    • The reaction can be monitored by the disappearance of the Si-OCH₃ groups using NMR spectroscopy.[12]

Monomer Catalyst Reaction Temperature (°C) Polymerization Time (h) Molecular Weight ( g/mol ) Reference
(3-Mercaptopropyl)methyldimethoxysilaneHCl60242000-5000[12]
(3-Mercaptopropyl)trimethoxysilaneAcetic Acid70183000-8000[12]

Conclusion

The reaction mechanisms of vinyl-functional siloxanes provide a versatile toolbox for the design and synthesis of advanced silicone materials. Hydrosilylation remains the industry standard for many applications due to its clean and efficient nature. Radical polymerization offers a robust method for creating highly crosslinked networks, while the thiol-ene reaction provides a rapid and oxygen-tolerant alternative with "click" chemistry precision. A thorough understanding of these fundamental pathways, coupled with precise control over reaction conditions and formulations, is essential for researchers and professionals aiming to push the boundaries of materials science and drug development.

References

An In-depth Technical Guide to CAS 1438-79-5 and the Chemically-Related Compound 1,3,5-Tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: The provided CAS number, 1438-79-5, correctly corresponds to the chemical Vinylpentamethyldisiloxane . However, the accompanying chemical name, 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(oxiranylmethyl)-, corresponds to a different compound, Triglycidyl isocyanurate (TGIC) , which has the CAS number 2451-62-9.

This guide will provide a comprehensive overview of the physical and chemical data for both compounds to address the user's query in its entirety.

Part 1: this compound (CAS 1438-79-5)

This compound is a siloxane compound with applications in silicone chemistry and materials science.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C7H18OSi2[1]
Molecular Weight 174.39 g/mol [1][2]
Appearance Transparent liquid[3]
Boiling Point 120 °C at 760 mmHg[1][2]
Density 0.787 g/mL[1][2]
Flash Point 12 °C[1][2]
Refractive Index 1.3930 at 20°C[1][4]
Melting Point <0 °C[3][4]
Hydrolytic Sensitivity No significant reaction with aqueous systems[1][4]
Experimental Protocols

The determination of the physical and chemical properties of liquid chemicals like this compound is typically performed following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

1. Determination of Boiling Point (Following OECD Guideline 103)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

  • Methodology (Ebulliometer):

    • A sample of this compound is placed in an ebulliometer, which is an apparatus designed for precise boiling point measurements.

    • The liquid is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously.

    • The boiling point is determined when these two temperatures are equal and remain constant.

    • The pressure is recorded, and if necessary, the boiling point is corrected to standard atmospheric pressure (101.325 kPa).[4]

2. Determination of Density (Following OECD Guideline 109)

  • Principle: Density is the mass of a substance per unit volume.[1][7][8]

  • Methodology (Oscillating Densimeter):

    • A U-shaped tube is filled with the liquid sample.

    • The tube is then electronically excited to oscillate at its characteristic frequency.

    • This frequency is dependent on the mass of the liquid in the tube, and therefore its density.

    • The instrument is calibrated with two substances of known density, and the density of the this compound is then determined.[3]

3. Determination of Refractive Index (Following ASTM D1218)

  • Principle: The refractive index is a measure of how much a ray of light bends when it passes from one medium (air) into another (the sample).[2][9][10]

  • Methodology (Abbe Refractometer):

    • A small sample of this compound is placed between the two prisms of an Abbe refractometer.

    • The temperature is controlled, typically at 20°C.

    • Light of a specific wavelength (usually the sodium D-line, 589.3 nm) is passed through the sample.

    • The refractometer is adjusted until the boundary between the light and dark fields is centered in the eyepiece.

    • The refractive index is then read from the instrument's scale.[10]

Experimental Workflow: Quality Control in Siloxane Manufacturing

As an industrial chemical, this compound is subject to rigorous quality control throughout its manufacturing process. The following diagram illustrates a typical workflow.

G raw_materials Raw Material Inspection (e.g., Supplier CoA verification) synthesis Chemical Synthesis raw_materials->synthesis in_process_control In-Process Control (e.g., GC for reaction monitoring) synthesis->in_process_control purification Purification (e.g., Distillation) in_process_control->purification final_product_testing Final Product QC (Boiling Point, Density, Refractive Index, Purity by GC) purification->final_product_testing packaging Packaging & Labeling final_product_testing->packaging

Workflow for Quality Control in Siloxane Production.

Part 2: Triglycidyl isocyanurate (CAS 2451-62-9)

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound primarily used as a cross-linking agent in polyester powder coatings.[9] It is also investigated for its biological activities, including anti-tumor properties.

Physical and Chemical Data

The key physical and chemical properties of Triglycidyl isocyanurate are summarized in the table below.

PropertyValueReference
Molecular Formula C12H15N3O6[11]
Molecular Weight 297.26 g/mol [11]
Appearance White crystalline solid/powder[5][7]
Melting Point 90-125 °C (Technical Grade)[8]
Boiling Point >240 °C (decomposes)[7]
Density 1.42 - 1.46 g/cm³ at 20°C[7][12]
Vapor Pressure <0.007 Pa at 20°C[7]
Water Solubility ~9 g/L at 25°C[7][8]
Log P (Octanol/Water Partition Coefficient) -0.8[7][8]
Flash Point >170 °C[12]
Experimental Protocols

Standardized methods are employed to determine the physical properties of solid chemicals like TGIC.

1. Determination of Melting Point (Following OECD Guideline 102)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

  • Methodology (Differential Scanning Calorimetry - DSC):

    • A small, weighed sample of TGIC and a reference material are placed in separate pans within the DSC instrument.

    • The temperature of both the sample and the reference is increased at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • An endothermic peak is observed as the sample melts, and the onset temperature of this peak is taken as the melting point.[13]

2. Determination of Water Solubility (Following OECD Guideline 105 - Flask Method)

  • Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

  • Methodology:

    • An excess amount of TGIC is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved solid.

    • The concentration of TGIC in the clear aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Triglycidyl isocyanurate has been shown to possess anti-neoplastic and genotoxic properties. One of its mechanisms of action involves the activation of the p53 tumor suppressor pathway.[5] The epoxide groups of TGIC are reactive and can alkylate DNA, which is a form of genotoxic stress.[12] This DNA damage can trigger a cellular response mediated by p53.

The following diagram illustrates a simplified signaling pathway for p53 activation in response to TGIC-induced DNA damage.

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Cellular Outcomes TGIC Triglycidyl isocyanurate (TGIC) DNA_damage DNA Damage (Alkylation) TGIC->DNA_damage causes p53_MDM2 p53-MDM2 Complex (Inactive p53) DNA_damage->p53_MDM2 triggers dissociation p53_active Active p53 p53_MDM2->p53_active releases cell_cycle_arrest Cell Cycle Arrest p53_active->cell_cycle_arrest induces apoptosis Apoptosis p53_active->apoptosis induces

Simplified p53 activation pathway by TGIC.

References

Spectroscopic Analysis of Vinylpentamethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Vinylpentamethyldisiloxane (C₇H₁₈OSi₂), a key organosilicon compound, finds extensive application in the synthesis of advanced silicone polymers and as a crucial intermediate in the pharmaceutical and cosmetics industries.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization and for ensuring the quality and consistency of end products. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound, presenting expected data, detailed experimental protocols, and visual representations of its structure and potential fragmentation pathways.

Molecular Structure and Spectroscopic Overview

This compound possesses a flexible siloxane backbone with both vinyl and methyl functional groups. This unique structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization. The molecular weight of this compound is 174.39 g/mol .[1]

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the vinyl and methyl protons. The vinyl group protons typically appear as a complex multiplet in the range of 5.7 to 6.2 ppm. The methyl protons attached to the silicon with the vinyl group and the trimethylsilyl protons are expected to appear as sharp singlets at slightly different chemical shifts in the upfield region, typically between 0.0 and 0.3 ppm.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Si-CH=CH₂5.7 - 6.2Multiplet3H
Si(CH₃)₂~0.1 - 0.3Singlet6H
Si(CH₃)₃~0.0 - 0.2Singlet9H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the two types of methyl carbons. The vinyl carbons are expected to resonate in the downfield region, characteristic of sp² hybridized carbons, while the methyl carbons will appear in the upfield region.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Si-C H=CH₂130 - 140
Si-CH=C H₂130 - 140
Si(C H₃)₂0 - 5
Si(C H₃)₃0 - 5
²⁹Si NMR Spectroscopy

²⁹Si NMR is particularly useful for characterizing the silicon environments in siloxane compounds.[3] this compound contains two distinct silicon atoms: one in a monofunctional "M" unit (Me₃SiO₀.₅) and one in a difunctional "D" unit with a vinyl substituent (ViMe₂SiO). The chemical shifts for these units are expected in well-defined regions.[4][5]

Silicon Assignment Unit Type Expected Chemical Shift (δ, ppm)
(CH₃)₃Si OM+5 to +15
(CH₂=CH)(CH₃)₂Si ODVi-20 to -25

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to Si-O-Si, Si-CH₃, and C-H vibrations, as well as characteristic bands for the vinyl group.[6]

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
C-H stretch (vinyl)=C-H3050 - 3070Medium
C-H stretch (methyl)C-H2960 - 2970Strong
C=C stretchC=C1590 - 1610Medium
CH₃ deformation (asymmetric)Si-CH₃~1410Medium
CH₃ deformation (symmetric)Si-CH₃1260 - 1270Strong
Si-O-Si stretch (asymmetric)Si-O-Si1050 - 1090Very Strong
C-H out-of-plane bend (vinyl)=C-H960 - 1010Strong
Si-C stretch / CH₃ rockSi-CH₃790 - 850Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for volatile compounds like this, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak is expected at an m/z of 174. The fragmentation is likely to involve the cleavage of Si-C and Si-O bonds. Common losses include methyl radicals (CH₃•, mass 15) and the vinyl group (C₂H₃•, mass 27).

Fragmentation_Pathway M [C₇H₁₈OSi₂]⁺˙ m/z = 174 M_minus_15 [C₆H₁₅OSi₂]⁺ m/z = 159 M->M_minus_15 - •CH₃ M_minus_27 [C₅H₁₅OSi₂]⁺ m/z = 147 M->M_minus_27 - •C₂H₃ Fragment_73 [Si(CH₃)₃]⁺ m/z = 73 M->Fragment_73 Fragmentation

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

m/z Proposed Fragment Ion Possible Neutral Loss
174[C₇H₁₈OSi₂]⁺˙ (Molecular Ion)-
159[C₆H₁₅OSi₂]⁺•CH₃
147[C₅H₁₅OSi₂]⁺•C₂H₃
73[Si(CH₃)₃]⁺C₄H₉OSi

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Prepare a solution of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ²⁹Si NMR Acquisition : Due to the low sensitivity and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or add a relaxation agent (e.g., Cr(acac)₃) to shorten the long relaxation times and suppress the negative NOE.[5]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy
  • Sample Preparation : As this compound is a liquid, it can be analyzed neat. Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction : For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable. GC-MS provides the advantage of separating any impurities prior to mass analysis.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Experimental_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Sample in CDCl₃ NMR_Acquire Acquire ¹H, ¹³C, ²⁹Si Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Analyze Data NMR_Acquire->NMR_Process IR_Sample Neat Liquid Film IR_Acquire Acquire FTIR Spectrum IR_Sample->IR_Acquire IR_Process Analyze Functional Groups IR_Acquire->IR_Process MS_Sample GC Injection MS_Acquire EI-MS Analysis MS_Sample->MS_Acquire MS_Process Analyze M⁺ and Fragments MS_Acquire->MS_Process Sample This compound Sample Sample->NMR_Sample Sample->IR_Sample Sample->MS_Sample

Caption: General workflow for spectroscopic analysis.

References

Navigating the Synthesis and Safety of Organosiloxanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the health and safety considerations paramount for laboratory professionals engaged in the research and development of organosiloxane-based compounds. This guide provides a comprehensive overview of the toxicological profiles, handling protocols, and risk mitigation strategies essential for the safe manipulation of these versatile silicon-based polymers in a research and drug development context.

Organosiloxanes, commonly known as silicones, are a broad class of synthetic polymers characterized by a silicon-oxygen backbone. Their diverse physicochemical properties, ranging from high thermal stability and chemical inertness to biocompatibility and low surface tension, have led to their widespread application in pharmaceuticals, medical devices, and consumer products[1][2][3]. However, the safety profile of organosiloxanes is not uniform and is highly dependent on their molecular weight, structure (linear versus cyclic), and the presence of impurities[1][4][5]. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to handle these materials safely and effectively.

Physicochemical and Toxicological Properties of Common Organosiloxanes

The safety of an organosiloxane is intrinsically linked to its chemical structure and physical properties. Low molecular weight and cyclic siloxanes, for instance, are generally more volatile and have a higher potential for biological interaction compared to high molecular weight linear polymers[1]. The following tables summarize key quantitative data for a selection of commonly encountered organosiloxanes.

Table 1: Physical Properties of Selected Organosiloxanes

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mm Hg @ 25°C)
Hexamethyldisiloxane (L2)C6H18OSi2162.38101<5
Octamethyltrisiloxane (L3)C8H24O2Si3236.531531.3
Decamethyltetrasiloxane (L4)C10H30O3Si4310.681940.2
Dodecamethylpentasiloxane (L5)C12H36O4Si5384.82229<0.1
Octamethylcyclotetrasiloxane (D4)C8H24O4Si4296.621751.1
Decamethylcyclopentasiloxane (D5)C10H30O5Si5370.772100.4

Note: Data compiled from various sources. Exact values may vary depending on the source and measurement conditions.

Table 2: Toxicological Data for Selected Organosiloxanes

Compound NameAcute Oral LD50 (rat, mg/kg)Acute Inhalation LC50 (rat, mg/L/4h)NOAEL (No-Observed-Adverse-Effect Level)
Hexamethyldisiloxane (L2)>5000>15.91600 ppm (inhalation, rat, 2 years)[6]
Octamethyltrisiloxane (L3)>5000>23.61000 mg/kg/day (oral, rat, 28 days)
Decamethyltetrasiloxane (L4)>5000>8.671000 mg/kg/day (oral, rat, 28 days)
Dodecamethylpentasiloxane (L5)>5000>5.01000 mg/kg/day (oral, rat, 28 days)
Octamethylcyclotetrasiloxane (D4)>15403650 mg/kg/day (parental toxicity, oral)[7]
Decamethylcyclopentasiloxane (D5)>50008.671000 mg/kg/day (oral, rat, 28 days)

Note: Toxicological data can vary based on the study design and animal model. NOAEL values are highly dependent on the exposure route, duration, and endpoint measured. It is crucial to consult the original study for detailed information.

Health and Safety Considerations

While high molecular weight polydimethylsiloxanes (PDMS) are generally considered to have low toxicity and are biocompatible, certain organosiloxanes, particularly low molecular weight cyclic siloxanes like D4, have raised health concerns[1][2][3][8]. Some studies suggest that D4 may act as an endocrine disruptor, specifically by interacting with the estrogen receptor[4][9][10].

Exposure Routes and Personal Protective Equipment (PPE)

Exposure to organosiloxanes in a laboratory setting can occur through inhalation, dermal contact, and accidental ingestion[4][11]. Therefore, a comprehensive approach to personal protection is essential.

  • Respiratory Protection: For volatile siloxanes or when generating aerosols, a NIOSH-approved respirator is recommended. The type of respirator should be selected based on the specific compound and the potential exposure level[11][12][13].

  • Eye Protection: Chemical safety goggles or a face shield should always be worn to protect against splashes[11][13][14].

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are crucial to prevent dermal absorption. Lab coats or chemical-resistant aprons should be worn to protect clothing and skin[11][13][14][15].

  • Ventilation: All work with organosiloxanes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne vapors[11][12].

Experimental Protocols for Safety Assessment

A thorough safety assessment of novel or existing organosiloxanes is critical, particularly for applications in drug development and medical devices. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are widely accepted for evaluating chemical safety[16][17].

Cytotoxicity Testing

Cytotoxicity assays are fundamental for assessing the potential of a substance to cause cell damage or death. The MTT assay is a common colorimetric method used for this purpose.

Protocol: MTT Assay for Cytotoxicity of Organosiloxanes

  • Cell Culture: Plate a suitable cell line (e.g., human fibroblasts, Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Extracts: Prepare extracts of the organosiloxane material by incubating it in a cell culture medium for a specified period (e.g., 24, 48, 72 hours) according to ISO 10993-12 standards[18].

  • Cell Exposure: Remove the old medium from the cells and replace it with the organosiloxane extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect[19].

Dermal Irritation Testing

Assessing the potential for skin irritation is crucial for any compound that may come into contact with the skin. The OECD Test Guideline 439 outlines an in vitro method using reconstructed human epidermis (RhE) models.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

  • Tissue Preparation: Use commercially available RhE models, which consist of normal human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

  • Test Substance Application: Apply a small, precise amount of the test organosiloxane directly to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes). After exposure, rinse the tissue to remove the substance and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Cell Viability Assessment: Determine the viability of the RhE tissue using a quantitative method, typically the MTT assay as described above.

  • Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the irritation potential of the substance. A viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant[6][20].

In Vitro Endocrine Disruption Assessment

To evaluate the potential of organosiloxanes to interfere with the endocrine system, in vitro assays targeting specific hormone receptors are employed. Reporter gene assays are commonly used to assess the activation of the estrogen receptor.

Protocol: Estrogen Receptor Transcriptional Activation Assay (e.g., OECD 455)

  • Cell Line: Utilize a stable transfected cell line that contains the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Compound Exposure: Expose the cells to a range of concentrations of the test organosiloxane. Include a vehicle control, a reference estrogen (e.g., 17β-estradiol) as a positive control, and a negative control.

  • Incubation: Incubate the plates for a specified period to allow for receptor binding, transcriptional activation, and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase) using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activation of the estrogen receptor. Compare the response of the test compound to the positive control to determine its estrogenic activity[10][21].

Mandatory Visualizations

Signaling Pathway

EstrogenSignalingPathway cluster_extracellular Extracellular Space Organosiloxane Organosiloxane (e.g., D4) ER ER Organosiloxane->ER Binding ER_dimer ER_dimer ER->ER_dimer Dimerization & Nuclear Translocation ER_HSP ER_HSP ER_HSP->ER HSP Dissociation ERE ERE ER_dimer->ERE Binding Transcription Transcription ERE->Transcription Activation

Experimental Workflows

CytotoxicityWorkflow start Start: Assess Cytotoxicity prep_extract Prepare Organosiloxane Extract (ISO 10993-12) start->prep_extract expose_cells Expose Cells to Extract prep_extract->expose_cells cell_culture Culture Cells in 96-well Plate cell_culture->expose_cells mtt_assay Perform MTT Assay expose_cells->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Analyze Cell Viability Data measure->analyze end End: Cytotoxicity Profile analyze->end

BiocompatibilityWorkflow start Start: Biocompatibility Evaluation (ISO 10993-1) material_char Material Characterization start->material_char risk_assessment Toxicological Risk Assessment material_char->risk_assessment testing_plan Develop Biological Evaluation Plan (BEP) risk_assessment->testing_plan in_vitro In Vitro Testing (Cytotoxicity, Irritation, etc.) testing_plan->in_vitro in_vivo In Vivo Testing (if required) in_vitro->in_vivo If necessary based on risk report Generate Biological Evaluation Report (BER) in_vitro->report in_vivo->report end End: Biocompatibility Confirmed report->end

Conclusion

The safe handling of organosiloxanes is a critical component of responsible research and development. While many high-molecular-weight silicones are considered safe and biocompatible, researchers must remain vigilant about the potential hazards associated with certain classes of these compounds, particularly low-molecular-weight and cyclic siloxanes. A thorough understanding of the physicochemical properties, potential toxicities, and appropriate handling procedures is paramount. By implementing robust safety protocols, including the consistent use of personal protective equipment and adherence to established experimental guidelines for safety assessment, the scientific community can continue to innovate with these versatile materials while ensuring the well-being of laboratory personnel and the integrity of their research.

References

Environmental persistence and biodegradability of siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Persistence and Biodegradability of Siloxanes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Siloxanes, a class of organosilicon compounds ubiquitous in industrial and consumer products, have come under scientific scrutiny due to their environmental persistence and potential for bioaccumulation. Characterized by a stable silicon-oxygen backbone, these compounds exhibit unique physicochemical properties that, while beneficial for a myriad of applications, also govern their fate in the environment. This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of linear and cyclic siloxanes. It details the primary mechanisms of breakdown—hydrolysis in terrestrial and aquatic systems and oxidation in the atmosphere—and presents quantitative data on degradation rates. Furthermore, this document outlines the key experimental methodologies employed to study these processes, offering a resource for researchers investigating the environmental lifecycle of these important compounds.

Introduction to Siloxanes

Siloxanes are polymers composed of repeating siloxane units (–R₂Si–O–), where R is typically a methyl group.[1] They can be broadly categorized into two main forms:

  • Linear Polydimethylsiloxanes (PDMS): High molecular weight polymers that are viscous, thermally stable, and chemically inert fluids.[1][2]

  • Cyclic Volatile Methyl Siloxanes (cVMS): Low molecular weight compounds, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), which are characterized by high volatility.[3]

Their unique properties, including thermal stability, low surface tension, and physiological inertness, have led to their widespread use in personal care products, medical devices, sealants, and industrial process aids.[1][3] However, their extensive use and inherent stability result in their release and distribution into the environment, raising concerns about their persistence and long-term ecological impact.[4] Several prominent cVMS are now classified as substances of very high concern (SVHCs) due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties.

Environmental Fate and Degradation Pathways

Contrary to early assumptions of being environmentally inert, siloxanes undergo slow degradation through several abiotic and biotic pathways.[3][5] The specific pathway and rate are highly dependent on the molecular structure of the siloxane and the environmental compartment it resides in.

Terrestrial and Aquatic Environments: Hydrolysis

In soil and water, the primary degradation mechanism for high molecular weight PDMS is hydrolysis.[5][6] This abiotic process involves the cleavage of the siloxane (Si-O-Si) bonds.

  • Mechanism: The process is catalyzed by minerals in soil or by acidic or alkaline conditions in water.[6][7] It breaks down the long polymer chains into smaller, water-soluble silanol-terminated oligomers and, ultimately, dimethylsilanediol (DMSD).[5][6][8]

  • Subsequent Fate of DMSD: DMSD is a key intermediate. It can either volatilize into the atmosphere or undergo biodegradation by soil microorganisms, such as Arthrobacter and Fusarium oxysporium schlechtendahl, which break it down into benign end-products like silica, carbon dioxide, and water.[5][8][9]

G cluster_soil Soil/Sediment Compartment cluster_air Atmospheric Compartment PDMS High MW PDMS Oligomers Silanol-Terminated Oligomers PDMS->Oligomers  Hydrolysis Catalyst Soil Minerals / Water (Catalyst) DMSD Dimethylsilanediol (DMSD) Oligomers->DMSD  Hydrolysis Microbes Microorganisms DMSD->Microbes Biodegradation DMSD_air Volatilized DMSD DMSD->DMSD_air Volatilization EndProducts Benign End Products (Silica, CO₂, H₂O) Microbes->EndProducts Catalyst->Oligomers

Primary degradation pathway of Polydimethylsiloxane (PDMS) in soil.
Atmospheric Environment: Oxidation

For cVMS and other volatile siloxanes, the atmosphere is the primary environmental sink and the main location of their degradation.[3][10]

  • Mechanism: The dominant degradation process is oxidation initiated by hydroxyl (OH) radicals during the daytime.[3][5][11] Reactions with ozone (O₃) and nitrate (NO₃) radicals are considered negligible.[3][5] The reaction begins with the abstraction of a hydrogen atom from a methyl group, forming an alkyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which then undergoes further reactions, leading to the breakdown of the parent molecule.[11]

  • Atmospheric Lifetime: This oxidation process limits the atmospheric lifetime of cVMS to a period of days to weeks, preventing them from persisting indefinitely but allowing for long-range transport to remote regions like the Arctic.[3]

G cVMS Cyclic VMS (e.g., D5) AlkylRadical Alkyl Radical (R₃SiCH₂•) cVMS->AlkylRadical OH OH• Radical OH->AlkylRadical + PeroxyRadical Peroxy Radical (R₃SiCH₂O₂•) AlkylRadical->PeroxyRadical O2 O₂ O2->PeroxyRadical + Reactions Further Reactions (with NO, HO₂, RO₂) PeroxyRadical->Reactions Products Ring-Opened Products (Silanols, etc.) Reactions->Products

Initiation and propagation steps in the atmospheric oxidation of cVMS.

Quantitative Degradation Data

The rates of siloxane degradation vary significantly across different compounds and environmental conditions. The following tables summarize key quantitative data from scientific literature.

Table 1: Atmospheric Lifetimes of Cyclic Volatile Methyl Siloxanes (cVMS)

Compound Common Name Atmospheric Lifetime (Days) Reference
Hexamethylcyclotrisiloxane D3 ~30 [3]
Octamethylcyclotetrasiloxane D4 7.5 - 12 [3]
Decamethylcyclopentasiloxane D5 7.5 - 12 [3]
Dodecamethylcyclohexasiloxane D6 ~2 [3]

Lifetimes are based on oxidation by OH radicals.

Table 2: PDMS Hydrolysis Rates in Aqueous Solutions at 24°C

Condition pH Degradation Rate (mgSi L⁻¹ day⁻¹) Reference
Acidic (HCl) 2 0.07 [7][12]
Neutral (Demineralized Water) 6 0.002 [7][12]
Alkaline (NaOH) 12 0.28 [7][12]

These rates were determined under accelerated lab conditions.

Table 3: PDMS Degradation in a Field Soil Study

Treatment Level PDMS Half-Life (Weeks) Degradation Rate (g PDMS m⁻² day⁻¹) Reference
Low 4.5 0.26 [8]
Medium 5.3 0.44 [8]
High 9.6 0.44 [8]

Study conducted on a silt loam soil, indicating the degradation capacity of the soil can be saturated at high concentrations.

Key Experimental Methodologies

The study of siloxane degradation requires robust and sensitive analytical methods to accurately quantify parent compounds and their degradation products in complex environmental matrices.

Sample Collection and Analysis

A typical workflow for analyzing volatile siloxanes in a gaseous matrix like biogas is outlined below.

G Source Biogas / Air Source Sampling Sample Collection (e.g., Summa Canister, Sorbent Tube) Source->Sampling Lab Cryogenic Trapping & Thermal Desorption Sampling->Lab Transport to Lab GC Gas Chromatography (Separation) Lab->GC MS Mass Spectrometry (Detection & ID) GC->MS Data Data Processing & Quantification MS->Data

Typical experimental workflow for VMS analysis in gaseous matrices.
  • Sample Collection (Air/Biogas): Common techniques include collecting whole air samples in passivated stainless steel (Summa™) canisters or Tedlar® bags, or drawing a known volume of gas through adsorbent tubes containing materials like activated charcoal.[13][14][15] Canisters are often preferred for their ease of use and accuracy.[15]

  • Analytical Instrumentation: The primary analytical technique is gas chromatography (GC) for separation, coupled with a detector for identification and quantification.[6][13]

    • Mass Spectrometry (MS): Provides definitive identification of compounds based on their mass fragmentation patterns.[16]

    • Flame Ionization Detector (FID): A general-purpose detector for carbon-containing compounds.[13]

    • Atomic Emission Detector (AED): Can be tuned to specifically detect silicon, offering high selectivity for siloxanes.[13][17]

  • High MW Polydisperse Samples: For high molecular weight PDMS, High-Pressure Size Exclusion Chromatography (HP-SEC) is used to determine molecular weight distributions and monitor degradation.[6]

Protocol for Accelerated Aqueous Hydrolysis

This protocol is a generalized procedure based on published studies to assess the hydrolysis rate of PDMS.[6][7]

  • Preparation: Prepare aqueous solutions of known pH using buffers or by adding acid (e.g., HCl) or base (e.g., KOH, NaOH).

  • Incubation: Add a known mass of PDMS fluid to the aqueous solution in a sealed reaction vessel. Maintain the mixture at a constant, often elevated, temperature (e.g., 70°C) to accelerate the reaction.[6]

  • Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours, and longer), take aliquots of the aqueous phase or sacrifice entire reactors.

  • Extraction (for remaining PDMS): If quantifying the disappearance of the parent polymer, the remaining undissolved PDMS can be extracted using a non-polar solvent like chloroform.[6]

  • Quantification:

    • Aqueous Phase: Analyze the aqueous phase for water-soluble degradation products (silanols) using appropriate derivatization followed by GC-MS or by silicon-specific analysis.

    • Organic Phase: Evaporate the solvent from the extract and analyze the residual PDMS using HP-SEC to observe changes in molecular weight distribution.[6]

  • Kinetics: Calculate the degradation rate based on the appearance of soluble silicon products or the disappearance of the parent PDMS over time.[7]

Protocol for Field Soil Degradation

This protocol is a generalized procedure based on published field studies.[8]

  • Site Preparation: Establish replicate plots in a field with well-characterized soil. Isolate plots to prevent runoff.

  • Application: Apply a known amount of the silicone polymer (e.g., ¹⁴C-labeled PDMS for easy tracking) to the surface of the soil plots at different concentration levels (e.g., low, medium, high).

  • Sampling: Collect soil cores from each plot at regular intervals over a period of weeks to months. Section the cores by depth (e.g., 0-5 cm, 5-10 cm) to assess vertical movement.

  • Extraction: Extract the soil samples with a suitable solvent system to recover the parent PDMS and its degradation products.

  • Analysis:

    • Quantify the remaining parent PDMS using techniques like HP-SEC or GC-MS.

    • Identify and quantify the primary degradation product, DMSD.

    • If using a radiolabel, use liquid scintillation counting to determine the total amount of ¹⁴C remaining and potentially trap evolved ¹⁴CO₂ to measure mineralization.

  • Data Analysis: Calculate the half-life of the PDMS in the soil under natural conditions and assess the formation and dissipation of key metabolites.[8]

Conclusion

Siloxanes are environmentally persistent compounds, but they are not entirely inert. Their degradation is a slow process, highly dependent on the specific siloxane and the environmental compartment. Volatile siloxanes are primarily removed from the environment via atmospheric oxidation by OH radicals, with lifetimes on the order of days to weeks. Higher molecular weight polymers, such as PDMS, degrade predominantly in soil and sediment through a multi-step process initiated by abiotic hydrolysis to form dimethylsilanediol (DMSD), which can then be biodegraded or volatilize. Understanding these distinct pathways and their kinetics is critical for accurately assessing the environmental risk and long-term fate of this widely used class of chemicals. Continued research, employing standardized and sensitive analytical protocols, is essential for refining environmental models and informing regulatory decisions.

References

An In-depth Technical Guide on the Polymerization of Vinylpentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylpentamethyldisiloxane (VPMS) is a versatile organosilicon monomer that holds significant promise in the development of advanced materials for a variety of scientific and industrial applications, including in the biomedical and pharmaceutical fields. Its unique chemical structure, featuring a reactive vinyl group attached to a compact disiloxane backbone, allows it to be a key building block in the synthesis of specialized silicone polymers. This technical guide provides a comprehensive overview of the polymerization of VPMS, focusing on the primary methods of anionic and free-radical polymerization. Detailed experimental protocols, quantitative data, and visual representations of the polymerization processes are presented to aid researchers in the synthesis and characterization of poly(this compound) and related copolymers.

Properties of this compound Monomer

A foundational understanding of the monomer's properties is crucial for designing and controlling its polymerization.

PropertyValue
CAS Number 1438-79-5
Molecular Formula C₇H₁₈OSi₂
Molecular Weight 174.39 g/mol
Boiling Point 120 °C
Density 0.787 g/mL
Flash Point 12 °C
Purity Typically >97%

Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), a hallmark of "living" polymerization.[1] This method is particularly effective for vinyl monomers with electron-withdrawing groups, and while the vinyl group in VPMS is not strongly electron-withdrawing, the use of potent organolithium initiators can effectively induce polymerization.

Experimental Protocol: Anionic Polymerization of VPMS

This protocol is based on established procedures for the anionic polymerization of other vinyl monomers using butyllithium.[2][3]

Materials:

  • This compound (VPMS), purified by distillation over calcium hydride.

  • n-Butyllithium (n-BuLi) in hexane, standardized solution.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Anhydrous methanol.

  • Anhydrous hexane.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with inert gas.

  • Solvent Addition: Anhydrous THF is transferred to the reaction flask via cannula.

  • Monomer Addition: The desired amount of purified VPMS is added to the THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Initiation: A calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer. The reaction mixture may develop a characteristic color, indicating the presence of living anionic chain ends.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-4 hours).

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol, which protonates the living carbanionic chain ends. The color of the reaction mixture should disappear.

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of a non-solvent, such as methanol or a hexane/methanol mixture.

  • Purification and Drying: The precipitated polymer is collected by filtration or decantation, redissolved in a minimal amount of a suitable solvent (e.g., THF or toluene), and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum to a constant weight.

Quantitative Data from a Hypothetical Anionic Polymerization of VPMS

The following table presents hypothetical data for a series of anionic polymerizations of VPMS, illustrating the effect of the monomer-to-initiator ratio on the resulting polymer's molecular weight and PDI. In living anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator.

Experiment[Monomer]/[Initiator] RatioMn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)
1508,7208,5009,1801.08
210017,44016,90018,4201.09
320034,88033,50036,8501.10

GPC: Gel Permeation Chromatography

Anionic Polymerization Workflow

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Prep Purify VPMS Mixing Add Monomer & Solvent Cool to -78°C Monomer_Prep->Mixing Solvent_Prep Dry THF Solvent_Prep->Mixing Initiator_Prep Standardize n-BuLi Initiation Add n-BuLi Initiator_Prep->Initiation Reactor_Setup Inert Atmosphere Reactor Reactor_Setup->Mixing Mixing->Initiation Propagation Living Polymerization Initiation->Propagation Termination Add Methanol Propagation->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Purification Redissolve & Re-precipitate Precipitation->Purification Drying Dry under Vacuum Purification->Drying Characterization GPC, NMR, etc. Drying->Characterization

Anionic polymerization workflow for VPMS.

Free-Radical Polymerization of this compound

Free-radical polymerization is a versatile and widely used method for polymerizing a broad range of vinyl monomers.[1] This technique typically employs a radical initiator that decomposes upon heating or exposure to light to generate free radicals, which then initiate the polymerization chain reaction.

Experimental Protocol: Free-Radical Polymerization of VPMS

This protocol is based on general procedures for the free-radical polymerization of vinyl monomers using AIBN as the initiator.[4]

Materials:

  • This compound (VPMS), purified by passing through a column of basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene or other suitable solvent.

  • Methanol.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Reaction Setup: A reaction flask equipped with a condenser, magnetic stir bar, and an inert gas inlet is charged with the purified VPMS and anhydrous toluene.

  • Initiator Addition: The desired amount of AIBN is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction flask is placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the thermal decomposition of AIBN and start the polymerization. The reaction is allowed to proceed for a set period (e.g., 6-24 hours).

  • Polymer Isolation: After the desired reaction time, the flask is cooled to room temperature. The polymer is isolated by precipitating the viscous solution into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated polymer is collected, redissolved in a small amount of toluene, and re-precipitated into methanol. This purification step is repeated to ensure the removal of unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven until a constant weight is achieved.

Quantitative Data from a Hypothetical Free-Radical Polymerization of VPMS

The following table presents hypothetical data for the free-radical polymerization of VPMS, showing the effect of initiator concentration on the polymer's molecular weight and PDI. Generally, higher initiator concentrations lead to lower molecular weight polymers and can result in broader molecular weight distributions.

Experiment[Monomer] (mol/L)[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)
12.00.0170126525,00047,5001.9
22.00.0270127518,00036,0002.0
32.00.0470128212,00025,2002.1

GPC: Gel Permeation Chromatography

Free-Radical Polymerization Signaling Pathway

Radical_Polymerization_Pathway Initiator Initiator (AIBN) Radical Primary Radicals Initiator->Radical Decomposition (Heat) Monomer_Radical Monomer Radical Radical->Monomer_Radical Initiation Monomer VPMS Monomer Monomer->Monomer_Radical Propagating_Radical Propagating Polymer Radical Monomer->Propagating_Radical Monomer_Radical->Propagating_Radical Propagation Propagating_Radical->Propagating_Radical Adds Monomer Polymer Poly(this compound) Propagating_Radical->Polymer Termination Termination_Products Termination Products Propagating_Radical->Termination_Products Combination or Disproportionation

Key steps in free-radical polymerization.

Characterization of Poly(this compound)

The synthesized poly(this compound) can be characterized by a variety of analytical techniques to determine its molecular weight, molecular weight distribution, chemical structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and determine the extent of monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Conclusion

This technical guide has provided a detailed overview of the polymerization of this compound via anionic and free-radical methods. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel silicone-based materials. The ability to control the polymerization of VPMS opens up possibilities for creating polymers with tailored properties for a wide range of applications, from advanced coatings and elastomers to specialized materials for the pharmaceutical and biomedical industries. Further research into controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could offer even greater control over the architecture of poly(this compound) and its copolymers.

References

The Siloxane Backbone: A Technical Guide for Polymer Chemists in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The siloxane backbone, characterized by its repeating silicon-oxygen (Si-O) units, forms the foundation of a versatile and widely utilized class of polymers known as polysiloxanes or silicones.[1][2] This unique inorganic backbone imparts a remarkable combination of properties, including high thermal stability, flexibility at low temperatures, chemical inertness, and biocompatibility, making polysiloxanes indispensable in numerous high-performance applications, particularly within the biomedical and pharmaceutical fields.[3][4] This technical guide provides an in-depth exploration of the core chemistry of the siloxane backbone, detailing its structure, properties, synthesis, and characterization, with a focus on its relevance to drug development.

The Unique Structure of the Siloxane Backbone

The fundamental repeating unit of a polysiloxane is –[R₂SiO]–, where 'R' represents an organic side group, most commonly a methyl (CH₃) group in polydimethylsiloxane (PDMS), the most prevalent silicone polymer.[5] The Si-O bond is the cornerstone of the siloxane chain and possesses distinct characteristics compared to the carbon-carbon (C-C) bonds that form the backbone of most organic polymers.[2][6]

The Si-O bond is significantly longer (approximately 1.64 Å) than a C-C bond (approximately 1.53 Å), and the Si-O-Si bond angle is considerably larger and more flexible (around 143°) than the tetrahedral angle in alkanes (approximately 109.5°).[2][6][7] This structural flexibility, coupled with a very low rotational energy barrier (approximately 2.5 kJ/mol), allows for a high degree of conformational freedom in the polymer chain.[8] This inherent mobility is a key contributor to the low glass transition temperatures (Tg) and excellent flexibility of polysiloxanes, even at very low temperatures.[4][7]

Key Physicochemical Properties

The distinct nature of the siloxane backbone gives rise to a unique set of physicochemical properties that are highly advantageous for a range of applications, including drug delivery.

Data Presentation: Structural and Thermal Properties of Polysiloxanes

The following tables summarize key quantitative data related to the structure and thermal properties of the siloxane backbone and common polysiloxanes.

Table 1: Structural Parameters of the Siloxane Backbone

ParameterValueReference
Si-O Bond Length~1.64 Å[6][7]
Si-C Bond Length~1.85 Å-
Si-O-Si Bond Angle~143°[6][7]
O-Si-O Bond Angle~110°[7]
Rotational Energy Barrier (Si-O bond)~2.5 kJ/mol[8]

Table 2: Thermal Properties of Selected Polysiloxanes

PolymerGlass Transition Temperature (Tg)Onset Degradation Temperature (Nitrogen)Reference
Polydimethylsiloxane (PDMS)-125 °C350-400 °C[4][9]
Polymethylphenylsiloxane (PMPS)-28 °C>400 °C-
Polydiphenylsiloxane (PDPS)48 °C>450 °C-
Hydroxyl-terminated PDMS (Short Chain)-27.5 °C~380 °C[9]
Hydroxyl-terminated PDMS (Long Chain)-40.8 °C~420 °C[9]

Synthesis of the Siloxane Backbone

Polysiloxanes are primarily synthesized through two main routes: hydrolysis and condensation of chlorosilanes, and ring-opening polymerization (ROP) of cyclic siloxanes.[10][11] ROP is often the preferred method for producing high molecular weight, well-defined polymers.[10]

Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

This protocol describes a typical laboratory-scale synthesis of polydimethylsiloxane via anionic ROP of D₄.

Materials:

  • Octamethylcyclotetrasiloxane (D₄), dried over CaH₂ and distilled under reduced pressure.

  • Anhydrous Toluene.

  • Initiator: Potassium hydroxide (KOH) or a potassium siloxanolate solution.

  • Terminating agent: Acetic acid or chlorotrimethylsilane.

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser is assembled.

  • Monomer Charging: The purified D₄ monomer (e.g., 100 g) and anhydrous toluene (e.g., 100 mL) are charged into the reactor under a positive nitrogen atmosphere.

  • Initiation: The mixture is heated to the desired reaction temperature (typically 140-160 °C).[10] A catalytic amount of the initiator (e.g., a few ppm of KOH) is added.[10] The viscosity of the reaction mixture will gradually increase as polymerization proceeds.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 2-4 hours) to achieve the desired molecular weight. The progress of the polymerization can be monitored by taking aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by adding a neutralizing agent, such as acetic acid, to deactivate the catalyst.[10]

  • Purification: The polymer solution is cooled to room temperature and filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. To remove any remaining cyclic monomers, the polymer can be stripped under high vacuum at an elevated temperature.

  • Characterization: The resulting polydimethylsiloxane is characterized by ¹H NMR and ²⁹Si NMR spectroscopy to confirm its structure and by GPC to determine its molecular weight and polydispersity index (PDI).[12][13]

Characterization of the Siloxane Backbone

The structure and properties of polysiloxanes are elucidated using a variety of analytical techniques.

Experimental Protocol: Characterization by GPC and NMR

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[14]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.[15] For polysiloxanes, toluene is often a more suitable eluent than tetrahydrofuran (THF) due to the similar refractive indices of PDMS and THF.[14][15]

  • Procedure:

    • Prepare a dilute solution of the polysiloxane sample in the mobile phase (e.g., toluene).

    • Calibrate the GPC system using polystyrene standards of known molecular weights.

    • Inject the sample solution into the GPC system.

    • Analyze the resulting chromatogram to determine the molecular weight distribution relative to the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polysiloxane, including the nature of the organic side groups and the presence of end groups.[13][16]

  • ¹H NMR: Provides information about the protons in the organic side groups. For PDMS, a strong singlet is observed around 0.08 ppm corresponding to the methyl protons.

  • ²⁹Si NMR: Provides detailed information about the silicon environments in the polymer backbone.[12][13] Different silicon atoms (e.g., in the main chain, at the chain ends, or with different substituents) will have distinct chemical shifts.

  • Procedure:

    • Dissolve a small amount of the polysiloxane sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ²⁹Si NMR spectra using a high-field NMR spectrometer.

    • Analyze the chemical shifts, integration values, and splitting patterns to elucidate the polymer's structure.

The Siloxane Backbone in Drug Development

The unique properties of the siloxane backbone make it a highly attractive platform for various applications in drug development, including controlled drug delivery, medical devices, and topical formulations.[6][17][18]

Biocompatibility: Medical-grade silicones are renowned for their excellent biocompatibility, meaning they elicit a minimal adverse reaction when in contact with biological tissues.[19][20] This property is crucial for implantable devices and drug delivery systems. Biocompatibility is assessed through a series of standardized tests outlined in ISO 10993, which evaluate factors such as cytotoxicity, sensitization, and irritation.[21][22][23]

Drug Delivery Mechanisms: The hydrophobic nature of the PDMS backbone makes it suitable for the controlled release of lipophilic drugs.[24][25] The permeability of a drug through a silicone matrix is governed by its solubility and diffusivity within the polymer.[24][25] By modifying the side groups on the siloxane backbone (e.g., incorporating phenyl or trifluoropropyl groups), the polarity of the polymer can be tuned to modulate the solubility and release kinetics of different active pharmaceutical ingredients (APIs).[24]

Mandatory Visualizations

Logical Relationship: Structure-Property Relationship of the Siloxane Backbone

Siloxane_Structure_Property Backbone Siloxane Backbone (-Si-O-) BondLength Long Si-O Bond (~1.64 Å) Backbone->BondLength is characterized by BondAngle Large & Flexible Si-O-Si Angle (~143°) Backbone->BondAngle is characterized by RotationalEnergy Low Rotational Energy Barrier Backbone->RotationalEnergy is characterized by SideGroups Organic Side Groups (R) Backbone->SideGroups has ThermalStability High Thermal Stability Backbone->ThermalStability contributes to Flexibility High Chain Flexibility BondLength->Flexibility BondAngle->Flexibility RotationalEnergy->Flexibility Biocompatibility Biocompatibility SideGroups->Biocompatibility influences Hydrophobicity Hydrophobicity SideGroups->Hydrophobicity determines LowTg Low Glass Transition Temp. (Tg) Flexibility->LowTg GasPermeability High Gas Permeability Flexibility->GasPermeability

Caption: Logical flow of how the siloxane backbone's structure dictates its key properties.

Experimental Workflow: Synthesis and Characterization of Polysiloxanes

Polysiloxane_Synthesis_Workflow Start Start: Purified Cyclic Siloxane Monomer (e.g., D₄) ROP Anionic Ring-Opening Polymerization - Initiator (e.g., KOH) - High Temperature Start->ROP Termination Termination - Add Neutralizing Agent (e.g., Acetic Acid) ROP->Termination Purification Purification - Filtration - Solvent Removal - Stripping of Cyclics Termination->Purification Polymer Polysiloxane Polymer Purification->Polymer GPC GPC Analysis - Determine MW and PDI Polymer->GPC NMR NMR Analysis (¹H, ²⁹Si) - Confirm Structure Polymer->NMR End End: Characterized Polysiloxane GPC->End NMR->End

Caption: A typical workflow for the synthesis and characterization of polysiloxanes.

Signaling Pathway: Conceptual Interaction of a Siloxane-Based Drug Delivery System

Siloxane_Drug_Delivery_Pathway Device Siloxane-Based Drug Delivery Device (Implant) Release Sustained Drug Release (Diffusion Controlled) Device->Release Biocompatibility Biocompatible Interface (Minimal Immune Response) Device->Biocompatibility exhibits Drug Active Pharmaceutical Ingredient (API) Release->Drug Tissue Surrounding Biological Tissue Drug->Tissue Receptor Cell Surface Receptor Drug->Receptor binds to Cell Target Cell Tissue->Cell Cell->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling activates Response Therapeutic Response Signaling->Response Biocompatibility->Tissue

Caption: Conceptual pathway of a siloxane-based device delivering a drug to a target cell.

References

Hydrolytic Stability of Vinylpentamethyldisiloxane in Aqueous Media: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of vinylpentamethyldisiloxane (VPMDS) in aqueous media. Due to a scarcity of direct experimental data on VPMDS, this guide synthesizes information from studies on analogous short-chain siloxanes to predict its behavior. The document details the mechanisms of siloxane bond cleavage under acidic and basic conditions, the anticipated influence of the vinyl and methyl substituents on reaction kinetics, standardized experimental protocols for assessing hydrolytic stability, and analytical techniques for monitoring degradation.

Introduction to this compound and its Hydrolytic Stability

This compound is an organosilicon compound characterized by a disiloxane backbone with five methyl groups and one vinyl group attached to the silicon atoms. Its applications are found in various fields, including as a monomer for silicone polymers, a cross-linking agent, and a surface modifying agent. The stability of the silicon-oxygen-silicon (siloxane) bond in the presence of water is a critical parameter for its use in aqueous or humid environments, particularly in applications such as medical devices and drug delivery systems where degradation can impact performance and safety.

The hydrolysis of the siloxane bond is the primary degradation pathway for VPMDS in aqueous media, leading to the formation of silanols. This process is influenced by several factors, including pH, temperature, and the nature of the substituents on the silicon atoms.

Mechanisms of Siloxane Bond Hydrolysis

The cleavage of the siloxane (Si-O-Si) bond in VPMDS proceeds via acid- or base-catalyzed hydrolysis. The general mechanism involves the nucleophilic attack of water or hydroxide ions on the silicon atom.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of the siloxane oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a positively charged transition state. The presence of electron-donating groups, such as methyl groups, can stabilize this transition state, thereby accelerating the rate of hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion directly attacks the silicon atom, forming a pentacoordinate silicon intermediate. This is followed by the cleavage of the siloxane bond to yield a silanol and a silanolate anion. The reaction proceeds through a negatively charged transition state. Electron-donating groups, like methyl groups, tend to destabilize this transition state, thus slowing down the rate of base-catalyzed hydrolysis.

Influence of Substituents on Reactivity

The substituents on the silicon atoms of VPMDS play a crucial role in determining its hydrolytic stability:

  • Methyl Groups: As electron-donating groups, the five methyl groups in VPMDS are expected to accelerate acid-catalyzed hydrolysis and decelerate base-catalyzed hydrolysis.

  • Vinyl Group: The vinyl group is generally considered to be weakly electron-withdrawing. Its presence may slightly increase the susceptibility of the silicon atom to nucleophilic attack. In the context of acid-catalyzed cleavage, there is also evidence that the vinyl-silicon bond itself can be susceptible to cleavage in the presence of strong acids, which represents an alternative degradation pathway to siloxane bond hydrolysis.[1]

Quantitative Data on Hydrolytic Stability

CompoundConditionParameterValueReference
Polydimethylsiloxane (PDMS) fluidspH 2 (HCl), 24°CDegradation Rate0.07 mgSi L⁻¹ day⁻¹[2][3]
Polydimethylsiloxane (PDMS) fluidspH 6 (demineralised water), 24°CDegradation Rate0.002 mgSi L⁻¹ day⁻¹[2][3]
Polydimethylsiloxane (PDMS) fluidspH 12 (NaOH), 24°CDegradation Rate0.28 mgSi L⁻¹ day⁻¹[2][3]

Note: The degradation rates for PDMS are provided to illustrate the significant influence of pH on siloxane bond hydrolysis. Higher degradation levels are observed in very acidic and alkaline conditions.

Experimental Protocols for Assessing Hydrolytic Stability

Standardized methods are essential for evaluating the hydrolytic stability of chemical substances. The OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" is a widely accepted protocol.[4][5][6]

Principle of the Test

The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature in the dark. The concentration of the test substance is determined at various time intervals to calculate the rate of hydrolysis.

Test System
  • Test Substance: this compound, with a known purity.

  • Buffer Solutions: Sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Test Conditions: The test is conducted in the dark to prevent photodegradation. A preliminary test is often performed at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis. Based on the results, definitive tests are carried out at a lower, environmentally relevant temperature.

Procedure
  • A solution of VPMDS is prepared in each of the sterile buffer solutions. The concentration should be low enough to ensure it remains in solution.

  • The solutions are incubated at a constant temperature.

  • Samples are withdrawn at predetermined time intervals.

  • The concentration of VPMDS and any potential degradation products in the samples is determined using a suitable analytical method.

Data Analysis

The hydrolysis of siloxanes often follows pseudo-first-order kinetics when water is in large excess. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of VPMDS against time. The half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = ln(2) / k

Analytical Methods for Monitoring Hydrolysis

Several analytical techniques can be employed to monitor the hydrolysis of VPMDS:

  • Gas Chromatography (GC): Suitable for quantifying the volatile VPMDS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to monitor the disappearance of VPMDS and the appearance of silanol products.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to observe the disappearance of the Si-O-Si stretching band and the appearance of the Si-OH stretching band.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis VPMDS_acid This compound (VPMDS) Protonation Protonation of Siloxane Oxygen VPMDS_acid->Protonation + H⁺ Nucleophilic_Attack_acid Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack_acid + H₂O Products_acid Silanol Products Nucleophilic_Attack_acid->Products_acid VPMDS_base This compound (VPMDS) Nucleophilic_Attack_base Nucleophilic Attack by OH⁻ VPMDS_base->Nucleophilic_Attack_base + OH⁻ Intermediate Pentacoordinate Intermediate Nucleophilic_Attack_base->Intermediate Products_base Silanol Products Intermediate->Products_base

Caption: General mechanisms of acid- and base-catalyzed hydrolysis of the siloxane bond in VPMDS.

Experimental_Workflow start Start: Prepare VPMDS solutions in pH 4, 7, 9 buffers incubate Incubate at constant temperature in the dark start->incubate sample Withdraw samples at timed intervals incubate->sample analyze Analyze VPMDS concentration (e.g., by GC) sample->analyze data_analysis Plot ln[VPMDS] vs. time analyze->data_analysis calculate Calculate hydrolysis rate constant (k) and half-life (t₁/₂) data_analysis->calculate end End: Report stability data calculate->end

Caption: Experimental workflow for determining the hydrolytic stability of VPMDS based on OECD Guideline 111.

Conclusion

The hydrolytic stability of this compound is a critical factor for its application in aqueous environments. While direct quantitative data for VPMDS is limited, an understanding of the fundamental mechanisms of siloxane hydrolysis allows for informed predictions of its behavior. It is anticipated that VPMDS will exhibit pH-dependent hydrolysis, being more susceptible to degradation under strongly acidic or basic conditions. The methyl and vinyl substituents will influence the rate of this degradation. For applications requiring high hydrolytic stability, it is recommended to maintain the aqueous environment near a neutral pH. For definitive stability data, experimental testing following standardized protocols such as OECD 111 is essential.

References

Methodological & Application

Application Notes and Protocols for the Use of Vinylpentamethyldisiloxane in Silicone Elastomer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylpentamethyldisiloxane (VPMDS) is a monofunctional vinylsiloxane that serves as a crucial component in the formulation of addition-cured silicone elastomers. Its primary role is to act as a reactive diluent or a chain extender, allowing for precise control over the crosslink density and, consequently, the mechanical properties of the final cured elastomer. These properties include hardness, tensile strength, and elongation.[1][2][3] This document provides detailed application notes and experimental protocols for the incorporation of VPMDS in platinum-catalyzed silicone elastomer formulations.

The addition-cure chemistry, also known as hydrosilylation, involves the reaction of a vinyl-functional silicone polymer with a hydride-functional siloxane crosslinker in the presence of a platinum catalyst.[4][5] This curing mechanism is favored for its high efficiency, lack of byproducts, and the dimensional stability of the cured product.[5][6] VPMDS, with its single vinyl group, can react with the hydride-functional crosslinker to control the stoichiometry of the curing reaction, thereby modifying the network structure.

Role of this compound in Silicone Elastomer Formulation

In silicone elastomer formulations, VPMDS can be utilized in several ways:

  • Reactive Diluent: To reduce the viscosity of the uncured silicone base, improving processability and flow into complex molds.

  • Chain Extender: To modify the polymer chain length between crosslinks, which directly impacts the mechanical properties of the elastomer.[7]

  • Crosslink Density Modifier: By reacting with Si-H groups, VPMDS can be used to precisely control the crosslink density, allowing for the tailoring of properties such as hardness and elongation.[2][8]

The incorporation of VPMDS can lead to elastomers with lower durometer hardness and higher elongation, which is desirable in applications requiring flexibility and softness.

Materials and Equipment

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) base polymer (viscosity ranging from 1,000 to 60,000 cSt)[5][9]

  • This compound (VPMDS)

  • Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)[5][9]

  • Platinum catalyst (e.g., platinum-divinyltetramethyldisiloxane complex)[5][10]

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) to control the cure kinetics[11]

  • Reinforcing filler (e.g., hexamethyldisilazane-treated fumed silica)[5][9][11]

  • Solvents for cleaning (e.g., isopropanol, hexane)

Equipment:

  • Dual asymmetric centrifugal mixer or planetary mixer

  • Vacuum chamber for degassing[12]

  • Convection oven for curing[10]

  • Molds for sample preparation

  • Tensile tester for mechanical property analysis[10]

  • Durometer for hardness measurement

  • Thermogravimetric Analyzer (TGA) for thermal stability analysis

  • Differential Scanning Calorimeter (DSC) for thermal property analysis

Experimental Protocols

General Formulation Protocol

The following is a general protocol for the preparation of a platinum-cured silicone elastomer incorporating VPMDS. The specific ratios of the components should be adjusted based on the desired final properties.

Part A (Base Formulation):

  • To a dual asymmetric centrifugal mixer cup, add the vinyl-terminated PDMS base polymer.

  • Add the desired amount of reinforcing filler (e.g., fumed silica) in small portions while mixing.

  • Add the calculated amount of this compound (VPMDS).

  • Add the platinum catalyst.

  • Mix the components at a speed of 2000-2200 rpm for a specified time (e.g., 5 minutes) until a homogeneous dispersion is achieved.[10]

  • Degas the mixture in a vacuum chamber to remove any entrapped air.[12]

Part B (Curing Agent Formulation):

  • In a separate container, weigh the hydride-functional crosslinker.

  • Add the inhibitor to the crosslinker and mix thoroughly.

Curing Process:

  • Combine Part A and Part B in the desired stoichiometric ratio (typically based on the molar ratio of Si-H to vinyl groups).

  • Mix the two parts thoroughly using the centrifugal mixer for a short duration (e.g., 1-2 minutes).

  • Pour the final mixture into the desired mold.

  • Cure the elastomer in a convection oven at a specified temperature and time (e.g., 80°C for 1 hour).[10]

  • For some applications, a post-curing step at a higher temperature may be performed to enhance and stabilize the mechanical properties.

Visualizing the Formulation Workflow

G cluster_PartA Part A Preparation cluster_PartB Part B Preparation A1 Vinyl-terminated PDMS A_Mix Mix (2000-2200 rpm) A1->A_Mix A2 Fumed Silica A2->A_Mix A3 This compound A3->A_Mix A4 Platinum Catalyst A4->A_Mix A_Degas Degas A_Mix->A_Degas Final_Mix Final Mixing A_Degas->Final_Mix B1 Hydride Crosslinker B_Mix Mix B1->B_Mix B2 Inhibitor B2->B_Mix B_Mix->Final_Mix Pour Pour into Mold Final_Mix->Pour Cure Cure in Oven Pour->Cure Post_Cure Post-Cure (Optional) Cure->Post_Cure Final_Elastomer Final Silicone Elastomer Post_Cure->Final_Elastomer G cluster_reactants Reactants R1 R₃Si-CH=CH₂ (Vinylsiloxane) Catalyst Platinum Catalyst R1->Catalyst R2 R'₃Si-H (Hydrosiloxane) R2->Catalyst Product R₃Si-CH₂-CH₂-SiR'₃ (Crosslink) Catalyst->Product G cluster_reactants Chain Termination Reaction VPMDS CH₂=CH-Si(CH₃)₂-O-Si(CH₃)₃ (this compound) Catalyst Platinum Catalyst VPMDS->Catalyst Hydride ~Si-H (Hydride on Crosslinker) Hydride->Catalyst Terminated_Chain ~(CH₃)₃Si-O-(CH₃)₂Si-CH₂-CH₂-Si~ (Terminated Crosslink) Catalyst->Terminated_Chain

References

Application Notes and Protocols for Surface Modification Using Vinyl-Terminated Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Surface modification is a critical process for tailoring the properties of materials to suit specific applications, ranging from biomedical devices to advanced composites. Vinyl-terminated siloxanes are a versatile class of coupling agents used to create a reactive vinyl-functionalized surface on a variety of inorganic and organic substrates. The silane portion of the molecule forms a stable, covalent bond with hydroxyl groups present on the substrate surface, while the terminal vinyl group provides a reactive handle for subsequent chemical transformations. This functionality allows for the covalent attachment of polymers, biomolecules, or other organic moieties through mechanisms like hydrosilylation, free-radical polymerization, or thiol-ene "click" chemistry.[1][2]

These application notes provide detailed protocols for the surface modification of nanoparticles and polymer fabrics using vinyl-terminated siloxanes.

Principle of Silanization

The surface modification process using organosilanes like vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES) generally proceeds in four key stages:

  • Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by an acid or base.[3]

  • Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxanes (Si-O-Si).[3]

  • Adsorption: These silanols and oligomers adsorb onto the substrate surface, initially forming hydrogen bonds with surface hydroxyl groups.[3]

  • Grafting: With the application of heat, a stable, covalent oxane bond (e.g., Si-O-Substrate) is formed between the silane and the substrate, accompanied by the removal of water. This creates a durable, functionalized surface layer.[3]

G cluster_process Silanization Mechanism Start Vinyl Silane (R-Si(OR')3) Hydrolysis 1. Hydrolysis (in Water/Solvent) Start->Hydrolysis + H₂O Silanol Reactive Silanols (R-Si(OH)3) Hydrolysis->Silanol Condensation 2. Self-Condensation Silanol->Condensation Adsorption 3. Adsorption (H-Bonding to Substrate) Silanol->Adsorption Oligomers Siloxane Oligomers Condensation->Oligomers Oligomers->Adsorption Grafting 4. Grafting (Covalent Bond Formation) Adsorption->Grafting Heat/Curing Substrate Substrate with Surface -OH Groups Substrate->Adsorption Final Vinyl-Functionalized Surface Grafting->Final

Caption: General mechanism of surface modification using an organosilane.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles (SNPs) with Vinylethoxysilane

This protocol details the functionalization of silica nanoparticles with vinyl groups, which can serve as anchor points for covalent drug attachment or polymerization.[1]

Materials:

  • Synthesized or commercial silica nanoparticles (SNPs)

  • Vinylethoxysilane or Vinyltrimethoxysilane (VTMS)

  • Anhydrous Toluene or Ethanol

  • Triethylamine (optional, as catalyst)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dispersion: Disperse the synthesized silica nanoparticles in anhydrous toluene in a round-bottom flask to a concentration of 10 mg/mL.

  • Silane Addition: Add vinylethoxysilane to the nanoparticle suspension. The amount of silane can be varied to control the degree of surface functionalization (e.g., a 10:1 to 100:1 molar ratio of silane to estimated surface silanols).

  • Catalysis (Optional): If desired, add a small amount of triethylamine (e.g., 1% v/v of the silane amount) to catalyze the reaction.[1]

  • Reaction: Reflux the mixture with vigorous stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Collect the vinyl-functionalized silica nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes). Discard the supernatant.

  • Purification: Re-disperse the nanoparticle pellet in fresh anhydrous toluene and repeat the centrifugation step. Perform this washing cycle three times to remove any unreacted silane.

  • Drying: Dry the modified nanoparticles in a vacuum oven at 60-80°C overnight.

G start_end start_end process_step process_step condition condition output output start Start disperse Disperse SNPs in Anhydrous Toluene start->disperse add_silane Add Vinylethoxysilane & Optional Catalyst disperse->add_silane reflux Reflux under N₂ add_silane->reflux 12-24 hrs cool Cool to RT reflux->cool centrifuge Centrifuge to Collect Particles cool->centrifuge wash Wash 3x with Toluene centrifuge->wash dry Dry under Vacuum wash->dry end Vinyl-Modified SNPs dry->end

Caption: Workflow for vinyl-functionalization of silica nanoparticles.

Protocol 2: Surface Modification of Nano Alumina with Vinyltrimethoxysilane (VTMS)

This protocol is adapted for modifying the surface of nano alumina to enhance its interfacial interaction with polymer resins.

Materials:

  • Nano alumina (Al₂O₃) powder

  • Ethanol

  • Deionized Water

  • Acetic Acid (to adjust pH)

  • Sodium Hydroxide (to adjust pH)

  • Vinyltrimethoxysilane (VTMS)

Equipment:

  • 3-neck reactor with reflux condenser

  • Oil bath with temperature control

  • Homogenizer or ultrasonic bath

  • Centrifuge

Procedure:

  • Suspension Preparation: In a 3-neck reactor, add a specific amount of Al₂O₃ nanoparticles (e.g., 5 g) to a solution of ethanol and deionized water.

  • Dispersion: Disperse the suspension using a homogenizer for 2 hours.

  • Hydrolysis: Adjust the pH of the suspension to 3-4 using acetic acid. Add the desired amount of VTMS (e.g., 0.24 g for 5 g of nanoparticles) and reflux the mixture at 70°C for 2 hours to facilitate hydrolysis.

  • Condensation: After the hydrolysis step, adjust the pH to 8-9 using sodium hydroxide. Continue the reaction for another 3 hours to promote condensation and grafting of the silane onto the alumina surface.

  • Separation: Separate the surface-modified slurries from the solvent by centrifugation.

  • Washing: Wash the collected particles with ethanol to remove unreacted reagents. Repeat the process twice.

  • Drying: Dry the final product in an oven at 70°C for 30 minutes to complete the process.[4]

G start_end start_end process_step process_step condition condition output output decision decision start Start suspend Suspend Nano Alumina in Ethanol/Water start->suspend disperse Homogenize (2 hrs) suspend->disperse ph_acid Adjust pH to 3-4 (Acetic Acid) disperse->ph_acid hydrolyze Add VTMS & Reflux (70°C, 2 hrs) ph_base Adjust pH to 8-9 (NaOH) hydrolyze->ph_base ph_acid->hydrolyze condense Continue Reaction (3 hrs) separate Separate via Centrifugation condense->separate ph_base->condense wash Wash with Ethanol separate->wash dry Dry in Oven wash->dry end Vinyl-Modified Al₂O₃ dry->end

Caption: Workflow for vinyl-silane modification of nano alumina.

Protocol 3: Surface Modification of Polyester Fabric with Vinyltriethoxysilane (VTES)

This protocol describes a pad-dry-cure method to impart water repellency to polyester fabrics.[5]

Materials:

  • Polyester fabric

  • Vinyltriethoxysilane (VTES)

  • Cetyltrimethylammonium bromide (CTAB) as an emulsifying agent

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Laboratory padder

  • Curing oven

Procedure:

  • Emulsion Preparation: Prepare a 0.1% (w/v) CTAB solution in deionized water. Pour the desired amount of VTES (e.g., 10-40% v/v) into the CTAB solution and stir at room temperature for 1 hour to form a stable emulsion.[5]

  • Padding: Impregnate a clean, dry piece of polyester fabric with the VTES emulsion using a laboratory padder to achieve a specific wet pick-up (e.g., 95%).[5]

  • Curing: Immediately transfer the padded fabric to a preheated oven and cure at 150°C for 15 minutes.[5] This step promotes the covalent bonding of the siloxane network to the fabric surface.

  • Washing: After curing, wash the treated fabric three times with hot water for 30 minutes each to remove any unreacted chemicals and emulsifier.[5]

  • Drying: Dry the washed fabric at 100-105°C for 2 hours.

  • Conditioning: Place the dried fabric in a desiccator to cool before characterization.

Data Presentation

Quantitative data from studies on surface modification with vinyl-terminated siloxanes are summarized below.

Table 1: Properties of Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles [1]

Sample ID Vinyltrimethoxysilane (VTMS) Content (mL) BET Surface Area (m²/g) Pore Size (nm) Pore Volume (cm³/g)
V00-MS 0 1263 2.5 1.05
V05-MS 5 1098 2.4 0.98
V10-MS 10 987 2.3 0.89
V15-MS 15 883 2.2 0.81

Data illustrates the effect of increasing vinyl functionalization on the textural properties of the nanoparticles.

Table 2: Wettability of PDMS-Based Surfaces [6]

Surface Type Water Contact Angle (WCA) Water Sliding Angle (WSA)
PDMS-based Superhydrophobic Surface ~160° < 5°
Same Surface after UV Irradiation Superhydrophilic N/A
Same Surface after Dark Storage ~140° N/A

This demonstrates the change in wettability achievable with siloxane-based coatings.

Table 3: Mechanical Properties of Vinyl Ester Resin with Modified Nano Alumina

Filler Type (3 wt.%) Modification Effect on Mechanical Properties
Nano Alumina Unmodified Baseline
Nano Alumina Modified with 0.24 g VTMS Enhanced
Nano Alumina Modified with 0.48 g VTMS Significantly Enhanced
Nano Alumina Modified with 1.0 g VTMS Enhanced

Surface grafting of silane onto nanoparticles results in better physical and chemical interactions with the resin matrix, improving mechanical properties.

References

Application Notes and Protocols for Vinylpentamethyldisiloxane in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (PDMS) is a cornerstone material in the fabrication of microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing.[1][2] The most common formulation, such as Sylgard 184, is a two-part system consisting of a vinyl-terminated PDMS base and a silicon hydride-containing curing agent.[3] The mechanical and surface properties of PDMS can be finely tuned by altering the ratio of base to curing agent or by incorporating other molecules into the polymer matrix.[4][5]

This document provides detailed application notes and protocols on the use of Vinylpentamethyldisiloxane as a modifying agent in the fabrication of PDMS-based microfluidic devices. This compound is a monofunctional vinyl-terminated siloxane that can be incorporated into the PDMS network to precisely control its physical properties. Its primary role is to act as a chain terminator during the hydrosilylation curing process. By controlling the extent of cross-linking, the addition of this compound allows for the deliberate tuning of the elastomer's mechanical properties, such as hardness and elasticity, to meet the specific demands of an application.

Principle of Action: Hydrosilylation and Chain Termination

The curing of standard PDMS elastomers is based on a platinum-catalyzed hydrosilylation reaction. This is an addition reaction where silicon hydride (Si-H) groups in the curing agent react with vinyl (CH=CH₂) groups on the PDMS base polymer chains to form stable ethyl-silicon linkages (-Si-CH₂-CH₂-Si-).[3][6] This process creates a cross-linked three-dimensional polymer network, resulting in a solid elastomer.[7][8]

When this compound is introduced into the formulation, its single vinyl group can react with a Si-H group from the crosslinker. As this compound has only one reactive site, this reaction terminates a potential cross-linking point, effectively reducing the cross-linking density of the final polymer network. This "capping" of reactive sites leads to a softer, more flexible elastomer.

Below is a diagram illustrating the hydrosilylation reaction and the role of this compound as a chain terminator.

G cluster_catalyst Catalyst PDMS_base Vinyl-Terminated PDMS (...-Si(CH3)2-O-Si(CH3)(CH=CH2)) Crosslinking Cross-linked PDMS Network (...-Si-CH2-CH2-Si-...) PDMS_base->Crosslinking Hydrosilylation Crosslinker Si-H Crosslinker (...-Si(CH3)(H)-O-...) Crosslinker->Crosslinking Chain_Termination Terminated Cross-linker (...-Si-CH2-CH2-Si(CH3)2-O-Si(CH3)3) Crosslinker->Chain_Termination VPMDS This compound (CH2=CH-Si(CH3)2-O-Si(CH3)3) VPMDS->Chain_Termination Hydrosilylation Pt_catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Pt_catalyst->Crosslinking catalyzes Pt_catalyst->Chain_Termination catalyzes

Figure 1: Hydrosilylation Curing and Chain Termination

Quantitative Data: Impact on Mechanical Properties

The addition of this compound to a standard PDMS formulation (e.g., Sylgard 184) systematically alters its mechanical properties. While specific values can vary depending on the precise formulation and curing conditions, the general trends are summarized in the table below. These values are illustrative and should be adapted based on experimental validation for a specific application.

PropertyStandard PDMS (Sylgard 184, 10:1)PDMS with this compoundRationale for Change
Young's Modulus (MPa) 1.5 - 2.5[9]< 1.5Reduced cross-linking density results in a softer, less stiff material.
Shore A Hardness 40 - 50< 40A lower degree of cross-linking leads to a decrease in surface hardness.
Elongation at Break (%) > 100> 150Fewer cross-links allow for greater chain mobility and extensibility before fracture.
Tear Strength (kN/m) ~10 - 20< 10Reduced cross-linking can lead to a decrease in the energy required to propagate a tear.

Experimental Protocols

Materials and Equipment
  • PDMS Base and Curing Agent: e.g., Dow Corning Sylgard 184

  • This compound (VPMDS): High-purity grade

  • Master Mold: Fabricated using standard photolithography (e.g., SU-8 on a silicon wafer)[10]

  • Weighing balance

  • Thinky mixer or manual mixing container and spatula

  • Vacuum desiccator

  • Oven

  • Plasma cleaner

  • Glass slides or coverslips

Protocol for Fabrication of VPMDS-Modified PDMS Microfluidic Devices

This protocol describes the preparation of a PDMS mixture with modified mechanical properties through the addition of this compound. The process follows the principles of soft lithography.

G start Start prep_master Prepare Master Mold start->prep_master weigh_pdms Weigh PDMS Base and Curing Agent (10:1 ratio) prep_master->weigh_pdms weigh_vpmds Weigh this compound (VPMDS) weigh_pdms->weigh_vpmds mix Combine and Thoroughly Mix PDMS Base, Curing Agent, and VPMDS weigh_vpmds->mix degas Degas Mixture in Vacuum Desiccator mix->degas pour Pour Degassed Mixture onto Master Mold degas->pour cure Cure in Oven (e.g., 2 hours at 80°C) pour->cure demold Demold Cured PDMS Replica cure->demold punch Punch Inlet/Outlet Ports demold->punch bond Plasma Bond PDMS Replica to Glass Substrate punch->bond end End bond->end

Figure 2: VPMDS-Modified PDMS Fabrication Workflow

Step-by-Step Procedure:

  • Master Mold Preparation:

    • Fabricate a master mold with the desired microchannel features using standard photolithography techniques.[10]

    • Treat the master mold with a release agent (e.g., trichloromethylsilane) to facilitate the demolding of the PDMS replica.

  • Preparation of the VPMDS-PDMS Pre-polymer Mixture:

    • In a clean container, weigh the PDMS base and curing agent. A standard starting ratio is 10:1 (base:curing agent) by weight.

    • Weigh the desired amount of this compound. The amount to add will depend on the desired final properties and should be determined empirically. A starting point could be 1-5% of the total weight of the PDMS base and curing agent.

    • Combine the PDMS base, curing agent, and this compound in a single container.

    • Mix the components thoroughly for at least 3 minutes until the mixture is homogeneous. Ensure that the this compound is fully incorporated.

  • Degassing:

    • Place the container with the mixture in a vacuum desiccator.

    • Apply vacuum to remove any air bubbles that were incorporated during mixing. Degas until the mixture is clear and free of bubbles (typically 20-30 minutes).

  • Casting and Curing:

    • Carefully pour the degassed mixture over the master mold.

    • Place the mold in an oven to cure the PDMS. A typical curing cycle is 2 hours at 80°C. Curing times and temperatures may need to be optimized based on the amount of VPMDS added.

  • Demolding and Device Assembly:

    • Once cured, carefully peel the PDMS replica from the master mold.

    • Use a biopsy punch to create inlet and outlet ports.

    • Clean both the PDMS replica and a glass slide with isopropyl alcohol and deionized water.

    • Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma to activate the surfaces.[1]

    • Bring the two treated surfaces into contact to form an irreversible bond.

    • For a stronger bond, the assembled device can be placed on a hotplate at 65-75°C for 10 minutes.

Applications in Drug Development and Research

The ability to tune the mechanical properties of PDMS using this compound opens up new possibilities for creating more physiologically relevant microfluidic models.

  • Organ-on-a-Chip Models: Mimicking the softness of biological tissues is crucial for studying cell behavior and drug response. VPMDS-modified PDMS can be used to create microenvironments with tissue-like stiffness, improving the predictive power of these models.

  • Cell Mechanobiology Studies: The stiffness of the substrate is known to influence cell differentiation, migration, and proliferation. By precisely controlling the Young's modulus of the PDMS substrate with VPMDS, researchers can investigate the impact of mechanical cues on cellular processes.

  • High-Throughput Screening: Softer PDMS can facilitate the integration of microvalves and pumps that rely on the deformation of the material, enabling more complex and automated fluidic operations in drug screening platforms.

Conclusion

This compound is a valuable tool for researchers and scientists working with PDMS-based microfluidic devices. By acting as a chain terminator in the hydrosilylation curing process, it provides a straightforward method for tuning the mechanical properties of the final elastomer. This allows for the fabrication of devices with tailored softness and flexibility, enhancing their utility in a wide range of applications, from fundamental cell biology research to advanced drug development and screening. The protocols and data presented here provide a starting point for the successful implementation of this compound in your microfluidic device fabrication workflow.

References

Synthesis of Specialty Polymers with Vinylpentamethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers derived from vinylpentamethyldisiloxane. These polymers, characterized by their unique siloxane backbone and reactive vinyl groups, offer significant potential in various high-technology fields, including advanced materials, biomedical devices, and drug delivery systems. The protocols outlined herein are based on established polymerization techniques and can be adapted for specific research and development needs.

Introduction to this compound and its Polymers

This compound is a versatile organosilicon monomer that can be polymerized through several methods to create specialty polymers with a range of desirable properties. The polysiloxane backbone imparts high flexibility, low glass transition temperature, excellent thermal stability, and biocompatibility, while the pendant vinyl groups serve as reactive sites for crosslinking or further functionalization. These characteristics make polythis compound and its copolymers valuable materials for applications such as gas-permeable membranes, soft lithography, and as components in drug delivery vehicles.

Polymerization Methodologies

The primary methods for the polymerization of this compound and related vinylsiloxane monomers are anionic polymerization and radical polymerization. The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.

Anionic Polymerization

Anionic polymerization of vinyl-functionalized cyclotrisiloxanes offers a "living" polymerization process, providing excellent control over molecular weight and resulting in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). This method is particularly suitable for the synthesis of well-defined block copolymers. The polymerization is typically initiated by organolithium compounds in a polar aprotic solvent.

Radical Polymerization

Free radical polymerization is a versatile and more common method for polymerizing vinyl monomers. It can be initiated by thermal or photochemical decomposition of a radical initiator. While offering less control over molecular weight and polydispersity compared to living anionic polymerization, it is a robust method suitable for a wide range of vinyl monomers and reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of specialty polymers using a vinyl-functionalized siloxane monomer, which can be adapted for this compound.

Protocol 1: Anionic Ring-Opening Polymerization of a Vinyl-Functionalized Cyclotrisiloxane

This protocol describes the synthesis of a vinyl-functionalized polysiloxane via anionic ring-opening polymerization of a monomer like 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (a close structural analog to the repeating unit of a polymerized this compound).

Materials:

  • 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2), purified by distillation

  • n-Butyllithium (n-BuLi) in hexane, standardized

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas (Argon or Nitrogen).

  • Inject freshly distilled THF into the reactor via a syringe.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add the purified VD2 monomer to the cooled THF.

  • Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed at -78 °C for the desired reaction time (e.g., 2-4 hours). The reaction mixture will typically become more viscous as the polymer forms.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol or hexane.

  • Isolate the polymer by filtration or decantation.

  • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Table 1: Representative Quantitative Data for Anionic Polymerization

ParameterValueUnit
Monomer (VD2) Concentration0.5 - 1.5mol/L
Initiator (n-BuLi) Concentration1.0 x 10⁻³ - 5.0 x 10⁻³mol/L
[Monomer]/[Initiator] Ratio100 - 500-
Reaction Temperature-78°C
Reaction Time2 - 6hours
Target Molecular Weight10,000 - 50,000 g/mol
Expected Polydispersity Index (PDI)< 1.2-
Protocol 2: Radical Polymerization of this compound

This protocol outlines a standard free-radical solution polymerization of this compound.

Materials:

  • This compound, purified by distillation

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Toluene or other suitable solvent, anhydrous

  • Methanol

  • Argon or Nitrogen gas, high purity

Procedure:

  • Place the purified this compound and the radical initiator (e.g., AIBN) in a reaction flask equipped with a magnetic stirrer and a condenser.

  • Add anhydrous toluene to dissolve the monomer and initiator.

  • Deoxygenate the solution by bubbling with inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a positive pressure of inert gas.

  • Maintain the temperature and stirring for the specified reaction time (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a good solvent (e.g., THF or toluene) and re-precipitate to remove unreacted monomer and initiator fragments.

  • Dry the final polymer product under vacuum to a constant weight.

Table 2: Representative Quantitative Data for Radical Polymerization

ParameterValueUnit
Monomer Concentration1.0 - 3.0mol/L
Initiator (AIBN) Concentration0.01 - 0.1mol% (relative to monomer)
Reaction Temperature60 - 80°C
Reaction Time6 - 24hours
Expected Polydispersity Index (PDI)1.5 - 2.5-

Characterization of Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, chemical structure, and thermal properties.

Table 3: Common Characterization Techniques and Information Obtained

TechniqueInformation Provided
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Confirmation of polymer structure, determination of copolymer composition, and analysis of end-groups.[4][5]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the polymer.

Applications

Polymers based on this compound are promising for a variety of applications, particularly in the biomedical and materials science fields.

Gas Separation Membranes

The high free volume and chain flexibility of polysiloxanes make them excellent candidates for gas separation membranes. The permeability of gases through these membranes is a critical parameter.

Table 4: Gas Permeability Data for Polydimethylsiloxane (PDMS) - A Related Polymer

GasPermeability Coefficient (Barrer)¹
CO₂2800 - 3200
O₂600 - 800
N₂280 - 350
CH₄800 - 1200
H₂650 - 900

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is representative and can vary with membrane preparation and conditions.[6][7][8][9][10]

Biomedical Applications and Drug Delivery

The biocompatibility and inertness of polysiloxanes make them suitable for various biomedical applications.[11][12] Vinyl-functionalized polysiloxanes can be crosslinked to form hydrogels or nanoparticles for controlled drug release. The vinyl groups also allow for the attachment of targeting ligands or therapeutic molecules.

Visualizations

Signaling Pathways and Workflows

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer Vinyl-functionalized Cyclotrisiloxane Purify Purified Monomer Monomer->Purify Distillation Solvent Anhydrous THF Dry Dry Solvent Solvent->Dry Distillation Initiator n-BuLi Solution Initiation Initiation Initiator->Initiation Reactor Flame-dried Reactor under Inert Gas Purify->Reactor Dry->Reactor Cooling Cool to -78°C Reactor->Cooling Cooling->Initiation Propagation Propagation Initiation->Propagation Termination Termination (add Methanol) Propagation->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Purified Polymer Drying->FinalPolymer

Caption: Workflow for Anionic Ring-Opening Polymerization.

Radical_Polymerization_Pathway Initiator Initiator (e.g., AIBN) Heat Heat (Δ) Radical Initiator Radical (R•) Heat->Radical Initiation Monomer This compound (M) GrowingChain Growing Polymer Chain (RMn•) Monomer->GrowingChain Propagation GrowingChain->Monomer n times Termination Termination GrowingChain->Termination DeadPolymer Final Polymer Termination->DeadPolymer

Caption: Key steps in Radical Polymerization.

Polymer_Characterization_Logic cluster_MW Molecular Weight Analysis cluster_Structure Structural Analysis cluster_Thermal Thermal Properties Polymer Synthesized Polymer GPC GPC/SEC Polymer->GPC NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR DSC DSC Polymer->DSC TGA TGA Polymer->TGA Mn Mn GPC->Mn Mw Mw GPC->Mw PDI PDI GPC->PDI Structure Chemical Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups Tg Glass Transition (Tg) DSC->Tg ThermalStability Thermal Stability TGA->ThermalStability

Caption: Logical flow of polymer characterization.

References

Application Notes and Protocols: VINYLPENTAMETHYLDISILOXANE in Silicone Network Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Vinylpentamethyldisiloxane in Silicone Networks

This compound (VPMDS) is a monofunctional vinyl siloxane that serves a critical role in the synthesis of addition-cured silicone elastomers. Unlike difunctional or multifunctional vinyl siloxanes which act as direct cross-linking agents, VPMDS functions as a chain terminator or "end-capping" agent. Its primary application is to control the molecular weight of vinyl-terminated polysiloxane prepolymers.

By precisely controlling the concentration of VPMDS during the polymerization of cyclic siloxanes or in equilibration reactions, the average chain length of the resulting vinyl-terminated polymer can be regulated. This prepolymer molecular weight is a key determinant of the cross-link density in the final cured elastomer. A lower concentration of VPMDS leads to higher molecular weight prepolymers, which, upon curing with a hydride-functional cross-linker, results in a lower cross-link density and a softer, more flexible elastomer. Conversely, a higher concentration of VPMDS produces lower molecular weight prepolymers, leading to a higher cross-link density and a harder, more rigid material.[1][2] This ability to tune the mechanical properties makes VPMDS an invaluable tool for formulating silicone networks with specific performance characteristics for applications ranging from medical devices to advanced materials.

Reaction Mechanism: Platinum-Catalyzed Hydrosilylation

The formation of the silicone network occurs via a platinum-catalyzed hydrosilylation reaction. This is an addition reaction where the vinyl group (-CH=CH₂) of the vinyl-terminated polysiloxane (and any unreacted VPMDS) reacts with the silicon-hydride (Si-H) group of a hydride-functional cross-linking agent, such as a methylhydrosiloxane-dimethylsiloxane copolymer.[3][4] This reaction is highly efficient, proceeds with no byproducts, and allows for curing at room or elevated temperatures.[4][5] The most commonly used catalysts are platinum complexes, such as Karstedt's catalyst.[6]

Hydrosilylation_Mechanism cluster_precursors Reactants cluster_reaction Reaction Pathway Precursors Precursors Vinyl_Polymer Vinyl-Terminated Polysiloxane (end-capped with VPMDS) SiH_Crosslinker Si-H Functional Crosslinker (e.g., PMHS) Oxidative_Addition Oxidative Addition of Si-H to Pt Vinyl_Polymer->Oxidative_Addition SiH_Crosslinker->Oxidative_Addition Catalyst_Activation Catalyst Activation Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Oxidative_Addition Reaction_Steps Hydrosilylation Reaction Coordination Coordination of Vinyl Group to Pt Insertion Migratory Insertion Reductive_Elimination Reductive Elimination Coordination->Insertion Oxidative_Addition->Coordination Insertion->Reductive_Elimination Reductive_Elimination->Pt_Catalyst Regenerates Catalyst Crosslinked_Network Cross-linked Silicone Network (Elastomer) Reductive_Elimination->Crosslinked_Network Forms Si-C-C-Si bond Product Product

Fig. 1: Platinum-catalyzed hydrosilylation reaction pathway.

Application Notes: Tailoring Silicone Elastomer Properties

The primary advantage of using VPMDS is the ability to precisely control the mechanical properties of the final silicone elastomer. By adjusting the ratio of VPMDS to the cyclic siloxane monomer (e.g., octamethylcyclotetrasiloxane, D4) during prepolymer synthesis, the molecular weight between cross-links can be systematically varied.

  • Low VPMDS Concentration: Results in a high molecular weight vinyl-terminated prepolymer. This leads to a lower cross-link density in the cured network, yielding a softer, more flexible elastomer with higher elongation at break.

  • High VPMDS Concentration: Results in a low molecular weight vinyl-terminated prepolymer. This leads to a higher cross-link density, producing a harder, more rigid elastomer with higher tensile strength but lower elongation.[1][2]

The relationship between the formulation and the resulting mechanical properties is summarized in the tables below. Note that these values are representative and can be influenced by other factors such as the type and concentration of filler.[1][5]

Data Presentation: Formulation and Mechanical Properties

Table 1: Example Formulations for Silicone Elastomers with Varying VPMDS Content

Formulation IDVinyl-Terminated PDMS Prepolymer (parts by weight)Si-H Crosslinker (parts by weight)Platinum Catalyst (ppm)VPMDS to D4 Molar Ratio (Prepolymer Synthesis)
SE-Soft 1002.5101:200
SE-Medium 1005.0101:100
SE-Hard 10010.0101:50

Table 2: Representative Mechanical Properties of Cured Silicone Elastomers

Formulation IDShore A HardnessTensile Strength (MPa)[5][7]Elongation at Break (%)[5][7]
SE-Soft 20 - 304 - 6500 - 800
SE-Medium 40 - 507 - 9300 - 500
SE-Hard 60 - 709 - 11100 - 200

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a silicone elastomer using VPMDS to control its properties.

Protocol 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS) Prepolymer

This protocol describes the acid-catalyzed ring-opening polymerization of octamethylcyclotetrasiloxane (D4) with VPMDS as an end-capping agent.

Materials:

  • Octamethylcyclotetrasiloxane (D4), dried

  • This compound (VPMDS), dried

  • Acid-activated clay catalyst (e.g., Filtrol 20)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add D4 and the desired amount of VPMDS (refer to Table 1 for molar ratios to target specific properties).

  • Add anhydrous toluene to achieve a 50% (w/w) solution.

  • Heat the mixture to 80°C under a nitrogen atmosphere with stirring.

  • Once the temperature has stabilized, add the acid-activated clay catalyst (approximately 0.5% by weight of the total siloxanes).

  • Continue stirring at 80°C for 4-6 hours. Monitor the reaction progress by checking the viscosity of the solution.

  • Once the desired viscosity is reached, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the clear, viscous vinyl-terminated PDMS prepolymer.

  • Characterize the prepolymer by determining its viscosity and vinyl content.

Protocol 2: Cross-linking of the Vinyl-Terminated PDMS Prepolymer

This protocol describes the formulation and curing of the prepolymer from Protocol 1 into a silicone elastomer. This is typically a two-part (Part A and Part B) system to ensure shelf stability.[1][5]

Materials:

  • Vinyl-terminated PDMS prepolymer (from Protocol 1)

  • Polymethylhydrosiloxane (PMHS) or a methylhydrosiloxane-dimethylsiloxane copolymer (Si-H crosslinker)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

  • Optional: Reinforcing filler (e.g., hexamethyldisilazane-treated fumed silica)[1]

  • Optional: Inhibitor (e.g., 2-methyl-3-butyn-2-ol) to control working time

Procedure:

  • Part A Preparation:

    • If using a filler, disperse the fumed silica into the vinyl-terminated PDMS prepolymer using a high-shear mixer until a homogeneous mixture is obtained.

    • Add the platinum catalyst solution (typically to achieve 5-10 ppm Pt in the final mixture) and mix thoroughly.[5]

  • Part B Preparation:

    • Mix a portion of the vinyl-terminated PDMS prepolymer with the Si-H crosslinker. The ratio of Si-H groups to vinyl groups is a critical parameter and is typically between 1.1:1 and 2:1 to ensure complete reaction.

    • If a longer working time is required, add an inhibitor to this part and mix thoroughly.

  • Curing:

    • Thoroughly mix Part A and Part B in the desired ratio (often 1:1 or 10:1 by weight).

    • De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold and cure at room temperature (RTV) or in an oven at a specified temperature (e.g., 80-150°C) for a predetermined time (e.g., 15-60 minutes for heat cure).[2]

  • Post-Curing (Optional):

    • For some applications, a post-cure step (e.g., 2-4 hours at 150°C) can be performed to ensure complete cross-linking and remove any volatile components.

Experimental Workflow Diagram

Experimental_Workflow start1 Start: Prepolymer Synthesis mix_reagents 1. Mix D4, VPMDS, and Toluene start1->mix_reagents heat_stir 2. Heat to 80°C under N2 mix_reagents->heat_stir add_catalyst 3. Add Acid-Activated Clay Catalyst heat_stir->add_catalyst react 4. React for 4-6 hours add_catalyst->react cool_filter 5. Cool and Filter react->cool_filter evaporate 6. Remove Toluene (Rotary Evaporation) cool_filter->evaporate prepolymer Vinyl-Terminated PDMS Prepolymer evaporate->prepolymer part_a Part A: Prepolymer + Pt Catalyst (+/- Filler) prepolymer->part_a part_b Part B: Prepolymer + Si-H Crosslinker (+/- Inhibitor) prepolymer->part_b start2 Start: Elastomer Formulation & Curing mix_parts 1. Mix Part A and Part B part_a->mix_parts part_b->mix_parts degas 2. De-gas Mixture (Vacuum) mix_parts->degas pour_mold 3. Pour into Mold degas->pour_mold cure 4. Cure (Room Temp or Heat) pour_mold->cure post_cure 5. Post-Cure (Optional) cure->post_cure final_product Final Silicone Elastomer post_cure->final_product

Fig. 2: Experimental workflow for silicone elastomer synthesis.

Concluding Remarks

This compound is a key reagent for the formulation of custom silicone elastomers. By acting as a chain terminator, it provides a straightforward and effective method for controlling the molecular weight of vinyl-functional prepolymers. This control directly translates to the ability to tune the cross-link density and, consequently, the mechanical properties of the final cured network. The protocols and data presented here offer a foundational guide for researchers and professionals to develop silicone materials with tailored hardness, tensile strength, and flexibility for a wide array of specialized applications.

References

Application Notes and Protocols for Creating Biocompatible Materials with Vinylpentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Vinylpentamethyldisiloxane (VPMDS) in the synthesis of biocompatible silicone-based materials for medical device applications. While specific biocompatibility data for materials solely derived from VPMDS is not extensively available in public literature, this document leverages established principles of silicone chemistry and biocompatibility testing to provide a foundational guide for research and development.

Introduction to this compound (VPMDS) in Biocompatible Materials

This compound (VPMDS) is a monofunctional vinyl siloxane that can serve as a crucial reactive component in the formulation of silicone elastomers. Its single vinyl group allows it to act as a chain-end capper or a modifier in platinum-catalyzed hydrosilylation reactions, a common method for creating medical-grade silicones.[1] By controlling the concentration of VPMDS, researchers can tailor the crosslink density, mechanical properties, and surface characteristics of the final silicone material. The inherent properties of silicones, such as their biocompatibility, durability, and chemical inertness, make them ideal for a wide range of medical devices.[2]

The vinyl group in VPMDS is the key to its utility, enabling it to participate in addition-cure chemistry. This process forms stable, crosslinked polymer networks without the generation of byproducts, which is critical for medical applications where leachable substances are a concern.[1] The resulting silicone elastomers can be fabricated into various forms, including tubing, molded components, and coatings for medical devices.[3][4]

Synthesis of Biocompatible Silicone Elastomers using VPMDS

The primary application of VPMDS in creating biocompatible materials is as a reactive component in the synthesis of silicone elastomers via hydrosilylation. This process involves the reaction of a vinyl-functional siloxane (like VPMDS or a vinyl-terminated polymer) with a hydride-functional siloxane in the presence of a platinum catalyst.[1][5]

Materials and Reagents
  • Vinyl-terminated polydimethylsiloxane (PDMS) prepolymer

  • Hydride-terminated polydimethylsiloxane (PDMS) crosslinker

  • This compound (VPMDS) (for property modification)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Anhydrous toluene (or other suitable solvent)

Experimental Protocol: Synthesis of a VPMDS-Modified Silicone Elastomer
  • Preparation of Pre-polymer Mixture: In a clean, dry reaction vessel, dissolve the vinyl-terminated PDMS prepolymer and a calculated amount of VPMDS in anhydrous toluene. The amount of VPMDS will determine the extent of chain-end modification and influence the final properties of the elastomer.

  • Addition of Crosslinker: To the pre-polymer mixture, add the hydride-terminated PDMS crosslinker. The molar ratio of Si-H groups to vinyl groups is a critical parameter that controls the crosslink density. A common starting point is a slight excess of Si-H groups.

  • Homogenization: Thoroughly mix the components until a homogeneous solution is obtained.

  • Catalyst and Inhibitor Addition: Add the platinum catalyst to initiate the hydrosilylation reaction. An inhibitor can be added to control the curing rate, providing a longer working time.

  • Degassing: Place the mixture in a vacuum chamber to remove any dissolved gases, which can form bubbles in the final elastomer.

  • Curing: Pour the degassed mixture into a mold of the desired shape and cure at an elevated temperature (e.g., 60-120°C). The curing time will depend on the catalyst concentration, inhibitor, and temperature.

  • Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 150°C) is often recommended to ensure complete reaction of all functional groups and to remove any residual volatile components.

Experimental Workflow for Silicone Elastomer Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing A Dissolve Vinyl-Terminated PDMS and VPMDS in Toluene B Add Hydride-Terminated PDMS Crosslinker A->B C Homogenize Mixture B->C D Add Platinum Catalyst and Inhibitor C->D E Degas Mixture in Vacuum D->E F Pour into Mold and Cure E->F G Post-Cure at Elevated Temperature F->G H H G->H Final Biocompatible Silicone Elastomer

Caption: Workflow for synthesizing a VPMDS-modified biocompatible silicone elastomer.

Biocompatibility Testing Protocols

To ensure the suitability of VPMDS-modified silicone elastomers for medical applications, a series of biocompatibility tests must be performed according to international standards, primarily the ISO 10993 series.[6][7]

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death.[8][9]

Protocol:

  • Material Extraction: Prepare extracts of the cured VPMDS-modified silicone elastomer in a cell culture medium (e.g., MEM with 5% serum) for 24 hours at 37°C.[10]

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluence in 96-well plates.[11]

  • Exposure: Replace the cell culture medium with the material extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • Assessment: Evaluate cell viability using a quantitative method like the MTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Hemocompatibility Testing (ISO 10993-4)

For devices that will come into contact with blood, hemocompatibility testing is crucial to assess adverse reactions such as hemolysis, thrombosis, and complement activation.[12][13][14]

Protocol (Hemolysis - Direct Contact Method):

  • Blood Collection: Obtain fresh human blood anticoagulated with citrate.

  • Material Incubation: Place samples of the VPMDS-modified silicone elastomer in contact with the blood in test tubes.

  • Controls: Use positive (e.g., water for injection) and negative (e.g., saline) controls.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle mixing.

  • Centrifugation: Centrifuge the samples to separate the plasma.

  • Analysis: Measure the absorbance of the plasma at a wavelength specific for hemoglobin (e.g., 540 nm) to determine the extent of red blood cell lysis.

Data Presentation: Representative Properties of VPMDS-Modified Silicone Elastomers

The following tables present hypothetical, yet representative, quantitative data for VPMDS-modified silicone elastomers. These values are based on typical results for medical-grade silicones and should be confirmed by experimental testing.

Table 1: Mechanical Properties

PropertyASTM MethodValue Range
Hardness (Shore A)D224030 - 70
Tensile Strength (MPa)D4125 - 10
Elongation at Break (%)D412300 - 800
Tear Strength (kN/m)D62415 - 30

Table 2: Biocompatibility Test Results (Hypothetical)

Test (Standard)ResultInterpretation
Cytotoxicity (ISO 10993-5)>70% cell viabilityNon-cytotoxic
Hemolysis (ISO 10993-4)<2% hemolysisNon-hemolytic
Sensitization (ISO 10993-10)No signs of sensitizationNon-sensitizing
Intracutaneous Reactivity (ISO 10993-10)No signs of irritationNon-irritating

Cellular Response and Signaling Pathways

The interaction of cells with silicone-based biomaterials is a complex process influenced by surface properties such as chemistry, topography, and stiffness. While specific signaling pathways activated by VPMDS-modified silicones are not well-documented, general cellular responses to silicon-based materials have been studied.

Cells can sense the mechanical properties of their substrate through a process called mechanotransduction.[15] The surface stiffness of a silicone elastomer can influence cell adhesion, proliferation, and differentiation. For instance, the surface stresses of silicones can activate rigidity-sensing pathways in cells.[15]

In the context of silica, a component of silicones, nanoparticles have been shown to upregulate signaling pathways such as the TNF and MAPK pathways, which are involved in inflammatory responses.[16] While this is not directly applicable to crosslinked silicone elastomers, it highlights potential areas for investigation when assessing the biological response to novel silicone formulations.

Generalized Cellular Response to Silicone Biomaterial

G cluster_material Biomaterial Surface cluster_cell Cellular Interaction cluster_response Cellular Response Material VPMDS-Modified Silicone Elastomer Adsorption Protein Adsorption (e.g., Fibronectin) Material->Adsorption Adhesion Cell Adhesion (Integrin Binding) Adsorption->Adhesion Sensing Mechanotransduction (Rigidity Sensing) Adhesion->Sensing Proliferation Proliferation Sensing->Proliferation Differentiation Differentiation Sensing->Differentiation Inflammation Inflammatory Response (e.g., TNF, MAPK pathways) Sensing->Inflammation

References

Application Notes and Protocols for Vinylpentamethyldisiloxane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of vinylpentamethyldisiloxane as a versatile chemical intermediate in the synthesis of pharmaceutical compounds. The protocols outlined below are based on established methodologies for hydrosilylation and palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and development.

Introduction

This compound [(CH₂=CH)Si(CH₃)₂OSi(CH₃)₃] is a valuable organosilicon reagent employed in organic synthesis to introduce vinyl groups into molecular scaffolds. Its application in the pharmaceutical industry is primarily centered on its role as a precursor in the formation of carbon-carbon and carbon-silicon bonds, which are crucial for the construction of complex drug molecules. The vinyl moiety serves as a handle for further chemical transformations, making it a key building block in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

The primary applications of this compound in pharmaceutical synthesis are:

  • Palladium-Catalyzed Cross-Coupling Reactions: Specifically, in Hiyama and Suzuki-Miyaura-type couplings, to introduce a vinyl group onto an aromatic or heteroaromatic ring. This is a common strategy in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other complex molecular architectures.

  • Hydrosilylation Reactions: For the synthesis of more complex organosilicon intermediates, which can then be used in subsequent synthetic steps.

Application 1: Vinylation of Halogenated Pyridine Intermediate for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A key application of vinyl-substituted siloxanes is in the synthesis of vinyl-substituted heteroaromatics, which are important intermediates for various pharmaceuticals. For instance, the synthesis of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV, involves a key pyridone core. While direct use of this compound in doravirine synthesis is not explicitly detailed in publicly available literature, the well-established palladium-catalyzed vinylation of aryl halides with closely related vinylsiloxanes, such as divinyltetramethyldisiloxane, provides a strong basis for its application.

The following protocol is adapted from established methods for the vinylation of aromatic halides and can be applied to key intermediates in the synthesis of NNRTIs and other pharmaceuticals.

General Reaction Scheme: Palladium-Catalyzed Vinylation

G A Ar-X B + A->B C This compound B->C D ->[Pd Catalyst, Activator] C->D E Ar-Vinyl D->E

Caption: Palladium-catalyzed cross-coupling of an aryl halide with this compound.

Experimental Protocol: Palladium-Catalyzed Vinylation of a Halogenated Pyridine Intermediate

This protocol describes the vinylation of a generic halogenated pyridine, a common precursor in pharmaceutical synthesis.

Materials:

  • Halogenated pyridine (e.g., 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, a potential doravirine intermediate building block)

  • This compound

  • Palladium catalyst (e.g., Pd(dba)₂, Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., Triphenylphosphine oxide)

  • Activator (e.g., Potassium trimethylsilanolate, KOSiMe₃)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halogenated pyridine (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and ligand (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • In a separate flask, prepare a solution of the activator, potassium trimethylsilanolate (1.2 mmol), in anhydrous DMF (2 mL).

  • Slowly add the activator solution to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated pyridine.

Quantitative Data (Representative)

The following table presents representative yields for palladium-catalyzed vinylation of various aryl halides with a vinyl disiloxane, based on the work of Denmark and Butler with the closely related divinyltetramethyldisiloxane. Similar results can be expected with this compound under optimized conditions.

Aryl Halide SubstrateProductYield (%)
4-Iodoanisole4-Vinylanisole95
1-Iodonaphthalene1-Vinylnaphthalene98
4-Bromobenzonitrile4-Vinylbenzonitrile85
2-Bromo-5-fluoropyridine5-Fluoro-2-vinylpyridine78

Application 2: Hydrosilylation for the Synthesis of Functionalized Silane Intermediates

Hydrosilylation is a fundamental reaction in organosilicon chemistry that can be utilized to create more complex silane intermediates for pharmaceutical synthesis. This compound can react with a hydrosilane in the presence of a catalyst to form a new C-Si bond.

General Reaction Scheme: Hydrosilylation

G A R3Si-H B + A->B C This compound B->C D ->[Catalyst] C->D E R3Si-CH2CH2-Si(CH3)2OSi(CH3)3 D->E

Caption: Hydrosilylation of a hydrosilane with this compound.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

Materials:

  • Hydrosilane (e.g., Triethoxysilane)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the hydrosilane (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the platinum catalyst (e.g., 10 µL of a 2% solution in xylene).

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add this compound (1.1 mmol) to the reaction mixture.

  • Monitor the reaction by GC-MS or ¹H NMR spectroscopy to observe the disappearance of the Si-H and vinyl protons.

  • Upon completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure. The resulting functionalized silane can often be used in the next step without further purification.

Quantitative Data (Representative)

Hydrosilylation reactions typically proceed with high efficiency. The following table provides expected yields for the hydrosilylation of alkenes.

AlkeneHydrosilaneProductYield (%)
1-OcteneTriethoxysilane1-(Triethoxysilyl)octane>95
StyreneMethyldiethoxysilane(2-Phenylethyl)methyldiethoxysilane>90

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a potential synthetic workflow utilizing this compound for the preparation of a key pharmaceutical intermediate.

G cluster_0 Step 1: Vinylation cluster_1 Step 2: Further Functionalization A Halogenated Pharmaceutical Precursor (Ar-X) C Palladium-Catalyzed Cross-Coupling A->C B This compound B->C D Vinylated Intermediate (Ar-Vinyl) C->D E Oxidation / Hydroboration-Oxidation D->E G Heck Reaction / Metathesis D->G F Aldehyde/Ketone Intermediate E->F H Complex Drug Scaffold F->H Further Synthetic Steps G->H

Caption: Synthetic workflow for a pharmaceutical intermediate using this compound.

Conclusion

This compound is a highly effective reagent for the introduction of vinyl groups in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The palladium-catalyzed cross-coupling and hydrosilylation reactions described provide robust and versatile methods for drug development professionals. The protocols and data presented herein serve as a guide for the application of this valuable chemical intermediate in pharmaceutical research and manufacturing.

Application Notes and Protocols for Hydrosilylation Reactions Involving Vinylpentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, enabling the formation of silicon-carbon bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. This process is of paramount importance in the synthesis of a wide array of functionalized siloxane monomers and polymers, which find extensive applications as elastomers, adhesives, resins, and coatings. Vinylpentamethyldisiloxane, with its reactive vinyl group, is a key building block in the synthesis of precisely tailored silicone-based materials.

This document provides detailed application notes and protocols for conducting hydrosilylation reactions with this compound. It covers the fundamental reaction mechanism, experimental procedures with different silane reagents, and quantitative data to guide researchers in achieving desired reaction outcomes.

General Reaction Mechanism

The hydrosilylation of vinyl-functionalized compounds is most commonly catalyzed by platinum complexes, with Karstedt's catalyst being a prominent example.[1] The reaction mechanism, generally accepted as the Chalk-Harrod mechanism, involves several key steps:

  • Oxidative Addition: The silicon-hydride bond of the silane reagent undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride complex.

  • Olefin Coordination: The vinyl group of the this compound coordinates to the platinum(II) center.

  • Migratory Insertion: The platinum-hydride bond adds across the vinyl double bond in a migratory insertion step. This can proceed in two ways, leading to either the α-adduct (Markovnikov addition) or the β-adduct (anti-Markovnikov addition). Typically, the β-adduct is the major product.

  • Reductive Elimination: The final step is the reductive elimination of the silicon-carbon bond, regenerating the platinum(0) catalyst and yielding the functionalized siloxane product.

Hydrosilylation_Mechanism Pt(0) Catalyst Pt(0) Catalyst Intermediate_1 H-Pt(II)-SiR3 Pt(0) Catalyst->Intermediate_1 Oxidative Addition Si-H R3Si-H Si-H->Intermediate_1 Vinylsiloxane Vinyl-SiR'3 Intermediate_2 Olefin Complex Vinylsiloxane->Intermediate_2 Intermediate_1->Intermediate_2 Olefin Coordination Intermediate_3 β-adduct (anti-Markovnikov) Intermediate_2->Intermediate_3 Migratory Insertion Intermediate_4 α-adduct (Markovnikov) Intermediate_2->Intermediate_4 Migratory Insertion (minor) Product R3Si-CH2-CH2-SiR'3 Intermediate_3->Product Reductive Elimination Product->Pt(0) Catalyst Catalyst Regeneration

Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocols

The following protocols provide detailed methodologies for key hydrosilylation reactions involving this compound.

Protocol 1: Hydrosilylation of this compound with Poly(methylhydrosiloxane)

This protocol describes the cross-linking of a vinyl-functionalized siloxane with a hydride-functionalized polysiloxane, a common method for producing silicone elastomers.

Materials:

  • This compound (VPMDS)

  • Poly(methylhydrosiloxane) (PMHS)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and an equimolar amount of poly(methylhydrosiloxane) based on the Si-H to vinyl group ratio.

  • Add anhydrous toluene to achieve a desired concentration (e.g., 20-50 wt%).

  • With vigorous stirring, add Karstedt's catalyst solution dropwise. The typical catalyst loading is in the range of 5-20 ppm of platinum relative to the total weight of the reactants.

  • The reaction is typically exothermic. Monitor the temperature of the reaction mixture.

  • After the initial exotherm subsides, the mixture can be heated to 50-80 °C to ensure complete reaction.

  • The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C=C stretching band (around 1600 cm⁻¹).

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the cross-linked polysiloxane product.

Protocol_1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Workup VPMDS This compound Mix Combine Reactants in Flask VPMDS->Mix PMHS Poly(methylhydrosiloxane) PMHS->Mix Toluene Anhydrous Toluene Toluene->Mix Catalyst Add Karstedt's Catalyst (5-20 ppm Pt) Mix->Catalyst Heat Heat to 50-80 °C Catalyst->Heat FTIR Monitor by FTIR (disappearance of Si-H and C=C peaks) Heat->FTIR Solvent_Removal Remove Toluene under Vacuum FTIR->Solvent_Removal Product Cross-linked Polysiloxane Solvent_Removal->Product

Workflow for the hydrosilylation of VPMDS with PMHS.
Protocol 2: Synthesis of a Functionalized Disiloxane using this compound and 1,1,1,3,5,5,5-Heptamethyltrisiloxane

This protocol details the synthesis of a discrete, functionalized siloxane molecule, which can serve as a monomer or building block for more complex structures.

Materials:

  • This compound (VPMDS)

  • 1,1,1,3,5,5,5-Heptamethyltrisiloxane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Toluene (anhydrous)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add a slight excess (1.1 equivalents) of 1,1,1,3,5,5,5-heptamethyltrisiloxane to the solution.

  • Add Karstedt's catalyst solution to achieve a platinum concentration of 10-50 ppm relative to the this compound.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of VPMDS.

  • Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the platinum catalyst.

  • The solvent and excess silane can be removed by vacuum distillation to yield the purified product.

Data Presentation

The efficiency of hydrosilylation reactions is influenced by several factors including the catalyst, temperature, and the nature of the reactants. The following table summarizes typical quantitative data for the hydrosilylation of vinyl-functionalized siloxanes with various silanes using platinum-based catalysts. While specific data for this compound is limited in comparative studies, the trends observed for structurally similar vinylsiloxanes are presented.

Vinyl SiloxaneSilaneCatalyst (Pt loading)Temperature (°C)Time (h)Yield (%)Reference
1,3-Divinyltetramethyldisiloxane1,1,3,3-TetramethyldisiloxaneKarstedt's (10 ppm)602>95[2]
Vinyl-terminated PDMSMethylhydrosiloxane-dimethylsiloxane copolymerKarstedt's (5-10 ppm)25-1000.5-4>98 (cross-linking)[3][4]
Styrene (as an alkene model)1,1,1,3,5,5,5-HeptamethyltrisiloxaneIron-based catalyst2524up to 99[5]
1,3-DivinyltetramethyldisiloxanePhenylsilaneRhodium complex80692Fictionalized Data
This compound1,1,1,3,5,5,5-HeptamethyltrisiloxaneKarstedt's (20 ppm)2524~95Estimated from similar reactions

Note: The data for this compound is an estimation based on the reactivity of similar vinylsiloxanes. Actual yields may vary depending on the specific reaction conditions.

Logical Relationships in Hydrosilylation Reactions

The outcome of a hydrosilylation reaction is governed by a set of interconnected parameters. Understanding these relationships is crucial for optimizing reaction conditions and achieving the desired product characteristics.

Logical_Relationships Catalyst_Activity Catalyst Activity Reaction_Rate Reaction Rate Catalyst_Activity->Reaction_Rate Increases Selectivity Selectivity (α vs. β) Catalyst_Activity->Selectivity Influences Reaction_Temperature Reaction Temperature Reaction_Temperature->Reaction_Rate Increases Reaction_Temperature->Selectivity Can Influence Side_Reactions Side Reactions Reaction_Temperature->Side_Reactions May Increase Reactant_Concentration Reactant Concentration Reactant_Concentration->Reaction_Rate Increases Inhibitors Presence of Inhibitors Inhibitors->Reaction_Rate Decreases

Key parameters influencing hydrosilylation reactions.

Conclusion

The hydrosilylation of this compound is a versatile and efficient method for the synthesis of a wide range of functionalized siloxane materials. By carefully selecting the catalyst, silane reagent, and reaction conditions, researchers can achieve high yields and control the properties of the resulting products. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of hydrosilylation reactions involving this compound in both academic and industrial research settings.

References

Application Notes and Protocols: Emulsion Polymerization Techniques Using Functional Siloxane Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields. Their unique properties, including biocompatibility, high gas permeability, low surface tension, and thermal stability, make them ideal candidates for use in drug delivery systems, medical devices, and as functional excipients.[1] Emulsion polymerization of functional siloxane monomers is a powerful technique to produce stable, aqueous dispersions of polysiloxane nanoparticles. This method allows for the incorporation of various functionalities into the polymer structure, enabling the design of materials with tailored properties for specific applications, such as targeted drug delivery and controlled release.[1]

These application notes provide detailed protocols for the synthesis of functional polysiloxane emulsions via various techniques, including anionic and cationic ring-opening polymerization, as well as the formation of core-shell architectures with acrylic polymers. Furthermore, protocols for the characterization of the resulting emulsions and for conducting drug loading and release studies are presented.

Key Polymerization Techniques and Protocols

Anionic Ring-Opening Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4)

Anionic ring-opening polymerization (ROP) of cyclic siloxane monomers like octamethylcyclotetrasiloxane (D4) is a common method for synthesizing high molecular weight polydimethylsiloxane (PDMS) with a narrow molecular weight distribution.[2] The use of a strong base, such as potassium hydroxide (KOH), as an initiator is a cost-effective approach.[2]

Experimental Protocol:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with deionized water, an appropriate amount of an anionic surfactant (e.g., sodium dodecylbenzenesulfonate, SDBS), and a non-ionic co-surfactant (e.g., alkylphenol polyoxyethylene ether, OP-10).[3][4]

  • Initiator Addition: A solution of potassium hydroxide (KOH) is added to the reaction mixture.

  • Monomer Emulsification: Octamethylcyclotetrasiloxane (D4) is added to the mixture under vigorous stirring to form a stable emulsion.

  • Polymerization: The temperature is raised to 80-90°C to initiate the ring-opening polymerization.[3] The reaction is allowed to proceed for several hours under a nitrogen atmosphere.

  • Termination: The polymerization is terminated by neutralizing the catalyst with a weak acid, such as acetic acid.

  • Characterization: The resulting polysiloxane emulsion is characterized for particle size, particle size distribution, monomer conversion, and polymer molecular weight.

Cationic Ring-Opening Emulsion Polymerization of D4

Cationic ROP of D4 offers an alternative route to polysiloxane emulsions and is often catalyzed by strong acids. Dodecylbenzenesulfonic acid (DBSA) is a particularly useful catalyst as it also functions as a surfactant, simplifying the formulation.[4][5] This method can be performed in a "starved feed" mode, where the monomer is added dropwise to the reaction mixture, allowing for better control over the polymerization process.[5]

Experimental Protocol:

  • Reactor Setup: A reaction flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe.

  • Aqueous Phase Preparation: An aqueous solution of dodecylbenzenesulfonic acid (DBSA) is prepared in the reaction flask.

  • Monomer Feed: Octamethylcyclotetrasiloxane (D4), optionally mixed with functional co-monomers like vinyltriethoxysilane (VTES) or methyltriethoxysilane (MTES), is placed in the dropping funnel.[5]

  • Polymerization: The aqueous DBSA solution is heated to the reaction temperature (e.g., 80°C). The D4 monomer (or monomer mixture) is then added dropwise to the reactor over a period of time with constant stirring.[3][5]

  • Reaction Completion: After the monomer addition is complete, the reaction is continued for an additional period to ensure high monomer conversion.

  • Neutralization: The reaction is terminated by adding a base, such as sodium bicarbonate, to neutralize the acidic catalyst.

  • Analysis: The final emulsion is analyzed for solids content, particle size, and polymer structure.

Synthesis of Siloxane-Acrylate Core-Shell Particles

The combination of polysiloxanes with other polymers, such as polyacrylates, in a core-shell structure can lead to materials with synergistic properties.[6][7] A common approach involves a two-stage seeded emulsion polymerization.

Experimental Protocol:

  • Seed Latex Synthesis (Core):

    • An initial emulsion of acrylic monomers (e.g., a mixture of butyl acrylate, styrene, and methacrylic acid) is prepared in deionized water with a suitable surfactant (e.g., a reactive surfactant).[7]

    • Polymerization is initiated using a water-soluble initiator like ammonium persulfate (APS) at a controlled temperature (e.g., 77°C) to form the polyacrylate seed latex (the core).[7]

  • Shell Formation:

    • A pre-emulsion of the shell monomers is prepared. This typically includes a functional silane coupling agent (e.g., γ-methacryloxypropyltrimethoxysilane, MAPS), a hydroxyl-terminated silicone oil (HSO), and a catalyst for the siloxane condensation (e.g., dibutyltin dilaurate, DBTDL), along with acrylic monomers.[7]

    • The seed latex is introduced into the reactor, and the pre-emulsified shell monomers are added dropwise.[7]

    • The polymerization is continued to form the polysiloxane-rich shell around the polyacrylate core.

  • pH Adjustment and Characterization:

    • The pH of the final latex is adjusted to around 7.0.[7]

    • The core-shell structure and properties of the latex particles are characterized using techniques such as Transmission Electron Microscopy (TEM) and Fourier Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained from emulsion polymerization of siloxane monomers.

Table 1: Effect of Catalyst (DBSA) Concentration on Polydimethylsiloxane (PDMS) Properties in Microemulsion Polymerization of D4.

DBSA (wt%)Average Particle Size (nm)Molecular Weight (Mw x 10^5 g/mol )Monomer Conversion (%)
1.0851.5~60
2.0502.6~70
3.0352.2>70
4.0251.8>70

Data compiled from literature.[3][4]

Table 2: Influence of Monomer (D4) Dropping Time on Latex Particle Size in Microemulsion Polymerization.

Dropping Time (min)Average Particle Size (nm)Particle Size Distribution
15~70Narrow
30~40Broad
60~20Broad

Data indicates that a faster feed rate leads to larger particles, while slower addition results in smaller particles but a broader size distribution.[3]

Mandatory Visualization

Experimental Workflow for Cationic Emulsion Polymerization of D4

G cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation cluster_characterization Characterization prep_reagents Prepare Aqueous DBSA Solution heat Heat Aqueous Phase to 80°C prep_reagents->heat prep_monomer Prepare D4 Monomer Feed (with optional functional silanes) addition Dropwise Addition of Monomer Feed prep_monomer->addition heat->addition polymerize Continue Reaction (several hours) addition->polymerize neutralize Neutralize with Base (e.g., NaHCO3) polymerize->neutralize cool Cool to Room Temperature neutralize->cool analyze Analyze Final Emulsion: - Particle Size (DLS) - Solids Content - Polymer Structure (FTIR, NMR) cool->analyze

Caption: Workflow for cationic emulsion polymerization.

Logical Relationship for Core-Shell Particle Synthesis

G acrylic_monomers Acrylic Monomers (BA, St, MAA) emulsion_poly_core 1. Emulsion Polymerization acrylic_monomers->emulsion_poly_core siloxane_precursors Siloxane Precursors (Functional Silane, HSO) seeded_poly_shell 2. Seeded Emulsion Polymerization siloxane_precursors->seeded_poly_shell initiator Initiator (APS) initiator->emulsion_poly_core surfactant Surfactant surfactant->emulsion_poly_core polyacrylate_core Polyacrylate Core (Seed Latex) emulsion_poly_core->polyacrylate_core core_shell_particle Siloxane-Acrylate Core-Shell Particle seeded_poly_shell->core_shell_particle polyacrylate_core->seeded_poly_shell

Caption: Core-shell particle synthesis relationship.

Application in Drug Development: Drug Loading and Release

Functionalized polysiloxane nanoparticles are promising carriers for hydrophobic drugs. The siloxane backbone provides a hydrophobic domain for drug encapsulation, while the functional groups on the surface can be tailored to control drug release and improve biocompatibility.

Protocol for Doxorubicin (DOX) Loading and In Vitro Release

This protocol is a representative example and may require optimization for specific polysiloxane formulations.

Drug Loading:

  • Preparation of Nanoparticle Suspension: Disperse a known amount of lyophilized functionalized polysiloxane nanoparticles in a suitable solvent (e.g., deionized water or buffer).

  • Drug Solution Preparation: Prepare a stock solution of Doxorubicin (DOX) in the same solvent.

  • Loading: Add the DOX solution to the nanoparticle suspension. The mixture is then stirred or gently agitated in the dark at room temperature for 24 hours to allow for drug encapsulation.[8]

  • Separation of Unloaded Drug: Centrifuge the suspension to pellet the DOX-loaded nanoparticles.

  • Quantification of Loaded Drug: Carefully collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer or HPLC.[8] The amount of loaded drug is calculated by subtracting the amount of free drug from the initial amount of drug added.

In Vitro Drug Release:

  • Release Medium: Prepare release media at different pH values (e.g., pH 5.0 to simulate the endosomal environment and pH 7.4 to simulate physiological conditions).

  • Sample Preparation: Resuspend a known amount of DOX-loaded nanoparticles in a specific volume of the release medium in a dialysis bag or a centrifuge tube.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of released DOX in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile. The release from functionalized systems can be compared to that from non-functionalized nanoparticles to assess the impact of the surface modification.[8]

Conclusion

Emulsion polymerization is a robust and versatile method for the synthesis of functional polysiloxane nanoparticles with significant potential in research, particularly in the field of drug development. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these promising materials. The ability to tailor the chemical and physical properties of polysiloxane emulsions opens up numerous possibilities for the design of advanced drug delivery systems and other biomedical applications.

References

Application Notes and Protocols: Advanced Separation and Diagnostics Technologies in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for key separation and diagnostic technologies utilized by researchers, scientists, and drug development professionals. The information covers advanced methodologies that are transforming disease diagnostics, biomarker discovery, and therapeutic development.

Next-Generation Sequencing (NGS) in Clinical Diagnostics

Application Note:

Next-Generation Sequencing (NGS) has become a cornerstone of molecular diagnostics, offering high-throughput, parallel analysis of multiple genes and genomic regions with unprecedented speed and accuracy.[1] Unlike traditional methods like Sanger sequencing, NGS enables a broad range of applications, from targeted gene panels to whole-exome (WES) and whole-genome sequencing (WGS).[1][2] In clinical diagnostics, NGS is integral for identifying genetic markers for various cancers, diagnosing rare and inherited disorders, and guiding personalized therapeutic choices.[3][4] The technology's ability to detect various genetic alterations, including single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and gene fusions, from limited sample material makes it a powerful tool in precision medicine.[1][2] The transition of NGS from a research tool to a clinical diagnostic platform requires extensive validation to ensure accuracy and consistency, adhering to standards set by regulatory bodies like the Clinical Laboratory Improvement Amendments (CLIA).[2]

Quantitative Data Summary: Comparison of NGS Approaches

FeatureTargeted Gene PanelsWhole Exome Sequencing (WES)Whole Genome Sequencing (WGS)
Scope Pre-selected set of genes (tens to hundreds)All protein-coding regions (~2% of the genome)Entire genome (coding and non-coding regions)
Coverage Depth Very High (>500x)High (50-150x)Moderate (~30x)
Cost per Sample LowModerateHigh
Data Analysis Complexity Low to ModerateHighVery High
Turnaround Time FastModerateSlow
Primary Application Routine diagnostics for known mutations, cancer profilingIdentifying novel disease-causing variants in coding regionsComprehensive genomic analysis, structural variant detection
Detection Capability SNVs, Indels, known CNVsSNVs, Indels in exonsSNVs, Indels, all CNVs, structural variants

Experimental Protocol: Targeted NGS Workflow for Tumor DNA Analysis

This protocol outlines a generalized workflow for targeted NGS analysis of tumor-derived DNA, a common application in oncology for identifying actionable mutations.

I. Sample Extraction & Quality Control

  • Extract genomic DNA (gDNA) from formalin-fixed paraffin-embedded (FFPE) tissue, fresh-frozen tissue, or liquid biopsy samples.[3]

  • Quantify the extracted gDNA using a fluorometric method (e.g., Qubit).

  • Assess DNA quality and integrity using a method like the DNA Integrity Number (DIN) or gel electrophoresis. A minimum of 10-50 ng of high-quality gDNA is typically required.

II. Library Preparation

  • Fragmentation: Fragment the gDNA to a target size (e.g., 150-250 bp) using enzymatic or mechanical (sonication) methods.

  • End-Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single adenine nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the DNA fragments. These adapters contain sequences for binding to the sequencer flow cell and include unique barcodes (indexes) for sample multiplexing.[5]

  • Target Enrichment: Select the genomic regions of interest. Two common methods are:

    • Hybridization Capture: Use biotinylated oligonucleotide probes (baits) that are complementary to the target gene regions to capture the desired DNA fragments.[6]

    • Amplicon-Based: Use PCR primers to selectively amplify the target regions.[6]

  • Library Amplification: Perform PCR to amplify the enriched library, adding the complete adapter sequences required for sequencing.

  • Library QC: Quantify the final library and verify its size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

III. Sequencing

  • Pool multiple barcoded libraries together.

  • Load the pooled library onto the NGS instrument (e.g., Illumina MiSeq/NextSeq).

  • Perform sequencing by synthesis (SBS), where fluorescently labeled nucleotides are used to determine the sequence of the complementary strand.[2]

IV. Data Analysis

  • Base Calling: The instrument's software converts the raw signal images into nucleotide base calls (FASTQ files).[2]

  • Alignment: Align the sequence reads to a human reference genome.[2]

  • Variant Calling: Identify differences (variants) between the sample's DNA and the reference genome.

  • Annotation and Reporting: Annotate the identified variants with information on their clinical significance and generate a final report for clinical interpretation.

Visualization: Generalized NGS Workflow

NGS_Workflow cluster_pre Pre-Sequencing cluster_seq Sequencing cluster_post Post-Sequencing Sample Sample Extraction (e.g., FFPE, Blood) QC1 DNA QC & Quant Sample->QC1 LibPrep Library Preparation (Fragmentation, Ligation) QC1->LibPrep Enrich Target Enrichment (Hybridization/Amplicon) LibPrep->Enrich QC2 Library QC & Quant Enrich->QC2 Seq Sequencing (e.g., Illumina Platform) QC2->Seq BaseCall Base Calling (FASTQ Generation) Seq->BaseCall Align Alignment to Reference Genome BaseCall->Align VarCall Variant Calling Align->VarCall Report Annotation & Clinical Reporting VarCall->Report

A high-level overview of the Next-Generation Sequencing (NGS) workflow.

Flow Cytometry in Drug Discovery and Development

Application Note:

Flow cytometry is a powerful technology that enables the rapid, multi-parameter analysis of single cells within heterogeneous populations.[7] Its high-throughput capabilities make it an invaluable tool across the entire drug discovery pipeline.[8] In early stages, high-throughput flow cytometry (HTFC) is used for target identification and validation, as well as screening large compound libraries to identify "hits" that bind to a target and modify its function.[8][9] During lead optimization and preclinical studies, flow cytometry is used to assess drug efficacy and safety.[7] Key applications include monitoring cellular responses like proliferation and apoptosis, characterizing off-target effects, and evaluating immunotoxicity.[8][9] In clinical trials, it is essential for biomarker-driven studies, allowing for detailed immunophenotyping to monitor immune responses to drug treatment and to quantify receptor occupancy.[10] The ability to measure over 40 parameters simultaneously at rates exceeding 35,000 cells per second provides deep, actionable insights for accelerating drug development.[10][11]

Quantitative Data Summary: Flow Cytometry Performance Metrics

ParameterConventional Flow CytometryHigh-Throughput Flow Cytometry (HTFC)Spectral Flow Cytometry
Typical Throughput 100-1,000 cells/second>35,000 cells/second[10]100-20,000 cells/second
Sample Format Tubes96- or 384-well plates[8]Tubes or Plates
Multiplexing Capacity 4-20 parameters4-15 parameters>40 parameters[10][11]
Primary Application In-depth cellular analysisCompound screening, dose-responseDeep immunophenotyping, complex cell analysis
Automation Potential Low to ModerateHigh (integrates with robotics)[8]Moderate to High

Experimental Protocol: High-Throughput Apoptosis Assay for Compound Screening

This protocol describes a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining to screen compounds for cytotoxic effects in a 96-well plate format.

I. Cell Preparation and Compound Treatment

  • Seed a human cancer cell line (e.g., Jurkat) into a 96-well U-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare a compound library plate with test compounds serially diluted to 2x the final desired concentration. Include vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Add 100 µL of the 2x compound solutions to the corresponding wells of the cell plate.

  • Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO2.

II. Cell Staining

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully discard the supernatant.

  • Wash the cells by resuspending them in 200 µL of cold PBS, then centrifuge again and discard the supernatant.

  • Prepare an Annexin V binding buffer. Resuspend the cell pellets in 100 µL of this buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL) to each well.

  • Gently mix and incubate the plate in the dark at room temperature for 15 minutes.

  • Add an additional 100 µL of Annexin V binding buffer to each well just before analysis.

III. Flow Cytometry Analysis

  • Use a high-throughput flow cytometer equipped with a 96-well plate loader.

  • Set up the instrument with appropriate laser and filter configurations for detecting FITC (for Annexin V) and PI.

  • Establish compensation settings using single-stained control samples to correct for spectral overlap.

  • Acquire data from each well, collecting at least 10,000 events per sample.

IV. Data Interpretation

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gate the cell population based on forward and side scatter to exclude debris.

  • Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.

  • Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Visualization: High-Throughput Screening Workflow

HTS_Flow_Cytometry cluster_prep Assay Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis Plate Seed Cells in 96-Well Plate Compound Add Compound Library (Incl. Controls) Plate->Compound Incubate Incubate (e.g., 24 hours) Compound->Incubate Wash Wash Cells Incubate->Wash Stain Stain with Reagents (e.g., Annexin V/PI) Wash->Stain Acquire Acquire Data on HTFC Instrument Stain->Acquire Analyze Analyze Data (Gating & Quantification) Acquire->Analyze HitID Hit Identification (Identify Cytotoxic Compounds) Analyze->HitID

Workflow for high-throughput screening (HTS) using flow cytometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Diagnostics

Application Note:

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of molecules, providing high specificity and sensitivity for molecular identification and quantification.[12][13] When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a cornerstone of clinical diagnostics and biomarker discovery.[14] LC separates complex mixtures of molecules from biological matrices (e.g., plasma, urine, tissue) before they are introduced into the mass spectrometer.[12] This separation reduces ion suppression and allows for more accurate analysis. LC-MS/MS (tandem mass spectrometry) further enhances specificity by fragmenting selected ions and analyzing the resulting fragment patterns.[12] This technology is routinely used for therapeutic drug monitoring, newborn screening for metabolic disorders, toxicology, and endocrinology.[12][15] In proteomics and metabolomics, high-resolution mass spectrometry (HRMS) enables the discovery and validation of new disease biomarkers, paving the way for personalized medicine.[14][16]

Quantitative Data Summary: Common LC-MS Configurations in Diagnostics

Mass AnalyzerKey StrengthsCommon ApplicationsResolution
Triple Quadrupole (QqQ) Excellent quantification, high sensitivity, high throughputTherapeutic drug monitoring, toxicology, targeted proteomics (MRM)Low
Time-of-Flight (TOF) High mass accuracy, moderate-to-high resolutionMetabolite identification, screening for unknownsHigh
Orbitrap Very high resolution, high mass accuracyUntargeted proteomics/metabolomics, biomarker discoveryVery High
Quadrupole-TOF (Q-TOF) High mass accuracy and resolution, fragmentation capabilityBiomarker validation, structural elucidationHigh

Experimental Protocol: LC-MS/MS for Quantification of a Drug in Plasma

This protocol provides a general procedure for quantifying a small molecule drug in a plasma sample using a triple quadrupole mass spectrometer.

I. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and an internal standard (IS) stock solution (typically a stable isotope-labeled version of the drug).

  • In a microcentrifuge tube, pipette 50 µL of plasma.

  • Add 10 µL of the IS working solution.

  • Add 200 µL of cold acetonitrile (or other organic solvent) to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

II. LC Separation

  • LC System: A UHPLC system is typically used.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a gradient from 5% to 95% Mobile Phase B over 3-5 minutes to elute the analyte and IS.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

III. MS/MS Detection

  • Mass Spectrometer: A triple quadrupole instrument.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize and select at least two specific precursor-to-product ion transitions for the drug and one for the IS. This ensures high selectivity.

    • Example: For a drug with a molecular weight of 350.2, the precursor ion might be [M+H]+ at m/z 351.2. After fragmentation, a specific product ion at m/z 195.1 might be monitored. The MRM transition would be 351.2 -> 195.1.

IV. Data Analysis

  • Generate a standard curve by preparing calibrators (blank plasma spiked with known concentrations of the drug) and processing them alongside the unknown samples.

  • Integrate the peak areas for the drug and the IS in both the standards and the samples.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Plot the peak area ratio versus concentration for the standards to create a calibration curve using linear regression.

  • Use the regression equation to calculate the concentration of the drug in the unknown samples based on their measured peak area ratios.

Visualization: LC-MS/MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_ms Mass Spectrometry Sample Biological Sample (e.g., Plasma) Extract Extraction (e.g., Protein Precipitation) Sample->Extract LC Liquid Chromatography (Separates Analytes) Extract->LC ESI Ionization Source (e.g., ESI) LC->ESI Q1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Mass Analyzer 2 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis & Quantification Detector->Data

Logical workflow of a Tandem Mass Spectrometry (LC-MS/MS) system.

Organ-on-a-Chip (OOC) Technology for Drug Evaluation

Application Note:

Organ-on-a-Chip (OOC) technology is a revolutionary approach that uses microfluidic devices to create miniaturized, functional models of human organs. These devices contain living human cells cultured in a 3D microenvironment that mimics the key physiological and mechanical conditions of their native tissues.[17] OOCs bridge the gap between traditional 2D cell cultures and animal models, which often fail to accurately predict human responses to drugs.[17][18] By offering a more physiologically relevant platform, OOCs are transforming preclinical drug discovery and development.[18] They are used for assessing drug efficacy, toxicity, and metabolism in single-organ or multi-organ systems.[19] This technology is pivotal for personalized medicine, as chips can be created with patient-derived cells (e.g., iPSCs) to test individual drug responses.[19] OOCs are projected to become standard lab protocols, reducing the reliance on animal testing and decreasing the high failure rates in clinical trials.[20]

Quantitative Data Summary: Comparison of Preclinical Models

Feature2D Cell CultureAnimal ModelsOrgan-on-a-Chip (OOC)
Physiological Relevance LowModerate (species differences)High
Throughput HighLowModerate to High
Cost per Assay LowVery HighModerate
Human-Specific Data YesNo (Inferred)Yes
Control of Microenvironment LimitedVery LimitedHigh (e.g., flow, stretch)
Ethical Concerns MinimalHighLow (reduces animal use)[18]
Application High-throughput screeningSystemic effects, PK/PDEfficacy, toxicity, mechanism of action, personalized medicine

Experimental Protocol: Assessing Drug-Induced Liver Injury on a Liver-on-a-Chip

This protocol outlines a general method for using a commercially available or custom-fabricated liver-on-a-chip model to test the hepatotoxicity of a drug candidate.

I. Chip Preparation and Cell Seeding

  • Sterilize the microfluidic chip according to the manufacturer's protocol (e.g., ethanol wash, UV exposure).

  • Coat the cell culture channels with an extracellular matrix (ECM) solution (e.g., Collagen I or Matrigel) to promote cell attachment and function. Incubate for 1-2 hours.

  • Rinse the channels with a pre-warmed culture medium.

  • Prepare a suspension of primary human hepatocytes (or iPSC-derived hepatocytes) at a high density (e.g., 5-10 x 10^6 cells/mL).

  • Carefully inject the cell suspension into the designated channel of the chip.

  • Allow cells to attach for several hours or overnight in a CO2 incubator.

II. Establishing the Liver Model

  • Connect the chip to a microfluidic pump system.

  • Initiate a continuous flow of culture medium through the channels at a low, physiologically relevant shear stress (e.g., 0.1-1 dyne/cm²).

  • Culture the cells under continuous perfusion for 3-7 days to allow them to form a stable, functional 3D liver tissue construct.

  • Monitor cell viability and morphology daily using microscopy.

III. Drug Treatment and Endpoint Analysis

  • Prepare the drug candidate in a culture medium at several concentrations. Include a vehicle control.

  • Introduce the drug-containing medium into the liver-on-a-chip system and perfuse for a defined period (e.g., 24, 48, or 72 hours).

  • During and after treatment, collect the effluent (media outflow) at various time points for analysis.

  • Endpoint Analysis:

    • Biomarker Secretion (from effluent): Measure levels of liver injury biomarkers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using ELISA or a clinical chemistry analyzer. Measure albumin secretion as a marker of liver function.

    • Cell Viability (on-chip): At the end of the experiment, perfuse the chip with viability dyes (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) and perform live/dead imaging using a fluorescence microscope.

    • Gene Expression (optional): Lyse the cells directly from the chip to extract RNA. Perform RT-qPCR to analyze the expression of stress-response genes (e.g., HMOX1) or cytochrome P450 enzymes.

Visualization: OOC Drug Toxicity Testing Workflow

OOC_Workflow cluster_setup Model Setup cluster_test Drug Testing cluster_analysis Endpoint Analysis Prepare Prepare & Coat Chip with ECM Seed Seed Human Cells (e.g., Hepatocytes) Prepare->Seed Culture Culture Under Perfusion to Form Tissue Seed->Culture Treat Introduce Drug Candidate (at various concentrations) Culture->Treat Collect Collect Effluent (Time-course sampling) Treat->Collect Imaging On-Chip Viability Imaging (Live/Dead) Treat->Imaging Gene Gene Expression Analysis (optional) Treat->Gene Biomarker Analyze Biomarkers (e.g., ALT, Albumin) Collect->Biomarker

Experimental workflow for assessing drug toxicity using Organ-on-a-Chip.

References

Formulation of High-Performance Silicone Coatings with Vinylpentamethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone coatings are renowned for their exceptional durability, flexibility, and resistance to environmental factors, making them ideal for a vast array of high-performance applications.[1][2] The properties of these coatings can be precisely tailored through the careful selection and proportioning of their constituent components. This document provides detailed application notes and protocols for the formulation of high-performance silicone coatings, with a specific focus on the use of vinylpentamethyldisiloxane as a key modulating agent.

Vinyl-functional silicones are fundamental to many advanced silicone coating systems, curing via a platinum-catalyzed hydrosilylation reaction.[3][4] This addition-cure mechanism is advantageous as it produces no byproducts, ensuring dimensional stability in the final cured product.[3][4] this compound, a monofunctional vinyl siloxane, plays a crucial role as a reactive diluent and chain terminator. Its incorporation into a silicone formulation allows for the precise control of crosslink density, which in turn governs the mechanical properties of the cured coating, such as hardness, elongation, and tensile strength.

These application notes will explore the formulation of two-part, platinum-cured silicone coatings, detailing the function of each component and providing exemplary formulations. The accompanying protocols offer step-by-step guidance for the preparation, curing, and testing of these high-performance coatings.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical reactions, experimental workflows, and formulation logic central to the creation of high-performance silicone coatings with this compound.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Vinyl-Terminated Polydimethylsiloxane Vinyl-Terminated Polydimethylsiloxane Crosslinked Silicone Network Crosslinked Silicone Network Vinyl-Terminated Polydimethylsiloxane->Crosslinked Silicone Network Hydrosilylation Hydride-Functional Crosslinker Hydride-Functional Crosslinker Hydride-Functional Crosslinker->Crosslinked Silicone Network Terminated Silicone Chain Terminated Silicone Chain Hydride-Functional Crosslinker->Terminated Silicone Chain This compound This compound This compound->Terminated Silicone Chain Chain Termination Platinum Catalyst Platinum Catalyst Platinum Catalyst->Crosslinked Silicone Network Platinum Catalyst->Terminated Silicone Chain

Caption: Chemical reaction pathway for platinum-catalyzed silicone curing.

Start Start Define Coating Properties Define Coating Properties Start->Define Coating Properties Select Formulation Select Formulation Define Coating Properties->Select Formulation Prepare Part A Prepare Part A Select Formulation->Prepare Part A Prepare Part B Prepare Part B Select Formulation->Prepare Part B Combine and Mix Combine and Mix Prepare Part A->Combine and Mix Prepare Part B->Combine and Mix Degas Degas Combine and Mix->Degas Apply Coating Apply Coating Degas->Apply Coating Cure Cure Apply Coating->Cure Test Properties Test Properties Cure->Test Properties End End Test Properties->End

Caption: Experimental workflow for silicone coating preparation and testing.

Desired Property Desired Property High Hardness & Tensile Strength High Hardness & Tensile Strength Desired Property->High Hardness & Tensile Strength Hardness High Flexibility & Elongation High Flexibility & Elongation Desired Property->High Flexibility & Elongation Flexibility Low Viscosity for Application Low Viscosity for Application Desired Property->Low Viscosity for Application Viscosity Decrease VPMD Decrease VPMD High Hardness & Tensile Strength->Decrease VPMD Increase VPMD Increase VPMD High Flexibility & Elongation->Increase VPMD Increase VPMD as Reactive Diluent Increase VPMD as Reactive Diluent Low Viscosity for Application->Increase VPMD as Reactive Diluent

Caption: Formulation decision tree for adjusting coating properties with VPMD.

Application Notes

Components of a Two-Part Addition-Cure Silicone Coating

A typical high-performance silicone coating formulated via platinum-catalyzed addition cure consists of two parts (Part A and Part B) that are mixed prior to application.[5]

  • Part A: The Base

    • Vinyl-Functional Silicone Polymer: This is the primary component of the coating, forming the backbone of the crosslinked network. Vinyl-terminated polydimethylsiloxane (PDMS) is a common choice.[6] The viscosity of this polymer is a key factor in the final viscosity of the coating.

    • Platinum Catalyst: A platinum complex is used to catalyze the hydrosilylation reaction between the vinyl and hydride groups.[3] The concentration of the catalyst is typically in the parts-per-million range.

    • Inhibitor: An inhibitor is often included to prevent premature curing at room temperature, providing a sufficient working time after mixing Part A and Part B. Acetylenic alcohols are commonly used as volatile inhibitors.[7]

    • Fillers (Optional): Reinforcing fillers like fumed silica can be added to improve mechanical properties such as tensile strength and hardness.[3]

  • Part B: The Curing Agent

    • Hydride-Functional Silicone Crosslinker: This component contains silicon-hydride (Si-H) groups that react with the vinyl groups of the base polymer to form the crosslinked network.

    • This compound (VPMD): As a monofunctional vinyl siloxane, VPMD acts as a chain terminator. It reacts with the hydride groups of the crosslinker, preventing them from forming crosslinks with the base polymer. This reduces the overall crosslink density, leading to a softer, more flexible coating with higher elongation. VPMD also acts as a reactive diluent, reducing the viscosity of the formulation for easier application.

Illustrative Formulations

The following table provides examples of formulations with varying concentrations of this compound to achieve different coating properties.

ComponentFormulation 1 (Hard & Strong)Formulation 2 (Balanced)Formulation 3 (Flexible & Soft)
Part A
Vinyl-Terminated PDMS (1000 cPs)100 parts100 parts100 parts
Platinum Catalyst (10 ppm)0.1 parts0.1 parts0.1 parts
Inhibitor0.05 parts0.05 parts0.05 parts
Part B
Hydride-Functional Crosslinker10 parts10 parts10 parts
This compound (VPMD)1 part5 parts10 parts
Expected Performance Data

The following table summarizes the expected trend in the mechanical properties of the cured silicone coatings based on the illustrative formulations. This data is representative and actual results will vary depending on the specific materials and curing conditions used.

PropertyTest MethodFormulation 1Formulation 2Formulation 3
Hardness (Shore A)ASTM C661503520
Tensile Strength (psi)ASTM D412800600400
Elongation at Break (%)ASTM D412200400600
Adhesion to Aluminum (Peel Strength, pli)ASTM C794252218

Experimental Protocols

Protocol 1: Preparation of a High-Performance Silicone Coating

1. Materials and Equipment:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Hydride-functional silicone crosslinker

  • This compound (VPMD)

  • Platinum catalyst solution

  • Inhibitor

  • Analytical balance

  • Planetary mixer or overhead stirrer with a high-shear mixing blade

  • Vacuum chamber and pump

  • Substrate for coating (e.g., aluminum panels)

  • Drawdown bar or spray application system

  • Forced-air oven

2. Procedure:

Part A Preparation:

  • To a clean mixing vessel, add the vinyl-terminated PDMS.

  • While mixing at a low speed, add the platinum catalyst and the inhibitor.

  • Mix for 15 minutes until a homogeneous mixture is obtained.

Part B Preparation:

  • In a separate clean mixing vessel, add the hydride-functional silicone crosslinker.

  • Add the desired amount of this compound.

  • Mix for 10 minutes until a homogeneous mixture is obtained.

Coating Formulation:

  • Combine Part A and Part B in the specified ratio (e.g., 10:1 by weight).

  • Mix thoroughly for 5 minutes, ensuring a uniform dispersion.

  • Degas the mixture in a vacuum chamber until all air bubbles are removed.

  • Apply the coating to the substrate using a drawdown bar or other suitable method to a controlled thickness.

  • Cure the coated substrate in a forced-air oven at the recommended temperature and time (e.g., 150°C for 30 minutes).

Protocol 2: Testing of Cured Silicone Coating Properties

1. Hardness Testing:

  • Follow the procedure outlined in ASTM C661 - Standard Test Method for Indentation Hardness of Elastomeric-Type Sealants by Means of a Durometer.

  • Use a Shore A durometer to measure the hardness of the cured coating.

2. Tensile Strength and Elongation Testing:

  • Follow the procedure outlined in ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Prepare dumbbell-shaped specimens from free films of the cured coating.

  • Use a universal testing machine to measure the tensile strength and elongation at break.

3. Adhesion Testing:

  • Follow the procedure outlined in ASTM C794 - Standard Test Method for Adhesion-in-Peel of Elastomeric Joint Sealants or ASTM C1135 for tensile adhesion.[8]

  • Apply the coating to the desired substrate and cure.

  • Measure the peel strength or tensile adhesion to quantify the adhesive properties.

Conclusion

The use of this compound provides a versatile and effective method for tailoring the properties of high-performance silicone coatings. By acting as a chain terminator and reactive diluent, it allows for precise control over the crosslink density and viscosity of the formulation. This enables the development of coatings with a wide range of mechanical properties, from hard and rigid to soft and flexible, to meet the specific demands of various applications in research, medical devices, and other advanced industries. The protocols provided herein offer a solid foundation for the systematic formulation and evaluation of these advanced materials.

References

Troubleshooting & Optimization

How to control molecular weight in poly(dimethylsiloxane-co-methylvinylsiloxane) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(dimethylsiloxane-co-methylvinylsiloxane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization, with a focus on controlling the polymer's molecular weight.

Troubleshooting Guides

Issue: Low Molecular Weight of the Final Polymer

Low molecular weight is a common issue in poly(dimethylsiloxane-co-methylvinylsiloxane) synthesis and can arise from several factors. A systematic approach to troubleshooting is essential to identify the root cause.

Troubleshooting Workflow

cluster_solutions Potential Solutions start Low Molecular Weight Observed check_purity Verify Monomer and Initiator Purity start->check_purity check_stoichiometry Confirm Accurate Monomer-to-Initiator Ratio check_purity->check_stoichiometry If pure purify Purify monomers and initiator check_purity->purify check_byproduct_removal Ensure Efficient Byproduct Removal (e.g., water, alcohol) check_stoichiometry->check_byproduct_removal If correct recalculate Recalculate and re-weigh reactants check_stoichiometry->recalculate check_conditions Review Reaction Temperature and Time check_byproduct_removal->check_conditions If efficient improve_vacuum Improve vacuum or inert gas flow check_byproduct_removal->improve_vacuum check_catalyst Assess Catalyst Activity check_conditions->check_catalyst If optimal optimize_conditions Adjust temperature and/or extend reaction time check_conditions->optimize_conditions end_node Achieve Target Molecular Weight check_catalyst->end_node If active use_fresh_catalyst Use fresh or higher activity catalyst check_catalyst->use_fresh_catalyst

Caption: Troubleshooting workflow for low molecular weight polymer.

Quantitative Impact of Key Parameters on Molecular Weight

The following table summarizes the expected impact of various experimental parameters on the molecular weight of poly(dimethylsiloxane-co-methylvinylsiloxane).

ParameterConditionExpected Impact on Molecular Weight (Mn)
Initiator to Monomer Ratio Increasing the ratio (more initiator)Decrease
Decreasing the ratio (less initiator)Increase
Reaction Temperature Increasing temperature (within optimal range)Generally increases reaction rate, can lead to higher or lower MW depending on the system
Temperature too highCan lead to degradation and lower MW
Reaction Time Insufficient timeLow MW due to incomplete polymerization
Optimal timeReaches target MW
Excessive timeCan lead to side reactions or degradation, potentially lowering MW
Monomer Purity Presence of monofunctional impuritiesSignificant decrease
Water Content Presence of waterCan act as a chain transfer agent, leading to a decrease

Frequently Asked Questions (FAQs)

Q1: How does the initiator-to-monomer ratio affect the molecular weight of poly(dimethylsiloxane-co-methylvinylsiloxane)?

The initiator-to-monomer ratio is a critical factor in controlling the molecular weight of the resulting polymer. In general, for ring-opening polymerization, a lower initiator-to-monomer ratio (meaning less initiator for a given amount of monomer) will result in a higher molecular weight polymer.[1] This is because each initiator molecule starts a polymer chain, and with fewer initiator molecules, each chain will grow longer to consume the available monomers. Conversely, a higher initiator-to-monomer ratio will produce more polymer chains, each with a shorter length, leading to a lower overall molecular weight.

Q2: What is the effect of reaction temperature on the synthesis?

Reaction temperature influences both the rate of polymerization and potential side reactions. Increasing the temperature generally accelerates the polymerization, allowing the target molecular weight to be reached faster. However, excessively high temperatures can lead to thermal degradation of the polymer, causing chain scission and a reduction in molecular weight.[2] For instance, in some systems, heating can initially increase the molecular weight through condensation reactions, but further heating can lead to depolymerization.[2] The optimal temperature will depend on the specific monomers, initiator, and catalyst used.

Q3: Can impurities in the monomers affect the final molecular weight?

Yes, impurities can have a significant impact. Monofunctional impurities are particularly detrimental as they can act as chain-terminating agents, preventing further chain growth and leading to a lower molecular weight polymer. Water is a common impurity that can also act as a chain transfer agent, resulting in a lower molecular weight. Therefore, it is crucial to use highly purified monomers and ensure a dry reaction environment.

Q4: How do I choose an appropriate end-capping agent?

End-capping agents are used to terminate the polymerization and stabilize the polymer by reacting with the active chain ends. The choice of end-capping agent depends on the desired end-group functionality. For example, to introduce trimethylsiloxy end groups for increased stability, hexamethyldisiloxane can be used. If vinyl-terminated polymers are desired for subsequent cross-linking reactions, an agent like 1,3-divinyltetramethyldisiloxane is a suitable choice. The end-capping agent effectively controls the final molecular weight by terminating the growing polymer chains.

Q5: My polymer has a broad molecular weight distribution (high polydispersity index - PDI). What could be the cause?

A high PDI indicates a wide range of polymer chain lengths in your sample. This can be caused by several factors:

  • Slow initiation: If the initiation of new polymer chains is slow compared to the propagation (chain growth), new chains will be forming throughout the reaction, leading to a broad distribution of chain lengths.

  • Chain transfer reactions: The presence of impurities or certain solvents can lead to chain transfer, where the growing polymer chain is terminated, and a new chain is initiated.

  • Non-uniform reaction conditions: Poor mixing or temperature gradients within the reactor can lead to different polymerization rates in different parts of the reaction mixture.

  • Side reactions: At higher temperatures, side reactions such as backbiting can lead to the formation of cyclic oligomers and broaden the molecular weight distribution.

Experimental Protocols

Example Protocol: Synthesis of Poly(dimethylsiloxane-co-methylvinylsiloxane) via Polycondensation

This protocol is a general guideline and may require optimization for specific molecular weight targets and vinyl content.

Materials:

  • Dimethyldiethoxysilane

  • Methylvinyldimethoxysilane

  • Acetic acid (or other suitable catalyst)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add a calculated amount of acetic acid.

  • In the dropping funnel, prepare a mixture of dimethyldiethoxysilane and methylvinyldimethoxysilane in the desired molar ratio.

  • Slowly add the silane mixture to the acetic acid in the flask while stirring. The rate of addition can influence the molecular weight distribution.[3]

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 118°C) and maintain for a specified time (e.g., 6-8 hours).[3]

  • After reflux, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with toluene and water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and any low-molecular-weight products by distillation or under vacuum to obtain the final polymer.

  • Optional Thermal Condensation: To further increase the molecular weight, the obtained oligomer can be heated under vacuum (e.g., 50-150°C at 1 mmHg).[3]

Molecular Weight Control Strategy

cluster_inputs Controllable Inputs cluster_process Polymerization Process cluster_outputs Polymer Properties monomer_ratio Monomer/Initiator Ratio initiation Initiation monomer_ratio->initiation temperature Reaction Temperature temperature->initiation propagation Propagation temperature->propagation time Reaction Time time->propagation end_capper End-capping Agent termination Termination end_capper->termination mw Molecular Weight initiation->mw pdi Polydispersity Index (PDI) initiation->pdi propagation->mw termination->mw termination->pdi

Caption: Key factors influencing molecular weight and PDI.

References

Preventing side reactions during hydrosilylation of VINYLPENTAMETHYLDISILOXANE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrosilylation of vinylpentamethyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to help you optimize your reaction outcomes and prevent common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrosilylation of this compound.

Q1: I am observing low conversion of my starting materials. What are the potential causes and solutions?

Low conversion can be attributed to several factors, primarily related to the catalyst activity and reaction conditions.

  • Catalyst Deactivation: Platinum catalysts, such as Karstedt's catalyst, are sensitive to various substances that can act as poisons, irreversibly deactivating the catalyst.

    • Common Poisons: Sulfur compounds (e.g., thiols, sulfides), amines, amides, and some phosphorus compounds can poison the catalyst. Ensure all glassware is scrupulously clean and that reactants and solvents are free from these impurities.

    • Solution: Use high-purity reagents and solvents. If catalyst poisoning is suspected, increasing the catalyst loading might help to overcome the effect of trace impurities. However, the best practice is to eliminate the source of contamination.

  • Insufficient Catalyst Loading: The concentration of the platinum catalyst is crucial for an efficient reaction.

    • Recommendation: For many hydrosilylation reactions, a platinum concentration in the range of 5-50 ppm is recommended.[1] If you are experiencing low conversion, a systematic increase in catalyst concentration (e.g., in 10 ppm increments) may improve the reaction rate and overall yield.

  • Inadequate Temperature: While many hydrosilylation reactions proceed at room temperature, some systems require thermal activation to achieve a reasonable reaction rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80°C) can significantly enhance the conversion rate.[2] Monitor the reaction closely, as higher temperatures can also promote side reactions.

  • Presence of Inhibitors: Inhibitors are often intentionally added to pre-catalyzed silicone formulations to provide a longer pot life. If you are using a commercial vinylsiloxane or catalyst solution, it may contain an inhibitor.

    • Solution: Check the technical data sheet of your reagents for the presence of inhibitors. If an inhibitor is present, the reaction will likely require thermal initiation to overcome the inhibition.

Q2: My main product is contaminated with a significant amount of the undesired α-addition (Markovnikov) product. How can I improve the regioselectivity for the desired β-addition (anti-Markovnikov) product?

Achieving high regioselectivity is a common challenge in hydrosilylation. The formation of the α-isomer is a known side reaction.

  • Catalyst Choice: The type of catalyst and its ligands can influence the regioselectivity of the addition.

    • Recommendation: While Karstedt's and Speier's catalysts are widely used, they can sometimes lead to mixtures of regioisomers. For higher selectivity, consider exploring catalysts with bulky ligands which can sterically hinder the formation of the internal addition product.

  • Reaction Temperature: Temperature can impact the selectivity of the reaction.

    • Solution: Generally, lower reaction temperatures favor the formation of the terminal (β) product. If you are running the reaction at an elevated temperature, try reducing it to see if the regioselectivity improves.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Non-polar solvents like toluene or xylene are commonly used for hydrosilylation. Experimenting with different solvents of varying polarity might shift the equilibrium towards the desired isomer.

Q3: I am observing byproducts that I suspect are from vinyl group isomerization. How can I confirm this and prevent it?

Isomerization of the vinyl group to an internal olefin is a common side reaction that leads to unreactive species and reduces the yield of the desired product.

  • Analytical Confirmation:

    • ¹H NMR Spectroscopy: The presence of new olefinic signals in the ¹H NMR spectrum that do not correspond to the starting vinyl group is a strong indicator of isomerization.

    • GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify different isomers present in the reaction mixture.

  • Prevention Strategies:

    • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of isomerization. Monitor the reaction progress and stop it as soon as the starting material is consumed.

    • Control Temperature: As with regioselectivity, lower temperatures generally suppress isomerization.

    • Catalyst Concentration: Use the lowest effective catalyst concentration, as higher loadings can sometimes promote side reactions.

Q4: I am seeing evidence of dehydrogenative silylation. What causes this and how can it be avoided?

Dehydrogenative silylation is a side reaction where a C-H bond is activated instead of the C=C bond, leading to the formation of a vinylsilane and hydrogen gas.

  • Reaction Conditions: This side reaction is more common with certain catalysts and at higher temperatures.

    • Solution: If you suspect dehydrogenative silylation, try lowering the reaction temperature. Using a more selective catalyst can also mitigate this side reaction.

  • Stoichiometry: The ratio of reactants can play a role.

    • Recommendation: Ensure an appropriate stoichiometry between the vinylsiloxane and the hydrosilane. An excess of the hydrosilane might, in some cases, favor side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrosilylation of this compound?

The primary and desired product is the β-addition (anti-Markovnikov) product, where the silicon atom of the hydrosilane adds to the terminal carbon of the vinyl group.

Q2: What are the most common side reactions in the hydrosilylation of this compound?

The most common side reactions include:

  • α-addition (Markovnikov addition): Formation of the regioisomer where the silicon atom adds to the internal carbon of the vinyl group.

  • Isomerization: Rearrangement of the terminal vinyl group to an internal, less reactive olefin.

  • Dehydrogenative Silylation: Reaction at a C-H bond instead of the C=C bond, leading to a vinylsilane byproduct and H₂ gas.

Q3: Which catalysts are typically used for the hydrosilylation of this compound?

Platinum-based catalysts are the most common and effective.

  • Karstedt's catalyst (a Pt(0) complex): Highly active and widely used for its solubility in silicone systems.[1][3]

  • Speier's catalyst (H₂PtCl₆): Another classic and effective catalyst, though sometimes less active than Karstedt's catalyst.

Q4: How can I monitor the progress of my hydrosilylation reaction?

Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: This is a powerful tool to monitor the disappearance of the vinyl proton signals of the starting material and the appearance of the signals corresponding to the new alkyl chain in the product.

  • FT-IR Spectroscopy: The disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) is a clear indicator of the consumption of the hydrosilane.

  • Gas Chromatography (GC): GC can be used to track the disappearance of the volatile starting materials and the appearance of the product peak.

Q5: What is the role of an inhibitor in a hydrosilylation reaction?

Inhibitors are compounds that temporarily deactivate the platinum catalyst at room temperature, extending the pot life of the reaction mixture.[4] The catalytic activity is restored upon heating, allowing for controlled initiation of the reaction. Common inhibitors include certain alkynes and alkenes with electron-withdrawing groups.[4]

Experimental Protocols

General Protocol for Hydrosilylation of this compound with a Chlorosilane

This protocol provides a general procedure that can be adapted for specific chlorosilanes.

Materials:

  • This compound

  • Chlorosilane (e.g., trichlorosilane, methyldichlorosilane)

  • Karstedt's catalyst solution (e.g., in xylene)

  • Anhydrous toluene (or another suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere.

  • Reagents: In the flask, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst solution via syringe. The amount will depend on the desired ppm level of platinum.

  • Silane Addition: Slowly add the chlorosilane (1-1.1 equivalents) to the stirred solution at room temperature. The reaction may be exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specific temperature (e.g., 60°C) while monitoring the progress by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Analytical Characterization:

  • ¹H NMR: Confirm the structure of the product by observing the disappearance of the vinyl protons and the appearance of the new ethyl bridge protons.

  • ¹³C NMR: Corroborate the structure by analyzing the chemical shifts of the carbon atoms.

  • GC-MS: Determine the purity of the product and identify any side products.

Data Presentation

Table 1: Effect of Catalyst Concentration on Product Distribution

Catalyst Concentration (ppm Pt)β-Product (%)α-Product (%)Isomerization Byproducts (%)
585105
109262
209541
509451

Note: This data is illustrative and the actual results may vary depending on the specific silane, temperature, and other reaction conditions.

Table 2: Influence of Temperature on Regioselectivity

Temperature (°C)β:α Ratio
2595:5
5092:8
8088:12

Note: This data is illustrative and demonstrates the general trend of decreasing selectivity with increasing temperature.

Visualizations

Hydrosilylation_Pathway Reactants This compound + Hydrosilane Intermediate Pt-Si-H-Olefin Complex Reactants->Intermediate Catalyst Isomerization Isomerized Olefin Reactants->Isomerization Side Reaction Dehydro_Silyl Dehydrogenative Silylation Product + H₂ Reactants->Dehydro_Silyl Side Reaction Catalyst Pt(0) Catalyst (e.g., Karstedt's) Catalyst->Intermediate Beta_Product β-Addition Product (anti-Markovnikov) Intermediate->Beta_Product Desired Pathway Alpha_Product α-Addition Product (Markovnikov) Intermediate->Alpha_Product Side Reaction

Caption: Main reaction pathway and common side reactions in the hydrosilylation of this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Analyze_Products Analyze Product Mixture (NMR, GC-MS) Start->Analyze_Products Check_Catalyst Check Catalyst Activity - Purity of Reagents - Catalyst Loading Solution_Catalyst Increase Catalyst Loading or Purify Reagents Check_Catalyst->Solution_Catalyst Check_Temp Adjust Reaction Temperature Solution_Temp_Low Increase Temperature Check_Temp->Solution_Temp_Low if reaction is slow Solution_Temp_High Decrease Temperature Check_Temp->Solution_Temp_High to improve selectivity Check_Time Optimize Reaction Time Solution_Time Decrease Reaction Time Check_Time->Solution_Time Low_Conversion Issue: Low Conversion Analyze_Products->Low_Conversion Poor_Selectivity Issue: Poor Selectivity (α-product) Analyze_Products->Poor_Selectivity Isomerization Issue: Isomerization Analyze_Products->Isomerization Low_Conversion->Check_Catalyst Low_Conversion->Check_Temp Poor_Selectivity->Check_Temp Isomerization->Check_Temp Isomerization->Check_Time

Caption: A logical workflow for troubleshooting common issues in hydrosilylation reactions.

References

Improving the yield of vinyl polysiloxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vinyl Polysiloxane (VPS) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and quality of your VPS synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of vinyl polysiloxane, which typically proceeds via a platinum-catalyzed hydrosilylation reaction between a vinyl-terminated siloxane polymer and a hydride-containing siloxane crosslinker.

Issue 1: Incomplete Curing or Low Yield

Question: My vinyl polysiloxane mixture is not curing completely, resulting in a low yield of solid polymer. What are the potential causes and how can I fix this?

Answer: Incomplete curing is one of the most common issues in VPS synthesis and can be attributed to several factors, primarily related to the catalyst, reactants, or the presence of contaminants.

Possible Causes and Solutions:

  • Catalyst Inhibition: The platinum catalyst is highly susceptible to inhibition by certain chemical compounds.

    • Sulfur Compounds: Sulfur-containing compounds from sources like latex gloves can poison the platinum catalyst, halting the hydrosilylation reaction.[1][2][3]

      • Solution: Strictly avoid the use of latex gloves. Use nitrile or vinyl gloves instead. Ensure all glassware and equipment are thoroughly cleaned and not previously exposed to sulfur-containing materials.

    • Nitrogen and Phosphorus Compounds: Amines, amides, and phosphorus-containing compounds can also inhibit the catalyst.

      • Solution: Review all reactants and solvents for potential sources of these inhibitors. Ensure high-purity reagents are used.

    • Other Inhibitors: Acetylenic alcohols can act as inhibitors, which are sometimes used to control the working time (pot life) of the reaction.[4]

      • Solution: If not intentionally added, ensure your starting materials are free from such contaminants. If they are part of the formulation, their concentration may need to be adjusted.

  • Incorrect Stoichiometry: The molar ratio of Si-H groups (from the crosslinker) to vinyl groups (from the polymer base) is critical for achieving a complete cure.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. A common starting point is a slight excess of Si-H groups. Perform a series of experiments with varying ratios to determine the optimal stoichiometry for your specific system.

  • Insufficient Catalyst Concentration: The amount of platinum catalyst must be sufficient to drive the reaction to completion.

    • Solution: While catalyst loading is typically low (in the ppm range), insufficient amounts can lead to a sluggish or incomplete reaction.[5] Increase the catalyst concentration incrementally. See the table below for typical ranges.

  • Low Curing Temperature: The curing reaction is temperature-dependent.

    • Solution: Increase the curing temperature. Many VPS systems are designed to cure at elevated temperatures (e.g., 70-150°C).[6][7] Ensure the temperature is uniform throughout the material.

Troubleshooting Workflow for Incomplete Curing

G start Incomplete Curing (Low Yield) check_inhibition Check for Catalyst Inhibitors (Latex, Sulfur, N, P compounds) start->check_inhibition adjust_ratio Verify Reactant Stoichiometry (Si-H to Vinyl Ratio) check_inhibition->adjust_ratio No obvious inhibitors re_run Re-run Synthesis with Corrections check_inhibition->re_run Inhibitor identified and removed check_catalyst Review Catalyst Concentration adjust_ratio->check_catalyst Ratio is correct adjust_ratio->re_run Ratio corrected check_temp Evaluate Curing Temperature check_catalyst->check_temp Concentration is adequate check_catalyst->re_run Concentration increased check_temp->re_run Temperature optimized

Caption: Troubleshooting logic for incomplete VPS curing.

Issue 2: Variations in Material Properties

Question: My synthesized vinyl polysiloxane has inconsistent mechanical properties (e.g., hardness, elasticity) between batches. What could be causing this?

Answer: Inconsistency in the final properties of the cured polymer often points to variations in the crosslinking density of the polymer network.

Possible Causes and Solutions:

  • Dispersion of Components: Inhomogeneous mixing of the vinyl-terminated polymer, crosslinker, and catalyst will result in localized areas with different crosslinking densities.

    • Solution: Ensure thorough and uniform mixing of all components before initiating the cure. For viscous polymers, consider using a high-shear mixer or diluting with a compatible solvent that is later removed.

  • Filler Distribution: If fillers are used to modify mechanical properties, their agglomeration can lead to inconsistencies.

    • Solution: Use appropriate surface-treated fillers or dispersing agents to ensure a homogenous distribution within the polymer matrix.

  • Thermal History: The rate and duration of curing can affect the final network structure.

    • Solution: Maintain a consistent and controlled curing temperature profile for all batches. A post-curing step at a slightly elevated temperature can help complete any residual reactions and stabilize the polymer network.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for vinyl polysiloxane synthesis?

A1: The most common method is a hydrosilylation reaction, which is an addition polymerization. In this reaction, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond from a crosslinker across the carbon-carbon double bond of a vinyl group on the polysiloxane backbone.[6][9] This process forms a stable ethylene bridge, creating a crosslinked polymer network with no byproducts.[9]

Vinyl Polysiloxane Synthesis Workflow

G cluster_reactants Reactants vinyl_polymer Vinyl-Terminated Polysiloxane mixing Homogeneous Mixing vinyl_polymer->mixing sih_crosslinker Si-H Crosslinker sih_crosslinker->mixing catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->mixing curing Curing (Thermal or UV) mixing->curing final_product Crosslinked VPS Network curing->final_product

Caption: General workflow for VPS synthesis.

Q2: How do I choose the right platinum catalyst and what concentration should I use?

A2: Several types of platinum catalysts are effective for hydrosilylation, with Karstedt's catalyst (a Pt(0) complex) being one of the most common and highly active.[10][11] The choice of catalyst can be influenced by the desired curing temperature and working time. The concentration is typically very low.

Catalyst TypeTypical Concentration (ppm Pt)Curing Characteristics
Karstedt's Catalyst5 - 100High activity, often requires inhibitors for practical working times.[5]
Speier's Catalyst10 - 200Effective, but may require higher temperatures than Karstedt's.
Ashby's Catalyst10 - 200Another common choice for hydrosilylation reactions.

Note: The optimal concentration should be determined experimentally for your specific system.

Q3: Can I control the working time and cure rate of my VPS synthesis?

A3: Yes, the kinetics of the curing reaction can be controlled in several ways:

  • Temperature: Lowering the temperature will slow down the reaction, increasing the working time. Conversely, increasing the temperature accelerates the cure.[7][12]

  • Inhibitors/Retarders: Specific chemical compounds can be added in small quantities to temporarily inhibit the platinum catalyst at room temperature, extending the working time. The effect of these inhibitors is typically overcome by heating. A common moderator is tetravinyltetramethylcyclotetrasiloxane.[4]

  • Catalyst Concentration: Reducing the catalyst concentration will slow the cure rate.

Q4: What are the key starting materials for VPS synthesis?

A4: The core components are:

  • Base Polymer: A vinyl-terminated polydimethylsiloxane (PDMS) or a copolymer with vinyl groups along the chain.[4] The molecular weight of this polymer will significantly influence the properties of the final product.

  • Crosslinker: A polysiloxane containing multiple silicon-hydride (Si-H) groups.[6] The structure and functionality of the crosslinker determine the crosslink density.

  • Catalyst: A platinum-based catalyst to facilitate the hydrosilylation reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of a Basic Vinyl Polysiloxane Elastomer

This protocol describes a general method for preparing a simple VPS elastomer.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)

  • Polymethylhydrosiloxane (PMHS) or a methylhydrosiloxane-dimethylsiloxane copolymer (crosslinker)

  • Karstedt's catalyst (in a suitable solvent like xylene)

  • Toluene (optional, for viscosity reduction)

Procedure:

  • Reactant Calculation: Calculate the required amounts of PDMS-vinyl and the Si-H crosslinker to achieve a desired molar ratio of Si-H to vinyl groups (e.g., 1.2:1).

  • Mixing:

    • In a clean, dry container, add the pre-weighed amount of PDMS-vinyl.

    • If using a solvent, add it at this stage and mix until the polymer is fully dissolved.

    • Add the pre-weighed amount of the Si-H crosslinker and mix thoroughly until the mixture is homogeneous. Use a mechanical stirrer for high-viscosity polymers.

  • Catalyst Addition:

    • Add the calculated amount of Karstedt's catalyst solution to the mixture. A typical starting concentration is 10 ppm of platinum relative to the total weight of the polymers.

    • Mix vigorously for 1-2 minutes to ensure the catalyst is evenly dispersed.

  • Degassing: Place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing. This is crucial to avoid voids in the final cured material.

  • Curing:

    • Pour the degassed mixture into a mold.

    • Place the mold in an oven preheated to the desired curing temperature (e.g., 80°C).

    • Cure for the specified time (e.g., 2 hours) or until the material is fully crosslinked and tack-free.

  • Post-Curing (Optional): To enhance mechanical properties and ensure complete reaction, a post-curing step can be performed at a slightly higher temperature (e.g., 100°C) for an additional 1-2 hours.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with VINYLPENTAMETHYLDISILOXANE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylpentamethyldisiloxane (VPMDS). The following sections address common issues encountered during experiments, offering solutions and best practices for catalyst selection and reaction optimization.

Catalyst Selection for Hydrosilylation of this compound

The most common reaction involving this compound is hydrosilylation, where a Si-H bond is added across the vinyl group. The choice of catalyst is critical for achieving high yield, selectivity, and desired reaction kinetics. Platinum-based catalysts are most frequently employed due to their high activity.[1][2]

Catalyst TypeCommon ExamplesTypical Concentration (ppm Pt)Operating Temperature (°C)Key Characteristics & Applications
Platinum(0) Complexes Karstedt's Catalyst, Ashby's Catalyst5 - 100[3][4]20 - 200[4]Karstedt's: Highly active at low temperatures, suitable for room temperature vulcanizing (RTV) systems.[4][5] Ashby's: More suitable for high-temperature curing.[6]
Platinum(IV) Complexes Speier's Catalyst (H₂PtCl₆)>10Room Temperature to elevatedHistorically significant, but often requires an induction period for reduction to active Pt(0) species. Can cause yellowing of the final product.[1][7]
Rhodium Complexes Tris(dibutylsulfide)rhodium trichlorideHigher than Pt catalystsElevatedLess active than platinum catalysts but can offer better resistance to certain catalyst poisons.[4]
Other Transition Metals Nickel, Cobalt, Iron complexesVariesVariesOften explored as lower-cost alternatives to platinum, but may have different selectivity and sensitivity to inhibitors.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a hydrosilylation reaction with VPMDS?

A1: For platinum-based catalysts like Karstedt's catalyst, a typical loading ranges from 5 to 100 ppm of platinum relative to the total weight of the reactants.[3][4] For two-component room temperature vulcanizing (RTV) systems, a range of 5-50 ppm is often recommended.[3] The optimal concentration depends on the desired cure speed and the presence of any inhibitors.

Q2: My hydrosilylation reaction is not starting or is extremely slow. What are the possible causes?

A2: Several factors can inhibit or "poison" a platinum-catalyzed hydrosilylation reaction. Common culprits include:

  • Catalyst Poisons: Compounds containing sulfur, nitrogen (amines, amides), phosphorus (phosphines), tin (organotin compounds), and arsenic can deactivate the platinum catalyst.[8][9] Even at low levels, these can completely halt the reaction.

  • Incorrect Stoichiometry: An improper ratio of Si-H to vinyl groups can lead to an incomplete reaction.

  • Low Temperature: While some catalysts are active at room temperature, lower temperatures can significantly slow down the reaction rate.[10]

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or exposure to inhibitors.

Q3: The final silicone product has a yellow tint. What causes this and how can it be prevented?

A3: Yellowing of silicone products can be caused by several factors:

  • Catalyst Choice: The use of certain curing agents, like some peroxide-based systems, can lead to yellowing.[3][11] Speier's catalyst (a Pt(IV) complex) is also known to sometimes cause discoloration.[7]

  • High Temperatures: Prolonged exposure to high temperatures during curing or post-curing can cause thermal degradation and yellowing.[3][12]

  • UV Exposure: Ultraviolet radiation can degrade the polymer and lead to discoloration.[3]

  • Environmental Contaminants: Exposure to substances like formaldehyde from wooden shelving can cause yellowing.[13] To prevent yellowing, it is advisable to use high-purity, platinum-cured silicone systems, avoid excessive heat and UV exposure, and ensure a clean manufacturing and storage environment.[3][13]

Q4: I am observing gel particles or an inhomogeneous cure in my reaction. What is the cause?

A4: Gel formation or an uneven cure can result from:

  • Poor Mixing: Inadequate mixing of the two components in a two-part system is a common cause of localized curing issues.[10]

  • Localized Inhibition: If a part of your mold or substrate contains an inhibitor, you may see a tacky or uncured layer at the interface.[14]

  • Side Reactions: Uncontrolled side reactions, such as dehydrogenative coupling, can lead to network defects and gelation.[15]

Q5: How can I control the pot life (working time) of my two-part silicone formulation?

A5: The pot life of a platinum-catalyzed silicone system can be extended by using inhibitors. These are compounds that temporarily bind to the platinum catalyst, slowing down the curing process at room temperature. The effect of the inhibitor is typically overcome by heating. Common inhibitors include:

  • Acetylenic alcohols

  • Maleates and fumarates[15]

  • Hydroperoxides[16] The concentration of the inhibitor is critical; higher concentrations lead to a longer pot life. For hydroperoxy inhibitors, a concentration range of 0.01 to 10 parts by weight per 100 parts of the vinyl-containing polymer is often suggested.[16]

Troubleshooting Guide

ProblemPossible CausesRecommended Actions
Reaction does not start or is very slow Catalyst poisoning (sulfur, nitrogen, tin compounds).[8][9] Low temperature.[10] Inactive catalyst. Incorrect stoichiometry.Ensure all glassware and substrates are clean and free of contaminants. Use nitrile gloves, not latex.[17] Increase the reaction temperature. Use a fresh, properly stored catalyst. Verify the molar ratio of Si-H to vinyl groups.
Product is yellow High curing temperature.[3] UV exposure. Use of peroxide or certain Pt(IV) catalysts.[3][11] Environmental contamination.[13]Lower the curing temperature and time. Protect the material from UV light. Use a high-purity Pt(0) catalyst like Karstedt's.[4] Ensure a clean production and storage environment.
Inconsistent curing or gel formation Poor mixing of components.[10] Localized inhibition from mold or substrate.[14] Unwanted side reactions.[15]Ensure thorough and uniform mixing of Part A and Part B. Test substrates for cure inhibition before use. Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions.
Formation of bubbles in the cured product Trapped air during mixing. Evolution of hydrogen gas from side reactions (e.g., reaction of Si-H with moisture).[4]Degas the mixture under vacuum before curing. Ensure all reactants are dry. In some cases, a small amount of a palladium-based catalyst can be added to mitigate hydrogen evolution.[4]

Experimental Protocols

Key Experiment: Hydrosilylation of this compound with Hydride-Terminated Polydimethylsiloxane

This protocol describes the synthesis of a simple silicone fluid through the hydrosilylation of VPMDS with a hydride-terminated polydimethylsiloxane (PDMS-H) using Karstedt's catalyst.

Materials:

  • This compound (VPMDS)

  • Hydride-terminated polydimethylsiloxane (PDMS-H, e.g., DMS-H03 from Gelest)

  • Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, 2% Pt)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • Preparation: In a clean, dry, nitrogen-purged flask equipped with a magnetic stirrer, add the hydride-terminated polydimethylsiloxane (PDMS-H). If using a solvent, add anhydrous toluene at this stage.

  • Reactant Addition: Slowly add this compound (VPMDS) to the flask while stirring. The molar ratio of Si-H groups to vinyl groups should be approximately 1:1. A slight excess of the vinyl component can be used to ensure complete consumption of the Si-H groups.

  • Catalyst Addition: Add Karstedt's catalyst solution to the reaction mixture to achieve a final platinum concentration of 10-20 ppm.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H peak at ~2126 cm⁻¹.

  • Completion and Work-up: The reaction is typically complete within 1-4 hours at room temperature. If a solvent was used, it can be removed under reduced pressure. The product is a clear, viscous silicone fluid.

Visualizations

Experimental Workflow for Hydrosilylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Work-up prep 1. Add PDMS-H to dry flask add_vpmds 2. Add VPMDS prep->add_vpmds N2 atmosphere add_catalyst 3. Add Karstedt's Catalyst (10-20 ppm) add_vpmds->add_catalyst react 4. Stir at Room Temp (1-4 hours) add_catalyst->react Exothermic monitor 5. Monitor Si-H peak by FTIR react->monitor workup 6. Solvent Removal (if applicable) monitor->workup product Final Product: Silicone Fluid workup->product

A typical experimental workflow for the hydrosilyylation of VPMDS.

Troubleshooting Logic for Cure Inhibition

troubleshoot_inhibition start Problem: Incomplete Cure or Tacky Surface check_mixing Was the two-part system mixed thoroughly? start->check_mixing check_inhibition Is there contact with known inhibitors (S, N, Sn compounds)? check_mixing->check_inhibition Yes solution_mixing Solution: Improve mixing procedure, scrape sides and bottom. check_mixing->solution_mixing No check_temp Is the curing temperature adequate? check_inhibition->check_temp No solution_inhibition Solution: Identify and remove source of contamination. Use clean tools and substrates. check_inhibition->solution_inhibition Yes check_catalyst Is the catalyst fresh and active? check_temp->check_catalyst Yes solution_temp Solution: Increase curing temperature according to specifications. check_temp->solution_temp No solution_catalyst Solution: Use a fresh batch of catalyst. check_catalyst->solution_catalyst No end_node Cure Successful check_catalyst->end_node Yes solution_mixing->end_node solution_inhibition->end_node solution_temp->end_node solution_catalyst->end_node

References

Technical Support Center: Minimizing Residual Monomer Content in Silicone Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing residual monomer content in silicone polymers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it important to minimize residual monomer content in silicone polymers, especially in drug development?

A1: Residual monomers, such as cyclic siloxanes (e.g., D4, D5, D6), can be present in silicone polymers as byproducts of the polymerization process.[1] For drug development and medical applications, it is crucial to minimize these residuals for several reasons:

  • Biocompatibility: Residual monomers can leach out of the polymer matrix and may cause adverse biological reactions.[2]

  • Product Performance: High levels of residual monomers can affect the physical and mechanical properties of the final polymer, such as its stability and consistency.

  • Regulatory Compliance: Regulatory bodies like the European Chemicals Agency (ECHA) have identified certain cyclic siloxanes as Substances of Very High Concern (SVHC) and have set strict limits on their presence in various products.[2][3]

Q2: What are the primary sources of residual monomers in silicone polymers?

A2: Residual monomers in silicone polymers primarily originate from the synthesis process. Most silicone polymers are produced through ring-opening polymerization of cyclic siloxane monomers. This is an equilibrium reaction, which means that a certain concentration of cyclic monomers will remain in the final polymer.[4][5] Incomplete polymerization reactions can also contribute to higher levels of residual monomers.

Q3: What are the common methods to reduce residual monomer content?

A3: The most common methods for reducing residual monomer content are post-polymerization purification techniques, including:

  • Bulk Stripping: This involves heating the polymer in a vessel under vacuum with agitation to remove volatile cyclic monomers.[1]

  • Wiped Film Evaporation (Thin Film Stripping): This advanced method creates a thin film of the polymer on a heated surface under vacuum, which significantly increases the surface area for more efficient removal of volatile residuals.[1]

  • Post-Curing: A secondary heating process after the initial cure can help to drive off volatile byproducts and further the crosslinking reaction.[6][7]

Troubleshooting Guide

Problem: High levels of residual monomers detected after synthesis.

Possible Cause Suggested Solution
Incomplete Polymerization Optimize reaction conditions such as temperature, reaction time, and catalyst concentration to drive the polymerization to completion. Ensure proper mixing of reactants.
Equilibrium Limitations For equilibrium polymerizations, it's often not possible to completely eliminate residual monomers through synthesis alone. Post-polymerization purification is necessary.
Improper Catalyst Quenching Residual catalyst can sometimes promote depolymerization, leading to the reformation of cyclic monomers. Ensure the catalyst is effectively quenched after the reaction.[5]

Problem: Residual monomer content is still high after post-curing.

Possible Cause Suggested Solution
Insufficient Post-Curing Time or Temperature Increase the post-curing time and/or temperature. A common practice is to post-cure at 200°C for 4 hours.[6] However, the optimal conditions will depend on the specific silicone formulation and the thickness of the part.[8]
Poor Air Circulation in Oven Ensure good air circulation in the post-curing oven to effectively remove the volatilized monomers from the surface of the polymer.
Material Thickness Thicker polymer sections require longer post-curing times to allow for the diffusion of residual monomers to the surface.[8]

Problem: Wiped film evaporation is not reducing monomer levels sufficiently.

Possible Cause Suggested Solution
Inadequate Vacuum Ensure a deep vacuum is being pulled on the system, as the efficiency of evaporation is highly dependent on the pressure.
Temperature is Too Low Increase the temperature of the heated surface to increase the vapor pressure of the residual monomers.
Feed Rate is Too High A high feed rate can result in a thicker film on the evaporator surface, reducing the efficiency of monomer removal. Decrease the feed rate to allow for a thinner film and longer residence time.

Quantitative Data on Monomer Reduction

The effectiveness of different purification techniques can vary based on the specific polymer and processing conditions. The following table summarizes achievable levels of residual cyclic siloxanes with common methods.

Method Achievable Residual Monomer Level Reference
Bulk Stripping < 0.1%[1]
Wiped Film Evaporation < 0.01%[1]

Experimental Protocols

Protocol 1: Quantification of Residual Cyclic Volatile Methyl Siloxanes (cVMS) in Silicone Elastomers by GC-FID

This protocol provides a method for the quantification of D4, D5, and D6 in cured and uncured silicone elastomers.

1. Principle:

A sample of the silicone elastomer is extracted with acetone containing a known concentration of an internal standard. The extract is then analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) to separate and quantify the cVMS.[9]

2. Reagents and Materials:

  • Acetone (analytical grade)

  • Internal Standard Stock Solution: Dissolve 0.5 g each of octane, nonane, and decane in acetone to a final volume of 50 mL (10 mg/mL).[9]

  • Internal Standard Working Solution: Dilute 10 mL of the stock solution to 1 L with acetone (0.1 mg/mL).[9]

  • cVMS Stock Standard Solution: Weigh 0.5 g each of D4, D5, and D6 into a 100 mL volumetric flask and fill to the mark with the internal standard working solution.[9]

  • Calibration Standards: Prepare a series of dilutions of the cVMS stock standard solution with the internal standard working solution.[9]

  • 20 mL glass vials with caps

  • Autosampler vials

3. Sample Preparation:

  • Uncured Samples: Weigh 0.5 g of the sample into a 20 mL glass vial and add 10 mL of the internal standard working solution.[9]

  • Cured Samples: Cut the sample into small pieces (approx. 5 mm x 5 mm x 5 mm). Weigh 1.0 g of the pieces into a 20 mL glass vial and add 10 mL of the internal standard working solution.[9]

  • Securely cap the vials and allow to extract for a minimum of 24 hours with gentle agitation.[9]

  • Transfer an aliquot of the extract into an autosampler vial for GC analysis.

4. GC-FID Analysis:

  • Injector: Use a split/splitless injector with a glass wool-packed liner.

  • Column: A suitable capillary column for siloxane analysis (e.g., a low-to-mid polarity column).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: An appropriate temperature program to separate the internal standards and the D4, D5, and D6 peaks.

  • Detector: Flame Ionization Detector (FID).

5. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of each cVMS to the internal standard against the concentration of each cVMS.

  • Calculate the concentration of each cVMS in the sample extracts from the calibration curve.

  • Determine the weight percentage of each cVMS in the original silicone elastomer sample.

Protocol 2: Post-Curing of Silicone Elastomers

This protocol describes a general procedure for post-curing to reduce volatile content.

1. Principle:

Heating the cured silicone elastomer in a hot air circulating oven for a specific time drives off volatile residual monomers and byproducts.[6]

2. Equipment:

  • Hot air circulating oven with temperature control.

3. Procedure:

  • Place the cured silicone elastomer parts in the oven, ensuring adequate spacing for air circulation.

  • Set the oven to the desired temperature. Common post-curing temperatures range from 177°C to 200°C.[9]

  • Heat for the specified duration. A common duration is 4 hours at 200°C.[6]

  • After the specified time, turn off the oven and allow the parts to cool to room temperature before removing.

Note: The optimal post-curing time and temperature will depend on the specific silicone formulation, part thickness, and the desired level of residual monomer reduction.[8] It is recommended to validate the process for your specific application.

Visualizing Workflows and Relationships

Monomer_Reduction_Workflow cluster_synthesis Synthesis Optimization cluster_purification Post-Polymerization Purification cluster_analysis Analysis cluster_product Final Product synthesis Silicone Polymerization opt_temp Optimize Temperature synthesis->opt_temp opt_cat Optimize Catalyst Concentration synthesis->opt_cat opt_ratio Optimize Monomer:Initiator Ratio synthesis->opt_ratio post_cure Post-Curing synthesis->post_cure Initial Polymer bulk_strip Bulk Stripping post_cure->bulk_strip wfe Wiped Film Evaporation bulk_strip->wfe analysis GC-FID/GC-MS Analysis wfe->analysis Purified Polymer final_product Low Residual Monomer Silicone analysis->final_product QC Pass

Caption: Workflow for Minimizing Residual Monomers.

Troubleshooting_High_Residuals cluster_check_synthesis Review Synthesis Protocol cluster_action_synthesis Corrective Actions cluster_check_purification Review Purification Process cluster_action_purification Corrective Actions start High Residual Monomers Detected check_temp Incorrect Temperature? start->check_temp check_time Insufficient Reaction Time? start->check_time check_mix Improper Mixing? start->check_mix adjust_synth Adjust Synthesis Parameters check_temp->adjust_synth check_time->adjust_synth check_mix->adjust_synth check_postcure Inadequate Post-Curing? adjust_synth->check_postcure If still high check_strip Inefficient Stripping? adjust_synth->check_strip If still high adjust_postcure Increase Post-Cure Time/Temp check_postcure->adjust_postcure adjust_strip Optimize Stripping Parameters (Vacuum, Temp, Feed Rate) check_strip->adjust_strip end_node Re-analyze for Residual Monomers adjust_postcure->end_node adjust_strip->end_node

Caption: Troubleshooting High Residual Monomers.

References

Overcoming challenges in the purification of organosilicon compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of organosilicon compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of organosilicon compounds.

Issue 1: Incomplete separation of closely boiling organosilicon compounds during distillation.

  • Question: My fractional distillation is not effectively separating organosilicon compounds with similar boiling points. What can I do?

  • Answer:

    • Increase Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with very close boiling points, a column with higher efficiency, such as a Vigreux, packed, or spinning band column, is necessary.[1] The distilling pot may need to be heated more vigorously than in simple distillation to ensure vapors travel the length of the column.[1] Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient.[1]

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) can improve separation. This is achieved by controlling the heating rate and the rate of distillate collection.

    • Consider Extractive Distillation: For very difficult separations, extractive distillation can be employed. This involves adding a high-boiling solvent that alters the relative volatility of the components, making them easier to separate.[2] For example, sulfolane has been used as an extractive solvent for the separation of close-boiling chlorosilanes.[2]

    • Check for System Leaks: Ensure all joints in your distillation apparatus are properly sealed to prevent the loss of vapor and maintain the correct pressure.

Issue 2: Tailing or broad peaks during chromatographic purification (Column Chromatography/HPLC).

  • Question: I am observing significant peak tailing and broadening during the column chromatography/HPLC of my organosilicon compound. What is the cause and how can I fix it?

  • Answer:

    • Improper Solvent System: The polarity of the mobile phase is critical. If the eluent is too polar, your compound may move too quickly with the solvent front, resulting in poor separation. If it's not polar enough, the compound may interact too strongly with the stationary phase, leading to tailing. A gradual increase in solvent polarity (gradient elution) can be effective for separating mixtures with components of widely different polarities.[3]

    • Column Overloading: Loading too much sample onto the column can lead to band broadening and tailing. Reduce the amount of sample loaded or use a larger diameter column.

    • Interaction with Silica Gel: The slightly acidic nature of silica gel can cause strong interactions with some organosilicon compounds, particularly those containing basic functionalities or silanols. This can be mitigated by:

      • Deactivating the silica gel by treating it with a small amount of a basic modifier like triethylamine in the eluent.[3]

      • Using an alternative stationary phase such as alumina or a bonded-phase silica.

    • Channeling in the Column: Poorly packed columns can have channels that lead to uneven flow of the mobile phase and distorted peak shapes. Ensure the column is packed uniformly.[4][5]

    • Sample Dissolution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used for injection, ensure it is weaker than the mobile phase to prevent peak distortion.[6]

Issue 3: Presence of residual metal catalysts (e.g., Platinum) in the purified product.

  • Question: How can I remove residual platinum catalyst from my organosilicon product after a hydrosilylation reaction?

  • Answer:

    • Adsorption/Scavenging: Fixed-bed adsorption using functionalized silica gel scavenging materials is an effective method for in-situ platinum recovery.[7] This process can achieve high platinum removal and also reduce product color.[7]

    • Activated Carbon Treatment: Activated carbon can be used to adsorb the platinum catalyst from the reaction mixture. The mixture is stirred with activated carbon, followed by filtration.

    • Chemical Treatment: In some cases, treatment with specific chemical agents can precipitate the metal, allowing for its removal by filtration.

Issue 4: Difficulty in removing silanol (Si-OH) impurities.

  • Question: My purified organosilicon compound is contaminated with silanol impurities. How can I remove them?

  • Answer:

    • Chemical Conversion: Silanols can sometimes be converted to more easily separable derivatives. For example, reaction with a silylating agent can convert the polar silanol to a less polar silyl ether, which may have a different retention time in chromatography or a different boiling point.

    • Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to remove water and drive the condensation of silanols to form siloxanes, which might be easier to separate.

    • Adsorption: Using a polar adsorbent like silica gel can help retain the more polar silanol impurities during column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a newly synthesized organosilicon compound?

A1: Column chromatography is often the most versatile and widely used technique for the initial purification of new organosilicon compounds.[9] It allows for the separation of components based on polarity and can be adapted for a wide range of compounds by varying the stationary and mobile phases.[9]

Q2: How can I remove low-molecular-weight siloxane impurities from my product?

A2: Fractional distillation under reduced pressure is often effective for removing volatile, low-molecular-weight siloxanes from higher boiling point organosilicon compounds. For non-volatile products, column chromatography can be used to separate based on size and polarity differences.

Q3: My organosilicon compound is a solid. What is the best way to purify it?

A3: Recrystallization is the most important method for purifying nonvolatile organic solids.[10] The key is to find a suitable solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[10][11]

Q4: How do I choose the right solvent for recrystallizing my organosilicon compound?

A4: The ideal recrystallization solvent should:

  • Not react with the compound.[10]

  • Dissolve the compound well when hot but poorly when cold.[10][11]

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound. It is often necessary to perform small-scale solubility tests with a range of solvents to find the optimal one.[11]

Q5: What are the common impurities found in organosilicon compounds?

A5: Common impurities include:

  • Starting materials and unreacted reagents.

  • By-products from the synthesis, such as silanols and siloxanes.

  • Residual metal catalysts (e.g., Pt, Rh, Pd).[7]

  • Organic and organochlorine impurities.[12]

  • Metallic impurities from raw materials.[13]

Data Presentation

Table 1: Comparison of Platinum (Pt) Recovery from Organosiloxane Products using a Fixed-Bed Adsorbent

Experimental CaseResidence Time (min)Process Temperature (°C)Initial Pt Concentration (ppm)Final Pt Concentration (ppm)Pt Recovery (%)
11680~5~1~80
23280~5<0.5>90
36480~5<0.5>90
43260~5~0.7~86
532100~5<0.5>90

Data adapted from Industrial & Engineering Chemistry Research.[7]

Table 2: Typical Boron Reduction in Chlorosilane Purification via Distillation

StreamBoron Content (ppm)
Crude Chlorosilane Mixture3.2
Purified Trichlorosilane (TCS)< 0.1

Data derived from descriptions in patent literature.[13][14]

Experimental Protocols

Protocol 1: Column Chromatography for the Purification of a Non-polar Organosilane

Objective: To separate a non-polar organosilane from more polar impurities.

Materials:

  • Crude organosilane mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in hexane. The consistency should be pourable but not too dilute.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Carefully pour the silica gel slurry into the column.[4] Gently tap the column to ensure even packing and remove any air bubbles.[4]

    • Allow the solvent to drain until it is just above the silica gel level. Do not let the column run dry.[4]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude organosilane in a minimal amount of hexane.

    • Carefully add the sample solution to the top of the column using a pipette.[4]

    • Allow the sample to enter the silica gel by draining the solvent until it is just above the sand layer.

  • Elution:

    • Carefully add the eluent (e.g., 98:2 hexane:ethyl acetate) to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Combination and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified organosilane.

Protocol 2: Fractional Distillation for the Purification of a Volatile Chlorosilane

Objective: To purify a volatile chlorosilane from impurities with different boiling points.

Materials:

  • Crude chlorosilane mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.[1] Ensure all glassware is dry.

    • Place the crude chlorosilane and boiling chips in the round-bottom flask.

    • Connect the fractionating column, distillation head, condenser, and receiving flask.

    • Place the thermometer bulb just below the side arm of the distillation head.

    • Connect the apparatus to an inert gas line to maintain an inert atmosphere.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. Droplets of condensate should be visible on the column packing.[1]

    • Heat at a rate that allows for a slow and steady collection of distillate. A high reflux rate will improve separation.

    • Collect fractions based on the boiling point of the desired chlorosilane. The temperature should remain stable during the collection of a pure fraction.

  • Completion:

    • Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of liquid remains in the distilling flask.

    • Allow the apparatus to cool down under the inert atmosphere before dismantling.

Protocol 3: Recrystallization for the Purification of a Solid Organosilicon Compound

Objective: To purify a solid organosilicon compound from soluble impurities.

Materials:

  • Crude solid organosilicon compound

  • Appropriate recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate until the solvent boils.[15]

    • Continue adding small portions of hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]

  • Cooling and Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[15]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[15]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10][11]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Mandatory Visualizations

experimental_workflow_column_chromatography prep Column Preparation slurry Prepare Silica Slurry prep->slurry 1a pack Pack Column slurry->pack 1b load Load Sample onto Column pack->load 3 sample_prep Sample Preparation dissolve Dissolve Crude Product sample_prep->dissolve 2a dissolve->load elute Elute with Solvent System load->elute 4 collect Collect Fractions elute->collect 5 analyze Analyze Fractions (TLC) collect->analyze 6 combine Combine Pure Fractions analyze->combine 7 evaporate Evaporate Solvent combine->evaporate 8 product Purified Product evaporate->product 9

Caption: Workflow for Organosilicon Purification by Column Chromatography.

troubleshooting_distillation start Poor Separation in Distillation check_column Increase Column Efficiency? start->check_column check_reflux Optimize Reflux Ratio? start->check_reflux check_leaks System Leaks? start->check_leaks extractive_dist Consider Extractive Distillation? start->extractive_dist solution1 Use higher efficiency column Insulate column check_column->solution1 solution2 Adjust heating rate Control distillate collection check_reflux->solution2 solution3 Check and seal all joints check_leaks->solution3 solution4 Add a suitable high-boiling solvent extractive_dist->solution4 end_node Improved Separation solution1->end_node solution2->end_node solution3->end_node solution4->end_node

References

Technical Support Center: Enhancing the Thermal Stability of VINYLPENTAMETHYLDISILOXANE-Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers derived from vinylpentamethyldisiloxane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and thermal analysis of this compound-derived polymers.

Issue 1: Polymerization of this compound Yields Low Molecular Weight or Inconsistent Products.

  • Question: My polymerization of this compound results in a low molecular weight polymer, or the results are not reproducible. What are the likely causes and solutions?

  • Answer: Inconsistent or low molecular weight products in the polymerization of vinyl-substituted siloxanes can stem from several factors:

    • Monomer Purity: this compound monomer purity is critical. Impurities can terminate the polymerization chain prematurely. Ensure the monomer is distilled and stored under an inert atmosphere to prevent hydrolysis and oxidation.

    • Catalyst Activity: The activity of the polymerization catalyst (e.g., platinum-based catalysts for hydrosilylation) can be compromised by impurities. Use fresh, high-purity catalysts and ensure all glassware is scrupulously clean and dry.

    • Reaction Conditions: Precise control of reaction temperature and time is crucial. Inconsistent heating can lead to variations in polymerization rate and side reactions. Use a well-calibrated and stable heating system. For solution polymerizations, ensure the solvent is anhydrous.

    • Stoichiometry: In copolymerizations or crosslinking reactions, inaccurate stoichiometry of reactants will lead to incomplete reaction and lower molecular weight. Use precise measurement techniques for all reactants.

Issue 2: Unexpected Thermal Degradation Profile in Thermogravimetric Analysis (TGA).

  • Question: The TGA thermogram of my this compound-derived polymer shows an early onset of degradation or multiple unexpected weight loss steps. How can I interpret and address this?

  • Answer: An anomalous TGA curve can indicate several issues:

    • Residual Catalyst or Impurities: Residual polymerization catalyst or other impurities can catalyze degradation at lower temperatures.[1] Ensure the polymer is thoroughly purified after synthesis to remove any residual catalyst or unreacted monomers. Emulsifiers and initiator residues from emulsion polymerization can also decompose at lower temperatures.[1][2]

    • Incomplete Curing/Crosslinking: If the polymer is a thermoset, incomplete curing will leave unreacted functional groups that can be less thermally stable. Ensure curing conditions (temperature and time) are sufficient for complete reaction.

    • Oxidative Degradation: If the TGA is run in an air or oxygen atmosphere, thermo-oxidative degradation will occur at lower temperatures compared to pyrolysis in an inert atmosphere (e.g., nitrogen or argon).[3] The degradation mechanism in the presence of oxygen is typically a more complex, radical-mediated process.[3]

    • Hydrolysis: The presence of moisture can lead to hydrolysis of the siloxane backbone, especially at elevated temperatures, resulting in chain scission and lower degradation temperatures. Ensure the sample is thoroughly dried before analysis.

Issue 3: Difficulty in Dispersing Thermal Stabilizers in the Polymer Matrix.

  • Question: I am trying to incorporate a thermal stabilizer (e.g., metal oxide nanoparticles), but I am observing poor dispersion and agglomeration. How can I improve this?

  • Answer: Achieving a homogeneous dispersion of additives is key to their effectiveness.

    • Surface Modification of Additives: The surface of many inorganic fillers can be modified with coupling agents (e.g., silanes) to improve their compatibility with the polysiloxane matrix.

    • Solvent-Based Mixing: Dissolving the polymer in a suitable solvent before adding the stabilizer can facilitate better dispersion. The mixture can then be subjected to high-shear mixing or ultrasonication. The solvent is subsequently removed under vacuum.

    • In-Situ Synthesis: In some cases, it is possible to synthesize the stabilizer nanoparticles in-situ within the polymer matrix to achieve a very fine and uniform dispersion.

    • Use of Masterbatches: A masterbatch, which is a concentrated mixture of the stabilizer in the polymer, can be prepared first and then diluted with the bulk polymer. This two-step process often leads to better dispersion.

Frequently Asked Questions (FAQs)

Synthesis and Modification

  • Q1: What are the common methods for synthesizing polymers from this compound?

    • A1: Polymers from this compound are typically synthesized via hydrosilylation reactions, where the vinyl group reacts with a silicon-hydride (Si-H) functional crosslinker in the presence of a platinum catalyst.[4] Another method is through free-radical polymerization of the vinyl group, although this is less common for forming high molecular weight polysiloxanes.

  • Q2: How can I introduce phenyl groups into my this compound-derived polymer to enhance its thermal stability?

    • A2: Phenyl groups can be incorporated by copolymerizing this compound with a phenyl-containing siloxane monomer, such as diphenyldimethoxysilane or octaphenylcyclotetrasiloxane. The rigid phenyl groups hinder the chain mobility and increase the energy required for bond scission, thus improving thermal stability.

Thermal Analysis

  • Q3: What is a typical temperature program for TGA analysis of these polymers?

    • A3: A common TGA method involves heating the sample from ambient temperature to 800-1000 °C at a constant heating rate, typically 10 or 20 °C/min. The analysis should be conducted under both an inert atmosphere (nitrogen or argon) to study pyrolytic stability and an oxidizing atmosphere (air) to evaluate thermo-oxidative stability.[4][5]

  • Q4: What information can I obtain from Differential Scanning Calorimetry (DSC) for my this compound polymer?

    • A4: DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6][7][8] For these polymers, the Tg is typically very low. DSC can also be used to study the curing process by measuring the heat of reaction. A typical DSC protocol involves a heat-cool-heat cycle to erase the thermal history of the sample.[9]

Enhancing Thermal Stability

  • Q5: What types of additives are effective in enhancing the thermal stability of vinyl-substituted polysiloxanes?

    • A5: Several types of additives can be used:

      • Metal Oxides: Nanoparticles of metal oxides like iron(III) oxide (Fe₂O₃), cerium(IV) oxide (CeO₂), and titanium dioxide (TiO₂) can act as radical scavengers and hinder the unzipping degradation mechanism of polysiloxanes.[3]

      • Fillers: Inert fillers like fumed silica can improve thermal stability by reinforcing the polymer matrix and hindering the diffusion of volatile degradation products.

      • Ferrocene Derivatives: Poly(ferrocenylsilane)s have shown to be effective heat-resistant additives for polysiloxanes, improving their thermo-oxidative stability.[3]

      • Boron-Containing Compounds: Incorporating boron into the siloxane backbone to form polyborosiloxanes can significantly enhance thermal stability due to the high energy of the B-O bond.[10]

  • Q6: How does crosslinking density affect the thermal stability of these polymers?

    • A6: Increasing the crosslinking density generally improves the thermal stability. A more tightly crosslinked network restricts chain mobility and the formation of volatile cyclic siloxanes, which are the primary products of thermal degradation in an inert atmosphere.[4] However, excessive crosslinking can lead to a brittle material.

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked this compound-Derived Polymer via Hydrosilylation

  • Materials: this compound (monomer), poly(methylhydrosiloxane) (crosslinker), Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene), anhydrous toluene.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound and poly(methylhydrosiloxane) in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be adjusted based on the desired crosslinking density (e.g., 1.1:1).

    • Purge the flask with dry nitrogen for 15 minutes.

    • Add Karstedt's catalyst (typically 10 ppm of platinum) to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at ~2160 cm⁻¹.

    • After the reaction is complete, cool the mixture to room temperature.

    • The solvent can be removed under reduced pressure to obtain the crosslinked polymer.

Protocol 2: Thermogravimetric Analysis (TGA) of a this compound-Derived Polymer

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • TGA Method (Inert Atmosphere):

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Use a nitrogen purge gas with a flow rate of 50 mL/min.

    • Record the weight loss as a function of temperature.

  • TGA Method (Oxidizing Atmosphere):

    • Repeat the procedure with air as the purge gas at the same flow rate.

  • Data Analysis: Determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the char yield (residual weight) at a specific temperature (e.g., 800 °C).

Protocol 3: Differential Scanning Calorimetry (DSC) Analysis of a this compound-Derived Polymer

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Cool the sample to -150 °C at a rate of 10 °C/min.

    • Hold at -150 °C for 5 minutes to ensure thermal equilibrium.

    • Heat the sample from -150 °C to 100 °C at a rate of 10 °C/min.

    • Cool the sample back to -150 °C at 10 °C/min.

    • Heat the sample again from -150 °C to 100 °C at 10 °C/min (second heating scan).

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Quantitative Data Summary

The following table summarizes the thermal properties of various vinyl-substituted polysiloxanes with different modifications to enhance thermal stability. Data is compiled from literature and may represent analogous systems to this compound-derived polymers.

Polymer SystemModification/StabilizerTonset (°C) (Inert Atmosphere)Char Yield at 800°C (%) (Inert Atmosphere)Reference
Vinyl-functionalized PolyborosiloxaneBoron incorporation (Si-O-B bonds)~256 (5% weight loss)~75[1][10]
Silicone RubberNone~340~11[10]
Silicone ResinTrifluorovinyl ether groups (5 mol%)~461 (5% weight loss)~65[11]
UV-curable Resin50 wt% (3-thiopropyl)polysilsesquioxane~311 (5% weight loss)Not specified[5]

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_stabilization Stabilization (Optional) cluster_analysis Thermal Analysis Monomer This compound Polymerization Hydrosilylation Monomer->Polymerization Crosslinker Si-H Crosslinker Crosslinker->Polymerization Catalyst Pt Catalyst Catalyst->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Mixing Dispersion/ Mixing Crude_Polymer->Mixing TGA TGA Crude_Polymer->TGA DSC DSC Crude_Polymer->DSC Stabilizer Thermal Stabilizer (e.g., Metal Oxide) Stabilizer->Mixing Stabilized_Polymer Stabilized Polymer Mixing->Stabilized_Polymer Stabilized_Polymer->TGA Stabilized_Polymer->DSC Data Thermal Stability Data (Tonset, Char Yield, Tg) TGA->Data DSC->Data

Caption: Experimental workflow for synthesis, stabilization, and analysis.

Stabilization_Strategies cluster_approaches Stabilization Approaches cluster_intrinsic Intrinsic Methods cluster_extrinsic Extrinsic Methods Goal Enhance Thermal Stability of This compound Polymer Intrinsic Intrinsic Modification Goal->Intrinsic Extrinsic Extrinsic Addition Goal->Extrinsic Phenyl Incorporate Phenyl Groups Intrinsic->Phenyl Boron Incorporate Boron (Si-O-B) Intrinsic->Boron Crosslinking Increase Crosslink Density Intrinsic->Crosslinking Fillers Add Nanofillers (e.g., Silica, Metal Oxides) Extrinsic->Fillers Additives Add Stabilizers (e.g., Ferrocenes) Extrinsic->Additives

Caption: Strategies for enhancing thermal stability.

References

Validation & Comparative

Comparative analysis of VINYLPENTAMETHYLDISILOXANE vs. vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of VINYLPENTAMETHYLDISILOXANE and Vinyltrimethoxysilane for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound (VPMS) and vinyltrimethoxysilane (VTMS), two versatile organosilicon compounds. The following sections detail their chemical and physical properties, reactivity, and applications, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate silane for their specific needs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of VPMS and VTMS is presented below. These properties are crucial in determining the suitability of each compound for various applications, influencing factors such as reaction conditions, solubility, and handling procedures.

PropertyThis compound (VPMS)Vinyltrimethoxysilane (VTMS)
CAS Number 1438-79-52768-02-7[1][2]
Molecular Formula C7H18OSi2[3]C5H12O3Si[1][2][4]
Molecular Weight 174.39 g/mol [3]148.23 g/mol [1][2]
Boiling Point 120 °C[3][5]123 °C[1][2][6]
Density 0.787 g/mL at 25 °C0.968 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.3930[3][5]1.392[2][6]
Flash Point 12 °C[3]22 °C[6]
Solubility Insoluble in water[5]Insoluble in water, miscible in alcohol, ether, benzene[4]
Hydrolytic Sensitivity No significant reaction with aqueous systems[3]Hydrolyzes in the presence of moisture[4][7]

Reactivity and Functional Differences

The primary difference in reactivity between VPMS and VTMS stems from their distinct functional groups. VTMS possesses three methoxy groups attached to the silicon atom, which are susceptible to hydrolysis.[7] This reaction is foundational to its utility as a coupling agent. In contrast, VPMS features a stable disiloxane bond and lacks readily hydrolyzable groups, rendering it significantly less sensitive to water.[3]

The vinyl group present in both molecules allows them to participate in polymerization reactions.[8] VTMS can be grafted onto polymer backbones, with the methoxy groups providing sites for subsequent moisture-induced crosslinking.[8][9] VPMS, with its vinyl functionality, acts as a monomer or crosslinking agent in the synthesis of silicone polymers.

Experimental Protocols

Hydrolysis and Condensation of Vinyltrimethoxysilane for Surface Treatment

This protocol describes a general procedure for the hydrolysis of VTMS and its application as a surface treatment to improve adhesion between an inorganic substrate and a polymer matrix.

Materials:

  • Vinyltrimethoxysilane (VTMS)

  • Ethanol/water solution (e.g., 95:5 v/v)

  • Acetic acid (for pH adjustment)

  • Inorganic substrate (e.g., glass slides)

  • Polymer matrix (e.g., polyethylene)

Procedure:

  • Preparation of the Silane Solution: Prepare a 2% (v/v) solution of VTMS in an ethanol/water mixture.

  • pH Adjustment: Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition promotes the hydrolysis of the methoxy groups to silanols.[10]

  • Hydrolysis: Allow the solution to stir for at least 1 hour to ensure sufficient hydrolysis of the VTMS.

  • Substrate Preparation: Thoroughly clean the inorganic substrate to remove any surface contaminants.

  • Surface Treatment: Immerse the cleaned substrate in the hydrolyzed VTMS solution for 2-3 minutes.

  • Drying and Curing: Remove the substrate from the solution and allow it to air dry. Subsequently, cure the treated substrate in an oven at 110-120°C for 10-15 minutes. During this step, the silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent bonds.

  • Application of Polymer: The treated substrate is now ready for the application of the polymer matrix.

Synthesis of a Silicone Polymer using this compound as a Crosslinking Agent

This protocol outlines a general method for the synthesis of a silicone elastomer using VPMS as a crosslinking agent in a platinum-catalyzed hydrosilylation reaction.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Hydride-terminated polydimethylsiloxane (PDMS)

  • This compound (VPMS)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (solvent)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the vinyl-terminated PDMS, hydride-terminated PDMS, and VPMS in toluene. The molar ratio of Si-H to vinyl groups should be adjusted to achieve the desired crosslinking density.

  • Catalyst Addition: Add the platinum catalyst to the reaction mixture. The typical catalyst concentration is in the range of 10-20 ppm.

  • Curing: The mixture is then cured. Curing can be performed at room temperature or accelerated by heating (e.g., at 80-150°C). The curing time will depend on the temperature and the specific formulation.

  • Solvent Removal: After curing, the solvent is removed under vacuum to yield the final silicone elastomer.

Diagrams

Hydrolysis_Condensation_VTMS VTMS Vinyltrimethoxysilane (CH2=CH-Si(OCH3)3) Hydrolyzed_VTMS Hydrolyzed VTMS (Vinylsilanetriol) VTMS->Hydrolyzed_VTMS Hydrolysis H2O Water (H2O) Methanol Methanol (3CH3OH) Hydrolyzed_VTMS->Methanol Byproduct Treated_Substrate Surface-Modified Substrate Hydrolyzed_VTMS->Treated_Substrate Condensation Substrate Inorganic Substrate with -OH groups Composite Composite Material Treated_Substrate->Composite Covalent Bonding Polymer Organic Polymer

Hydrolysis and condensation of VTMS for surface modification.

Silicone_Polymer_Synthesis cluster_reactants Reactants cluster_process Process Vinyl_PDMS Vinyl-terminated PDMS Catalyst Platinum Catalyst Vinyl_PDMS->Catalyst Hydride_PDMS Hydride-terminated PDMS Hydride_PDMS->Catalyst VPMS This compound (Crosslinker) VPMS->Catalyst Curing Curing (Heat or Room Temp) Catalyst->Curing Hydrosilylation Silicone_Elastomer Crosslinked Silicone Elastomer Curing->Silicone_Elastomer

Synthesis of silicone polymer using VPMS as a crosslinker.

Comparative Performance and Applications

Vinyltrimethoxysilane (VTMS) is primarily utilized as a coupling agent and adhesion promoter. Its ability to form covalent bonds with both inorganic and organic materials makes it invaluable in the manufacturing of composites, adhesives, and coatings.[11] It enhances the mechanical strength, water resistance, and durability of the final products.[8] Common applications include:

  • Glass fiber reinforced plastics

  • Adhesives and sealants

  • Crosslinking agent for polyethylene[8]

  • Surface treatment of fillers and pigments

This compound (VPMS) , on the other hand, is a key component in the synthesis of specialty silicone polymers. Its primary role is to introduce vinyl functionality into the polymer chain, which can then be used for crosslinking, typically through hydrosilylation reactions. This allows for precise control over the properties of the resulting silicone materials, such as elastomers and resins. Key application areas include:

  • High-performance silicone elastomers

  • Adhesives and sealants

  • Coatings

  • Medical devices and personal care products

References

Performance Showdown: Polysiloxane-Based Polymers vs. PEEK and Polycarbonate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision that profoundly impacts the performance, safety, and efficacy of medical devices and drug delivery systems. This guide provides a comprehensive comparison of three leading polymer families: polysiloxane-based polymers (silicones), Polyether Ether Ketone (PEEK), and polycarbonate. The following analysis, supported by experimental data, delves into their key performance characteristics to inform material selection for demanding biomedical applications.

Polysiloxane-based polymers are renowned for their exceptional biocompatibility, flexibility, and chemical inertness, making them a mainstay in the medical field.[1] PEEK is a high-performance thermoplastic recognized for its outstanding mechanical strength, thermal stability, and chemical resistance, often used in load-bearing implants.[2][3] Polycarbonate is a durable and transparent thermoplastic frequently employed in medical device housings and components.[4][5] The choice between these materials necessitates a thorough evaluation of their properties in the context of the specific application's requirements.

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key mechanical, thermal, and chemical resistance properties of polysiloxane-based polymers, PEEK, and polycarbonate.

Table 1: Comparative Mechanical Properties

PropertyPolysiloxane (PDMS-based)PEEKPolycarbonate (PC)
Tensile Strength (MPa) 3 - 1090 - 10055 - 75
Young's Modulus (GPa) 0.0003 - 0.0033.62.0 - 2.4
Elongation at Break (%) 100 - 10005080 - 150
Data sourced from BenchChem[1]

Table 2: Comparative Thermal Properties

PropertyPolysiloxanePEEKPolycarbonate (PC)
Glass Transition Temperature (°C) -125143147
Melting Temperature (°C) -40343~155 (Vicat softening)
Maximum Continuous Service Temp. (°C) 150 - 200250120

Table 3: Chemical Resistance

Chemical ClassPolysiloxanePEEKPolycarbonate (PC)
Acids (Dilute) ExcellentExcellentGood
Acids (Concentrated) Poor to GoodGood (except sulfuric)[6]Poor
Bases ExcellentExcellentPoor
Organic Solvents Poor to GoodExcellentPoor to Good
Alcohols GoodExcellentGood
Oils and Greases ExcellentExcellentGood
Water/Saline ExcellentExcellentExcellent

Biocompatibility Profile

Biocompatibility is a paramount consideration for any material intended for medical use.[7] The ISO 10993 series of standards provides a framework for evaluating the biological safety of medical devices.[8][9]

Table 4: Summary of Biocompatibility Data

Biocompatibility TestPolysiloxane-Based PolymersPEEKPolycarbonate
Cytotoxicity (ISO 10993-5) Generally non-cytotoxic, high cell viability.[10][11][12]Generally non-cytotoxic.[6][13][14][15]Some studies suggest potential for leachable substances to cause cytotoxic effects.[16][17]
Hemocompatibility (ISO 10993-4) Good blood compatibility.[13]Hemocompatibility can be influenced by crystallinity.[2]Generally considered hemocompatible for short-term exposure.[18]
Genotoxicity (ISO 10993-3) Generally considered non-genotoxic.No evidence of genotoxicity.[15]Some concerns regarding leachable substances.[16][17]
Sensitization (ISO 10993-10) Low incidence of sensitization.Not considered a sensitizer.Low incidence of sensitization.
Irritation (ISO 10993-10) Generally non-irritating.Generally non-irritating.Generally non-irritating.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. A comprehensive biological evaluation of a medical device is conducted within a risk management process.[9]

ISO 10993-5: In Vitro Cytotoxicity: This test assesses the potential of a material to cause cell death. Material extracts or the material itself are placed in contact with cultured cells (e.g., mouse fibroblast L929 cells).[7] The cells are then incubated and examined for morphological changes, cell lysis, and inhibition of cell growth. Quantitative evaluation can be performed using assays that measure metabolic activity, such as the MTT assay.[19]

ISO 10993-10: Tests for Irritation and Skin Sensitization:

  • Irritation Test: This test evaluates the potential of a material to cause local irritation. Extracts of the material or the material itself are applied to the skin or mucous membranes of test animals (e.g., rabbits) and the site is observed for signs of erythema (redness) and edema (swelling).

  • Sensitization Test: This test determines the potential for a material to cause an allergic reaction after repeated exposure. A common method is the guinea pig maximization test, where the material extract is initially injected and later applied to the skin surface to check for an exaggerated response.

ISO 10993-4: Selection of tests for interactions with blood: This standard provides guidance on evaluating the hemocompatibility of medical devices. Tests may include thrombosis (blood clot formation), coagulation, platelets, hematology, and immunology. For example, a hemolysis test assesses the degree of red blood cell lysis caused by the material.

Visualizing Key Processes

To further aid in understanding the context of material selection and evaluation, the following diagrams illustrate a typical material selection workflow and a generalized experimental protocol for biocompatibility testing.

MaterialSelectionProcess cluster_0 Phase 1: Define Requirements cluster_1 Phase 2: Material Screening cluster_2 Phase 3: Candidate Evaluation cluster_3 Phase 4: Final Selection req Define Device Requirements (Mechanical, Thermal, Chemical, Biocompatibility) screen Screen Potential Materials (Polysiloxane, PEEK, Polycarbonate, etc.) req->screen data Review Literature and Supplier Data screen->data proto Prototype Fabrication data->proto test Performance Testing (Mechanical, Chemical) proto->test bio_test Biocompatibility Testing (ISO 10993) test->bio_test select Select Optimal Material bio_test->select

Figure 1: A flowchart illustrating the material selection process for medical devices.

BiocompatibilityWorkflow cluster_0 Step 1: Planning cluster_1 Step 2: In Vitro Testing cluster_2 Step 3: In Vivo Testing (if required) cluster_3 Step 4: Evaluation plan Material & Device Characterization (ISO 10993-1) cyto Cytotoxicity (ISO 10993-5) plan->cyto geno Genotoxicity (ISO 10993-3) cyto->geno sens Sensitization & Irritation (ISO 10993-10) geno->sens implant Implantation (ISO 10993-6) sens->implant hemo Hemocompatibility (ISO 10993-4) implant->hemo eval Biological Risk Assessment hemo->eval

Figure 2: A generalized experimental workflow for biocompatibility testing based on ISO 10993.

Conclusion

The selection of a polymer for a biomedical application is a multifaceted decision that requires a careful balancing of mechanical, thermal, chemical, and biological performance. Polysiloxane-based polymers offer unparalleled flexibility and established biocompatibility, making them ideal for a wide array of applications, particularly those involving soft tissue contact.[1] For applications demanding high strength, rigidity, and resistance to high temperatures, such as orthopedic and spinal implants, PEEK presents a superior alternative.[2][3][5] Polycarbonate provides a cost-effective solution with good mechanical properties and transparency, suitable for medical instruments and device housings.[4][5] This guide provides a foundational comparison to aid researchers and drug development professionals in making informed material selection decisions based on robust, data-driven evidence.

References

A Comparative Guide to the Mechanical Properties of Vinyl-Terminated Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Vinylpentamethyldisiloxane-Terminated Polydimethylsiloxane (PDMS) Elastomers Against Common Alternatives.

This guide provides a comprehensive comparison of the mechanical properties of this compound-terminated polydimethylsiloxane (PDMS) elastomers with two common alternatives: Liquid Silicone Rubber (LSR) and Room Temperature Vulcanizing (RTV) silicone. The selection of an appropriate elastomer is critical in research and drug development applications where performance and reliability are paramount. This document presents supporting experimental data and detailed protocols to aid in making an informed decision.

Comparative Analysis of Mechanical Properties

The performance of an elastomer is defined by its mechanical properties under stress. This section summarizes the key performance indicators for vinyl-terminated PDMS and its alternatives. The data presented represents typical values obtained through standardized testing procedures.

PropertyVinyl-Terminated PDMS (High Performance)Liquid Silicone Rubber (LSR) - Platinum CuredRoom Temperature Vulcanizing (RTV) SiliconeTest Method
Tensile Strength (MPa) 8 - 109.8 - 10.5[1][2]8.3 - 9.9[3]ASTM D412
Elongation at Break (%) >500580 - 725[1][2]150 - 200ASTM D412
Shore A Hardness 30 - 6050 - 70[1]54 - 58[3]ASTM D2240
Curing Mechanism Platinum-Catalyzed HydrosilylationPlatinum-Catalyzed HydrosilylationCondensation or Addition CureN/A

Experimental Protocols

Accurate and reproducible data are the foundation of materials science. The following are detailed methodologies for the key experiments cited in this guide.

Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the force required to stretch a rubber specimen to its breaking point and the extent of that stretching.[4][5][6][7]

Specimen Preparation:

  • Specimens are prepared from a cured sheet of the elastomer, typically 3 mm thick.[6]

  • A die cutter is used to create "dogbone"-shaped specimens of a standardized size (e.g., ASTM D412 Type C).[7]

  • The thickness of the narrow section of the specimen is measured at three points, and the median value is used for cross-sectional area calculation.[7]

Test Procedure:

  • The specimen is securely mounted in the grips of a universal testing machine (tensile tester), ensuring it is perpendicular to the jaw faces.[5][7]

  • An extensometer can be attached to the specimen to accurately measure elongation.

  • The test is initiated at a constant crosshead speed, typically 500 mm/min.[5]

  • The force and elongation are continuously recorded until the specimen ruptures.

  • Tensile strength is calculated by dividing the maximum force by the original cross-sectional area.

  • Elongation at break is the percentage increase in length from the original gauge length to the length at rupture.

Durometer Hardness (Shore A) (ASTM D2240)

This method measures the resistance of the elastomer to indentation by a standardized indenter.[8][9][10][11][12]

Specimen Preparation:

  • The test specimen should have a minimum thickness of 6.4 mm (¼ inch) and a flat surface.[9] If necessary, multiple layers can be stacked to achieve the required thickness.

  • The test surface should be clean and smooth.

Test Procedure:

  • The specimen is placed on a hard, flat surface.[9]

  • The durometer is positioned perpendicular to the specimen surface.

  • A firm and consistent pressure is applied to press the indenter into the material until the presser foot makes full contact.[10]

  • The hardness reading is taken within one second of firm contact.[9]

  • Five measurements are taken at different locations on the specimen, at least 6 mm apart, and the median value is recorded.[10]

Curing Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental chemical reaction responsible for the curing of vinyl-terminated silicones and the logical flow of the mechanical property validation process.

curing_mechanism cluster_reactants Reactants Vinyl_Terminated_Siloxane Vinyl-Terminated Siloxane Polymer (e.g., this compound) Cured_Elastomer Crosslinked Elastomer Network Vinyl_Terminated_Siloxane->Cured_Elastomer Hydrosilylation Hydride_Crosslinker Hydride-Functional Crosslinker Hydride_Crosslinker->Cured_Elastomer Catalyst Platinum Catalyst Catalyst->Cured_Elastomer Initiates Reaction

Caption: Platinum-catalyzed hydrosilylation reaction.

experimental_workflow Start Elastomer Sample Preparation Curing Curing of Elastomer (e.g., 24h at RT) Start->Curing Specimen_Prep Specimen Preparation (Die Cutting) Curing->Specimen_Prep Tensile_Test Tensile Testing (ASTM D412) Specimen_Prep->Tensile_Test Hardness_Test Hardness Testing (ASTM D2240) Specimen_Prep->Hardness_Test Data_Analysis Data Analysis and Comparison Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis End Comparative Report Generation Data_Analysis->End

Caption: Workflow for mechanical property validation.

References

A Comparative Guide to the Reactivity of Vinylpentamethyldisiloxane and Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the nuanced reactivity of organosilicon compounds is paramount for innovation. This guide provides a detailed comparison of two such compounds: Vinylpentamethyldisiloxane and Pentamethyldisiloxane (CAS 1438-82-0), focusing on their distinct reactive properties and applications, supported by established chemical principles.

Core Reactivity and Functional Group Analysis

The fundamental difference in reactivity between this compound and Pentamethyldisiloxane stems from their unique functional groups. This compound is characterized by a vinyl (-CH=CH₂) group, while Pentamethyldisiloxane possesses a reactive silicon-hydride (Si-H) bond.[1] This structural divergence dictates their primary roles in chemical synthesis.

This compound serves as a substrate for addition reactions, most notably platinum-catalyzed hydrosilylation.[2][3] The carbon-carbon double bond of the vinyl group is susceptible to the addition of a silicon-hydride, forming a stable silicon-carbon bond.[4] This reaction is a cornerstone of addition-cure silicone elastomer chemistry, where vinyl-functional siloxanes are crosslinked with hydride-functional siloxanes.[5][6] Additionally, the vinyl group can participate in free-radical polymerization initiated by peroxides.[2]

Pentamethyldisiloxane , on the other hand, is a hydride donor. The Si-H bond is the active site, enabling it to act as a reducing agent and as the reactive species in hydrosilylation reactions with unsaturated compounds like alkenes and alkynes.[7][8] The high reactivity of the silicon-hydride bond allows it to readily add across double or triple bonds in the presence of a suitable catalyst.[1]

Comparative Overview of Chemical Properties and Reactivity

FeatureThis compoundPentamethyldisiloxane
CAS Number 1438-79-51438-82-0[9]
Molecular Formula C₇H₁₈OSi₂[10]C₅H₁₆OSi₂[11]
Key Functional Group Vinyl (-CH=CH₂)Silicon-Hydride (Si-H)[1]
Primary Reactivity Substrate for addition reactions (e.g., hydrosilylation)[2]Hydride donor for hydrosilylation and reduction reactions[6][7]
Role in Hydrosilylation Olefinic component (acceptor of Si-H)[12]Hydride source (donor of Si-H)[6]
Common Catalyst Platinum complexes (e.g., Karstedt's catalyst)[2][3]Platinum complexes[6]
Primary Application Monomer/crosslinker in addition-cure silicone polymersReducing agent, crosslinker for vinyl-functional polymers[13][14]
Chemical Stability Stable under normal conditions, but the vinyl group is reactiveStable in sealed, dry containers; reacts with alkalis and protic materials

Key Reaction: Platinum-Catalyzed Hydrosilylation

A pivotal reaction for both compounds is hydrosilylation. In this process, the Si-H bond of a hydrosilane (like Pentamethyldisiloxane) adds across the double bond of an unsaturated compound (like this compound). This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[3][15]

The general mechanism for this reaction is depicted below:

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product VPDMS This compound (R-CH=CH₂) Product Crosslinked Siloxane (R-CH₂-CH₂-Si-R') VPDMS->Product Hydrosilylation PMDS Pentamethyldisiloxane (R'-SiH) PMDS->Product Pt_catalyst Platinum Catalyst (e.g., Karstedt's) Pt_catalyst->Product Catalysis

Caption: Platinum-catalyzed hydrosilylation reaction.

Experimental Protocol: Model Hydrosilylation Reaction

The following is a representative protocol for a laboratory-scale hydrosilylation reaction between a vinylsiloxane and a hydrosiloxane, illustrating the practical application of their reactivity.

Objective: To synthesize a simple crosslinked siloxane via platinum-catalyzed hydrosilylation.

Materials:

  • Vinyl-terminated polydimethylsiloxane (as a model for this compound reactivity)

  • Hydride-terminated polydimethylsiloxane (as a model for Pentamethyldisiloxane reactivity)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene (2% Pt)

  • Toluene (anhydrous)

  • Reaction flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • In a clean, dry reaction flask under a nitrogen atmosphere, dissolve the vinyl-terminated polydimethylsiloxane in anhydrous toluene.

  • Add the hydride-terminated polydimethylsiloxane to the solution. The molar ratio of Si-H groups to vinyl groups is typically kept between 1.5:1 and 2:1 to ensure complete reaction of the vinyl groups.[5]

  • While stirring, add a catalytic amount of Karstedt's catalyst solution (typically 5-10 ppm of platinum relative to the total weight of the siloxanes).

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-70 °C) to initiate and sustain the reaction.

  • The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C-H stretching band (around 3050 cm⁻¹).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crosslinked silicone polymer.

Logical Workflow for Reactivity Assessment

The process of evaluating and comparing the reactivity of these siloxanes for a specific application can be visualized as follows:

Reactivity_Assessment Define_Application Define Application (e.g., Elastomer, Coating) Identify_Reaction Identify Required Reaction (e.g., Hydrosilylation, Reduction) Define_Application->Identify_Reaction Select_Reactants Select Siloxane Reactants Identify_Reaction->Select_Reactants VPDMS_path This compound (for vinyl functionality) Select_Reactants->VPDMS_path PMDS_path Pentamethyldisiloxane (for hydride functionality) Select_Reactants->PMDS_path Optimize_Conditions Optimize Reaction Conditions (Catalyst, Temp., Ratio) VPDMS_path->Optimize_Conditions PMDS_path->Optimize_Conditions Characterize_Product Characterize Product Properties (Mechanical, Thermal, etc.) Optimize_Conditions->Characterize_Product

Caption: Workflow for selecting and utilizing siloxane reactivity.

References

The Ascent of a Hybrid: A Comparative Analysis of Vinyl Polyether Siloxane and its Progenitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials, the quest for a substance that amalgamates the most desirable properties of its predecessors is a perpetual endeavor. This pursuit has led to the development of Vinyl Polyether Siloxane (VPES), a hybrid material engineered to bridge the performance gaps between its parent materials: Vinyl Polysiloxane (VPS) and Polyether (PE). This guide offers a comprehensive comparison of VPES with VPS and PE, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of their respective capabilities.

Vinyl Polyether Siloxane emerges from the strategic combination of polyether and vinyl polysiloxane chemistries.[1] The goal of this hybridization is to harness the superior elasticity, dimensional stability, and tear strength of VPS, while integrating the inherent hydrophilicity and excellent flowability of polyether.[2] This innovative blend seeks to create a material with optimized handling and performance characteristics, surmounting the individual limitations of its parent materials.

At a Glance: A Quantitative Comparison

The performance of these materials can be quantified across several critical parameters. The following table summarizes key experimental data, offering a side-by-side comparison of their properties.

PropertyVinyl Polysiloxane (VPS)Polyether (PE)Vinyl Polyether Siloxane (VPES)
Dimensional Stability (Linear Change after 24h) -0.05% to -0.2%-0.15% to -0.3%-0.1% to -0.25%
Elastic Recovery >99.5%[3]~98.5%[3]~99.0%[4]
Tear Strength (N/mm) 2.5 - 4.5[5]2.0 - 3.5[5]3.0 - 5.0[6]
Contact Angle (degrees) - Unset 40° - 60° (with surfactant)[7]30° - 50°[7]35° - 55°[7]
Strain in Compression (%) 1.0 - 2.0[3]2.0 - 4.0[3]1.5 - 3.0[3]

The Synergy of Properties: A Visual Representation

The development of VPES is a clear example of materials science synergy. The following diagram illustrates the logical relationship between VPES and its parent materials, highlighting the combination of their key attributes.

G cluster_0 Parent Materials cluster_1 Hybrid Material cluster_2 Key Properties of VPS cluster_3 Key Properties of PE cluster_4 Combined Properties in VPES VPS Vinyl Polysiloxane (VPS) prop1 High Elastic Recovery VPS->prop1 prop2 Excellent Dimensional Stability VPS->prop2 prop3 High Tear Strength VPS->prop3 PE Polyether (PE) prop4 Inherent Hydrophilicity PE->prop4 prop5 Good Flowability PE->prop5 VPES Vinyl Polyether Siloxane (VPES) prop6 Optimized Elasticity & Recovery VPES->prop6 prop7 Reliable Dimensional Stability VPES->prop7 prop8 Enhanced Tear Resistance VPES->prop8 prop9 Improved Hydrophilicity VPES->prop9 prop10 Excellent Flow VPES->prop10

References

A Comparative Guide to the Biocompatibility of Siloxane-Based Materials for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

Siloxane-based polymers, particularly polydimethylsiloxane (PDMS), are extensively utilized in biomedical devices due to their flexibility, stability, and perceived biological inertness. However, their inherent hydrophobicity can lead to challenges such as protein adsorption and subsequent inflammatory responses. This guide provides an objective comparison of the biocompatibility of siloxane-based materials with common alternatives like polyurethanes (PU), polyethylene glycol (PEG), and hydrogels, supported by experimental data and detailed protocols.

In Vitro Cytotoxicity: Assessing Material Toxicity

Cytotoxicity assays are fundamental for evaluating whether a material releases substances that are harmful to cells. The ISO 10993-5 standard provides the framework for these tests.[1] A common method involves incubating cultured cells with extracts from the test material and measuring cell viability. A viability reduction below 70% is typically considered a cytotoxic effect.[1]

Comparison of Cytotoxicity Data

Material/StudyCell LineAssayResult (Cell Viability)Key Finding
Silicone Implants (Nanotextured) L929 Murine FibroblastsAlamar BlueHigher viability at 1 & 3 days vs. microtexturedNanotexturing may initially support higher cell viability.[2]
Silicone Implants (Silicone Foam) L929 Murine FibroblastsMTTHigher cytotoxicity at 1 & 3 days vs. nanotexturedSilicone foam formulations showed greater initial cytotoxicity.[2]
Siloxane-Urethane Copolymers EA.hy926 Endothelial Cells-Non-toxic effects, good cell adhesionCopolymers demonstrated good biocompatibility, suggesting suitability for implants.[3]
POSS-based Polymers Fibroblasts, Osteoblasts-Low cytotoxicityPolyhedral Oligomeric Silsesquioxanes (POSS) show excellent cytocompatibility.[4]
Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells.[5] Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5][6] The amount of formazan, quantified by spectrophotometry, is proportional to the number of living cells.[5]

Step-by-Step Protocol:

  • Extract Preparation (as per ISO 10993-12): Incubate the test material (e.g., PDMS, PU) in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours to create an extract.

  • Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[5]

  • Cell Exposure: Replace the culture medium with the prepared material extracts. Include negative controls (fresh medium) and positive controls (e.g., medium with 10% DMSO).[7]

  • MTT Addition: After a 24-48 hour exposure period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[5][7] Allow the plate to stand overnight in the incubator to ensure full dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]

Hemocompatibility: Interaction with Blood

For blood-contacting devices, hemocompatibility is critical. Poor hemocompatibility can trigger protein adsorption, platelet adhesion, and coagulation, leading to thrombosis and device failure.[8] Key tests include hemolysis (red blood cell damage) and platelet adhesion assays.

Comparison of Hemocompatibility Data

Material/SurfaceAssayResultKey Finding
Uncoated PDMS Fibrinogen AdsorptionRapidly adsorbs high levelsThe hydrophobic surface promotes protein adsorption, initiating coagulation.[9]
PEG-grafted PDMS Platelet AdhesionSignificantly reduced platelet adhesionPEGylation creates a hydrophilic surface that repels proteins and platelets.[9][10]
Siloxane-Crosslinked PU Platelet AdhesionSubstantial reduction in platelet adhesionIncreasing siloxane content enhances hydrophobicity, which reduces interfacial energy and platelet interaction.[11]
PLCL-PEG Copolymers Hemolysis<2% (non-hemolytic) for most formulationsMost PEG-functionalized copolymers are safe for red blood cells.[12]
Featured Experimental Protocol: Platelet Adhesion Assay

This assay evaluates the tendency of platelets to adhere to a material's surface, a key step in thrombus formation.[8]

Step-by-Step Protocol:

  • Material Preparation: Place sterile samples of the test materials (e.g., PDMS, PEG-coated PDMS) in the wells of a sterile 24-well plate.

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh whole blood from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

  • Incubation: Add a defined volume of PRP to each well containing the test materials. Incubate for 1-2 hours at 37°C under static conditions.

  • Rinsing: Gently wash the material surfaces with phosphate-buffered saline (PBS) to remove non-adherent platelets.

  • Fixation and Staining: Fix the adherent platelets with a solution like 2.5% glutaraldehyde. The platelets can then be stained (e.g., with DAPI for counting) or prepared for microscopy.

  • Quantification: Count the number of adherent platelets per unit area using a fluorescence microscope. For morphological analysis, samples can be dehydrated, sputter-coated, and visualized using Scanning Electron Microscopy (SEM) to assess platelet activation state.[8]

In Vivo Inflammatory and Foreign Body Response (FBR)

When a material is implanted, the body initiates a foreign body response (FBR), a cascade of events involving inflammation and the formation of a fibrous capsule around the implant.[13][14][15] This response can impair device function and is a critical measure of long-term biocompatibility.[13][14]

Comparison of In Vivo Performance

Material/ConditionAnimal ModelDurationKey Finding
Silicone Implants (High Roughness) Mice & Rabbits-Provoked more macrophage activity, thicker scar tissue, and pro-inflammatory T-cell responses.[16][17]
Silicone Implants (Optimized Roughness ~4µm) Mice & Rabbits-Stimulated T-cells that inhibit inflammation, resulting in a thinner fibrous capsule.[16][17]
Silicone Implants (Low Hardness) Wistar Rats10 weeksExhibited lower levels of fibrosis and acute inflammation compared to harder implants.
POSS-Silicone Copolymers In vivo models-Elicit minimal fibrotic capsule formation and show favorable tissue integration.[4]
Signaling Pathway: The Foreign Body Response

The FBR is a complex biological process. It begins with protein adsorption onto the implant surface, which mediates the subsequent cellular attachment and activation.[18][19] Macrophages play a central role, attempting to phagocytose the material and, upon failure, fusing to form foreign body giant cells (FBGCs).[15][18] These cells release cytokines, such as TGF-β, which stimulate fibroblasts to deposit a dense collagenous capsule, effectively isolating the foreign material.[15]

FBR_Pathway cluster_0 Initial Events cluster_1 Acute Inflammation cluster_2 Chronic Response & Fibrosis Implant Biomaterial Implantation Protein Protein Adsorption (Fibrinogen, etc.) Implant->Protein Neutrophils Neutrophil Recruitment Protein->Neutrophils Macrophages Macrophage Adhesion & Activation Neutrophils->Macrophages Cytokine Release FBGC Foreign Body Giant Cell (FBGC) Formation Fibroblasts Fibroblast Recruitment Capsule Fibrous Capsule Formation

Logical & Workflow Diagrams

Biocompatibility Assessment Workflow

The evaluation of a new biomaterial follows a structured, risk-based approach, often guided by the ISO 10993 standard.[20][21][22] The process begins with fundamental in vitro tests and progresses to more complex in vivo studies if initial results warrant further investigation.

Biocompatibility_Workflow Start New Biomaterial Risk Risk Assessment (ISO 10993-1) Start->Risk InVitro In Vitro Testing - Cytotoxicity (ISO 10993-5) - Hemocompatibility (ISO 10993-4) Risk->InVitro Decision1 Results Acceptable? InVitro->Decision1 InVivo In Vivo Testing - Implantation - FBR Analysis Decision1->InVivo No Decision2 Results Acceptable? Decision1->Decision2 Yes InVivo->Decision2 End Biocompatible for intended use Decision2->End Yes Fail Redesign or Re-evaluate Decision2->Fail No

Surface Property vs. Biological Response

A material's surface properties fundamentally govern its biological interactions. For siloxanes, the native hydrophobic surface dictates a different biological cascade compared to a hydrophilic, modified surface.

Surface_Properties cluster_hydrophobic Hydrophobic Surface (e.g., Uncoated PDMS) cluster_hydrophilic Hydrophilic Surface (e.g., PEG-Coated PDMS) Prop_H High Interfacial Tension Low Surface Energy Prot_H Spontaneous Protein Adsorption Prop_H->Prot_H Cell_H Cell Adhesion & Platelet Activation Prot_H->Cell_H Resp_H Inflammatory Response Cell_H->Resp_H Prop_P Low Interfacial Tension Hydration Layer Prot_P Resistance to Protein Adsorption Prop_P->Prot_P Cell_P Reduced Cell Adhesion & Platelet Passivation Prot_P->Cell_P Resp_P Improved Biocompatibility Cell_P->Resp_P

Conclusion

Siloxane-based materials like PDMS remain a cornerstone of the biomedical device industry. While they generally exhibit good cytotoxicity profiles, their inherent hydrophobicity makes them prone to protein fouling and subsequent inflammatory responses.

  • Compared to Polyurethanes: Siloxane-polyurethane copolymers can offer enhanced biocompatibility, leveraging the low interfacial energy of siloxanes to reduce platelet adhesion while maintaining the robust mechanical properties of polyurethanes.[11]

  • Compared to PEG and Hydrogels: Surface modification of siloxanes with hydrophilic polymers like PEG is a highly effective strategy to mitigate the FBR.[9][10] PEGylation creates a hydration layer that sterically hinders protein adsorption, significantly improving hemocompatibility and reducing fibrous encapsulation. This makes PEG-modified siloxanes competitive with inherently hydrophilic hydrogels for many applications.

Ultimately, the choice of material depends on the specific application. Unmodified siloxanes may be suitable for short-term or low-risk applications, but for long-term implants, particularly those in contact with blood, surface-modified siloxanes or siloxane copolymers often provide superior biocompatibility by minimizing the initial triggers of the foreign body response.

References

A Comparative Analysis of Tensile Strength and Hydrophilicity in Siloxane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tensile strength and hydrophilicity of various siloxane polymers, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further research.

Introduction to Siloxane Polymers

Siloxane polymers, commonly known as silicones, are a versatile class of materials characterized by a silicon-oxygen backbone (Si-O-Si).[1][2] Polydimethylsiloxane (PDMS) is the most widely used siloxane polymer, valued for its excellent thermal stability, biocompatibility, low toxicity, and high gas permeability.[3] However, pristine PDMS exhibits low tensile strength and is inherently hydrophobic, which can limit its applications, particularly in the biomedical field where specific mechanical properties and surface wettability are crucial.[4][5] This guide explores the tensile strength and hydrophilicity of different siloxane polymer formulations and the experimental methods used to evaluate these properties.

Comparison of Tensile Strength

The mechanical properties of siloxane polymers can be tailored by altering the polymer-to-cross-linker ratio, incorporating fillers, or modifying the molecular weight.[6][7] The following table summarizes the tensile strength of various siloxane polymer compositions.

Polymer CompositionTensile Strength (MPa)Young's Modulus (MPa)Key Findings
PDMS (Sylgard 184) The ratio of base to curing agent significantly impacts mechanical properties.[8]
10:1 Base/Curing Agent3.51 - 7.651.32 - 2.97Curing temperature influences the final tensile strength and modulus.[9]
14.3 wt% Cross-linker--Exhibited the highest tensile strength in one study.[6]
PDMS with Fillers Incorporation of fillers can enhance or reduce tensile strength depending on the filler and its concentration.[6]
PDMS + Fe2O3 Nanoparticles2.93 - 6.481.36 - 3.71Tensile strength decreased with increasing nanoparticle concentration.[6]
PDMS + Nanosilica (10 wt%)0.16 ± 0.03-Mechanical reinforcement was observed with the addition of nanosilica.[3]
PDMS + Nanosilica (up to 15 wt%)IncreasedIncreasedTensile strength and modulus improved with up to 15 wt% nanosilica.[10]
Ionic PDMS with Nanosilica Molecular weight of the ionic PDMS plays a crucial role.[3]
5,000 g/mol MW PDMS + 10 wt% Nanosilica0.16 ± 0.03-
25,000 g/mol MW PDMS + 10 wt% Nanosilica0.91 ± 0.20-Higher molecular weight resulted in significantly greater tensile strength.[3]
Vinyl Polyether Siloxane (PVES) Improved-Hybridizing polyether and polyvinyl siloxane improves tensile strength compared to parent materials.[11]

Comparison of Hydrophilicity

The inherent hydrophobicity of siloxane polymers, particularly PDMS, is due to the presence of methyl groups in its chemical structure.[5] Surface modification techniques are often employed to increase hydrophilicity for specific applications.[4][12][13] The hydrophilicity of a material is typically quantified by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface.[14][15][16]

Polymer/Surface TreatmentWater Contact Angle (°)Key Findings
Unmodified Siloxane Polymers
Polydimethylsiloxane (PDMS)> 90Inherently hydrophobic.[4][5][17]
Silicone Hydrogels21 - 102Hydrophilicity varies significantly based on the specific formulation and presence of hydrophilic monomers.
- Balafilcon A42.2 (total staining)Exhibits some hydrophobic areas.[18]
- Narafilcon A~67 - 72
- Senofilcon A~69 - 76
Surface Modified Siloxane Polymers
Plasma-Treated PDMSDecreasedPlasma activation introduces hydrophilic groups on the surface.
PEGMA-grafted PDMSDecreasedGrafting with hydrophilic polymers like Poly(ethylene glycol) methyl methacrylate enhances wettability.[4]
Silicone Hydrogels with Hydrophilic Monomers (e.g., DMA, NVP)DecreasedThe inclusion of hydrophilic monomers in the polymer matrix improves hydrophilicity.[19]

Experimental Protocols

Tensile Strength Measurement (ASTM D638)

The tensile properties of siloxane polymers are determined using a universal testing machine (UTM) following the ASTM D638 standard.[20][21][22][23][24]

  • Specimen Preparation: Polymer specimens are prepared in a dumbbell shape (Type I or II) as specified by ASTM D638 to ensure uniform stress distribution.[20] The specimens are conditioned at a specific temperature and humidity before testing.[20]

  • Equipment Setup: A calibrated UTM equipped with appropriate grips is used.[20][22] The grips must securely hold the specimen without causing slippage or premature failure.[20] An extensometer can be used for precise strain measurement.[22][23]

  • Testing Procedure: The UTM applies a uniaxial tensile force to the specimen at a constant rate of crosshead separation, typically 5 mm/min for polymers.[20] The machine records the applied force and the resulting elongation of the specimen until it fractures.[20]

  • Data Analysis: The collected data is used to plot a stress-strain curve. From this curve, key properties such as tensile strength (the maximum stress before breaking), modulus of elasticity, and elongation at break are determined.[20]

Hydrophilicity Measurement (Contact Angle)

The hydrophilicity of a polymer surface is assessed by measuring the water contact angle, most commonly using the sessile drop method with a contact angle goniometer.[14][15]

  • Sample Preparation: The polymer surface to be tested is cleaned and placed on a level stage.

  • Droplet Deposition: A small droplet of a liquid, typically deionized water, is carefully deposited onto the surface of the polymer.[14]

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.[14]

  • Angle Measurement: Software is used to analyze the image and measure the angle formed at the three-phase boundary where the liquid, gas, and solid intersect.[16]

  • Interpretation: A water contact angle less than 90° indicates a hydrophilic surface, while an angle greater than 90° signifies a hydrophobic surface.[14][16]

Visualizations

G cluster_structure Polymer Structure cluster_properties Material Properties Structure Siloxane Polymer (e.g., PDMS) MW Molecular Weight Structure->MW Crosslinker Cross-linker Concentration Structure->Crosslinker Additives Additives/Fillers (e.g., Nanosilica) Structure->Additives SurfaceChem Surface Chemistry (Functional Groups) Structure->SurfaceChem Tensile Tensile Strength MW->Tensile Crosslinker->Tensile Additives->Tensile Hydrophilicity Hydrophilicity (Wettability) SurfaceChem->Hydrophilicity

Caption: Factors influencing siloxane polymer properties.

G cluster_prep Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis start Start: Select Siloxane Polymers prep_tensile Prepare Dumbbell Specimens (ASTM D638) start->prep_tensile prep_hydro Prepare Flat Surface Samples start->prep_hydro test_tensile Tensile Testing (UTM) prep_tensile->test_tensile test_hydro Contact Angle Measurement prep_hydro->test_hydro analyze_tensile Calculate: - Tensile Strength - Young's Modulus test_tensile->analyze_tensile analyze_hydro Measure Water Contact Angle test_hydro->analyze_hydro compare Comparative Analysis analyze_tensile->compare analyze_hydro->compare

Caption: Experimental workflow for comparison.

References

A Comparative Guide to Alternatives for VINYLPENTAMETHYLDISILOXANE in Flexible Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of flexible and stretchable electronics, the choice of substrate and encapsulant material is critical to device performance and reliability. While vinylpentamethyldisiloxane serves as a functional silicone building block, a range of alternative materials offer competitive and often superior properties for creating robust and high-performance flexible electronic devices. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies to aid in material selection and experimental design.

The primary alternatives to vinyl-functionalized siloxanes for flexible electronics fall into several key categories: silicone elastomers, particularly polydimethylsiloxane (PDMS); conductive polymers; and other flexible polymer substrates. Each class of material presents a unique combination of mechanical, electrical, and thermal properties.

Performance Comparison of Key Alternatives

The selection of an appropriate material is often a trade-off between desired characteristics such as flexibility, conductivity, thermal stability, and cost. The following table summarizes the key quantitative performance metrics for this compound and its leading alternatives.

Material ClassSpecific MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Electrical Conductivity (S/cm)Thermal Stability (°C)
Silicone Monomer This compoundN/A (Precursor)N/A (Precursor)N/A (Precursor)N/A (Precursor)~120 (Boiling Point)[1]
Silicone Elastomer Polydimethylsiloxane (PDMS) Sylgard 1840.36 - 3.73.6 - 8.7100 - 17010⁻¹⁴ - 10⁻¹²>200[2][3]
Conductive Polymer Poly(3,4-ethylenedioxythiophene):Polystyrene sulfonate (PEDOT:PSS)1 - 200020 - 1002 - 101 - 1000~200
Conductive Polymer Polyaniline (PANI)200 - 300030 - 1005 - 5010⁻⁵ - 10²~250
Polymer Substrate Polyethylene terephthalate (PET)2000 - 400050 - 15030 - 30010⁻¹⁸ - 10⁻¹⁶~70-150[4][5]
Polymer Substrate Polyimide (PI)2500 - 500070 - 20020 - 9010⁻¹⁸ - 10⁻¹⁶>350[4][6]
Elastomeric Composite AgNW-PDMS Composite0.1 - 100.5 - 5>20010² - 10⁵~200

Note: The properties of composites and conductive polymers can vary significantly based on synthesis, doping, and filler concentration.

Detailed Experimental Protocols

Reproducibility is key in materials science. The following sections provide detailed methodologies for the preparation and characterization of the alternative materials discussed.

Preparation of PDMS (Sylgard 184) Substrate

Objective: To prepare a flexible and transparent PDMS substrate.

Materials:

  • Dow Corning Sylgard 184 Silicone Elastomer kit (base and curing agent)

  • Weighing scale

  • Thinky mixer or manual stirring rod

  • Vacuum desiccator

  • Petri dish or custom mold

  • Oven

Procedure:

  • Measure the Sylgard 184 base and curing agent in a 10:1 weight ratio into a clean mixing container.

  • Thoroughly mix the base and curing agent using a planetary mixer or by manual stirring for 5 minutes, ensuring a homogeneous mixture.

  • Place the mixture in a vacuum desiccator and apply a vacuum to remove any air bubbles introduced during mixing. Continue degassing until the mixture is clear and bubble-free.

  • Carefully pour the degassed PDMS mixture into the desired mold or petri dish.

  • Cure the PDMS in an oven at 60-80°C for 2-4 hours.

  • Once cured, allow the PDMS to cool to room temperature before carefully demolding the substrate.

Synthesis of PEDOT:PSS Conductive Films

Objective: To deposit a transparent and conductive PEDOT:PSS film on a flexible substrate.

Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083)

  • Flexible substrate (e.g., PET or PDMS)

  • Isopropyl alcohol

  • Deionized water

  • Nitrogen gas or clean air source

  • Spin coater

  • Hotplate

Procedure:

  • Clean the substrate by sonicating in isopropyl alcohol and deionized water for 15 minutes each, followed by drying with a stream of nitrogen.

  • Optional: For improved adhesion on hydrophobic substrates like PDMS, a surface treatment such as oxygen plasma or UV-ozone exposure can be performed.

  • Dispense the PEDOT:PSS solution onto the center of the substrate.

  • Spin coat the solution at a speed of 1000-4000 RPM for 30-60 seconds to achieve the desired film thickness.

  • Anneal the coated substrate on a hotplate at 120-140°C for 10-15 minutes to remove residual water and improve conductivity.

  • The substrate is now coated with a transparent and conductive PEDOT:PSS layer.

Logical Workflow for Material Selection

The selection of an appropriate alternative to this compound is dependent on the specific requirements of the flexible electronic device. The following diagram illustrates a logical workflow to guide the decision-making process.

G cluster_start Define Application Requirements cluster_secondary Secondary Considerations start Primary Requirement? pdms PDMS / Silicone Elastomers start->pdms High Flexibility/ Stretchability conductive_polymer Conductive Polymers (PEDOT:PSS, PANI) start->conductive_polymer Intrinsic Conductivity flexible_substrate Flexible Substrates (PI, PET) start->flexible_substrate Mechanical Robustness transparency Optical Transparency? pdms->transparency high_cond High Conductivity? conductive_polymer->high_cond high_temp High Thermal Stability? flexible_substrate->high_temp composite Elastomeric Composites transparency->composite No transparency->high_temp Yes high_temp->pdms Moderate Temp high_temp->flexible_substrate High Temp (>250°C) high_cond->composite No, needs higher conductivity high_cond->high_temp Yes

Material selection workflow for flexible electronics.

Concluding Remarks

The field of flexible electronics is rapidly advancing, with a growing palette of materials available to researchers. While vinyl-functionalized siloxanes are useful precursors, materials like PDMS offer superior flexibility and biocompatibility for wearable and implantable devices.[2][7] For applications requiring inherent conductivity, conductive polymers such as PEDOT:PSS provide a direct solution, eliminating the need for metallic deposition.[8][9] In scenarios demanding high thermal stability and mechanical robustness, polyimide and PET remain excellent choices for substrate materials.[4][5][6] Furthermore, the development of elastomeric composites opens up new possibilities for creating highly conductive and stretchable devices.[10] By understanding the trade-offs in material properties and utilizing standardized experimental protocols, researchers can accelerate the development of the next generation of flexible electronics.

References

Cross-validation of experimental results for VINYLPENTAMETHYLDISILOXANE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for vinylpentamethyldisiloxane, a key intermediate in the production of advanced silicone polymers and a valuable component in cosmetic and pharmaceutical formulations. The following sections detail the experimental protocols for each method, present a quantitative comparison of their performance, and illustrate the underlying chemical pathways and experimental workflows.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for this compound often depends on factors such as precursor availability, desired scale, and safety considerations. Below is a summary of the key performance indicators for the two most common methods: the Grignard-based route and the hydrosilylation route.

ParameterGrignard-based SynthesisHydrosilylation Synthesis
Primary Reactants Vinylmagnesium halide, ChloropentamethyldisiloxanePentamethyldisiloxane, Acetylene
Typical Catalyst None (for main reaction)Rhodium or Platinum complexes
Reaction Temperature 0 - 60°C20 - 80°C
Reaction Time 2 - 12 hours1 - 6 hours
Reported Yield ~85% (analogous reactions)[1]85-98% (analogous reactions)
Purity >97% (after purification)>97% (after purification)
Key Advantages Well-established, high yieldsHigh atom economy, milder conditions
Key Disadvantages Requires handling of pyrophoric Grignard reagentsRequires handling of flammable acetylene gas

Experimental Protocols

Method 1: Grignard-Based Synthesis

This method involves the reaction of a vinyl Grignard reagent with chloropentamethyldisiloxane. An alternative, though less direct, approach within this category is the co-hydrolysis of vinylmethyldichlorosilane and trimethylchlorosilane.

1.1. Reaction of Vinylmagnesium Halide with Chloropentamethyldisiloxane

  • Materials: Magnesium turnings, vinyl bromide or vinyl chloride, chloropentamethyldisiloxane, anhydrous tetrahydrofuran (THF), iodine (for initiation), saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous THF is added, and a solution of vinyl bromide in THF is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (vinylmagnesium bromide). The reaction is typically initiated with gentle heating.

    • Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

    • A solution of chloropentamethyldisiloxane in anhydrous THF is added dropwise to the stirred Grignard solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield this compound.

1.2. Co-hydrolysis of Vinylmethyldichlorosilane and Trimethylchlorosilane

  • Materials: Vinylmethyldichlorosilane, trimethylchlorosilane, water, a suitable organic solvent (e.g., diethyl ether), and a weak base (e.g., sodium bicarbonate) to neutralize the generated HCl.

  • Procedure:

    • A solution of vinylmethyldichlorosilane and trimethylchlorosilane in a 1:1 molar ratio is prepared in diethyl ether.

    • This solution is added slowly to a vigorously stirred mixture of water and diethyl ether, maintaining the temperature below 10°C.

    • After the addition, the mixture is stirred for an additional hour at room temperature.

    • The reaction mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed by distillation, and the resulting mixture of siloxanes is fractionally distilled to isolate this compound.

Method 2: Hydrosilylation Synthesis

This method involves the catalytic addition of the Si-H bond of pentamethyldisiloxane across the triple bond of acetylene.

  • Materials: Pentamethyldisiloxane, acetylene gas, a hydrosilylation catalyst (e.g., a rhodium or platinum complex), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • A solution of pentamethyldisiloxane and the hydrosilylation catalyst in toluene is prepared in a pressure-resistant reaction vessel under an inert atmosphere.

    • The vessel is charged with acetylene gas to a specified pressure.

    • The reaction mixture is stirred at a controlled temperature (e.g., 60-80°C) for a set period.

    • After the reaction is complete, the vessel is cooled, and any excess acetylene is safely vented.

    • The solvent and any volatile byproducts are removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield this compound.

Visualizing the Synthesis and Workflow

To further clarify the processes, the following diagrams illustrate the chemical pathways and a general experimental workflow.

G Synthesis Pathway for this compound (Grignard Route) cluster_grignard Grignard Reagent Formation cluster_reaction Coupling Reaction Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide + Mg in THF Magnesium Magnesium Magnesium->Vinylmagnesium Bromide Chloropentamethyldisiloxane Chloropentamethyldisiloxane Vinylmagnesium Bromide->Chloropentamethyldisiloxane Reacts with This compound This compound Chloropentamethyldisiloxane->this compound

Caption: Grignard synthesis of this compound.

G Synthesis Pathway for this compound (Hydrosilylation Route) Pentamethyldisiloxane Pentamethyldisiloxane This compound This compound Pentamethyldisiloxane->this compound + Acetylene Acetylene Acetylene Acetylene->this compound Rh/Pt Catalyst

Caption: Hydrosilylation synthesis of this compound.

G General Experimental Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: A generalized workflow for chemical synthesis.

References

Comparative Guide to the Thermal Analysis of Vinylpentamethyldisiloxane Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of vinylpentamethyldisiloxane polymers and common alternative materials used in biomedical and pharmaceutical applications. The data presented is supported by experimental protocols and is intended to assist in material selection and characterization for drug delivery systems and medical devices.

Executive Summary

Comparison of Thermal Properties

The following table summarizes the key thermal transition data obtained by DSC for vinyl-functionalized polysiloxanes and common alternative biomedical polymers.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Heat of Fusion (ΔHf) (J/g)
Vinyl-Functionalized Polysiloxanes (Representative) -127 to -27.5-44 to -34Variable
Poly(lactic-co-glycolic acid) (PLGA) (85:15)~50Amorphous (no melting point)N/A
Poly(methyl methacrylate) (PMMA) (atactic)85 to 117Amorphous (no melting point)N/A
Poly(ethylene glycol) (PEG) (Mn = 8000 g/mol )~ -60~60-65~150

Note: Data for vinyl-functionalized polysiloxanes is representative of various structures and may differ for specific this compound polymers.

Detailed Polymer Analysis

This compound Polymers

Polymers derived from this compound are a type of polysiloxane. Polysiloxanes, commonly known as silicones, are characterized by their inorganic siloxane backbone (Si-O-Si), which provides high flexibility and thermal stability. The presence of vinyl functional groups allows for cross-linking reactions, which are crucial for forming stable elastomeric materials.

The thermal properties of polysiloxanes are highly dependent on their molecular weight, the nature of the organic side groups, and the degree of cross-linking. Generally, polydimethylsiloxanes (PDMS) exhibit a very low glass transition temperature, often below -100°C, and a melting point around -40°C. The incorporation of vinyl groups is not expected to drastically alter the Tg unless they are present in very high concentrations or lead to extensive cross-linking. For instance, some vinyl-terminated polydimethylsiloxanes show a Tg around -127°C and a melting point near -40°C.[1] Polysiloxane foams with varying chain lengths have reported Tg values ranging from -27.5 °C to -40.8 °C.[2]

Alternative Biomedical Polymers
  • Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable and biocompatible copolymer widely used in drug delivery and tissue engineering. The ratio of lactic acid to glycolic acid determines its properties. An 85:15 PLGA is amorphous and exhibits a glass transition temperature around 50°C, with no distinct melting point.[3] This makes it rigid at body temperature.

  • Poly(methyl methacrylate) (PMMA): PMMA is a transparent thermoplastic often used in medical implants and as a bone cement. Atactic PMMA is amorphous and has a glass transition temperature in the range of 85 to 117°C.[4][5] Its rigidity at physiological temperatures is a key characteristic.

  • Poly(ethylene glycol) (PEG): PEG is a hydrophilic polymer used in various pharmaceutical applications, including as a plasticizer and in drug delivery systems. Its thermal properties are highly dependent on its molecular weight. For example, PEG with a molecular weight of 8000 g/mol has a melting point of approximately 60-65°C.[6]

Experimental Protocols

A typical DSC experiment for the analysis of these polymers involves the following steps:

Instrumentation: A differential scanning calorimeter, such as a TA Instruments Q2000 or similar, is used.

Sample Preparation:

  • A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed to prevent any loss of volatiles during the experiment.

  • An empty sealed aluminum pan is used as a reference.

DSC Analysis Program:

  • Equilibration: The sample is cooled to a low temperature, typically -150°C, and held isothermally for a few minutes to ensure thermal equilibrium.

  • First Heating Scan: The sample is heated at a constant rate, commonly 10°C/min, to a temperature above its expected melting point (e.g., 100°C for polysiloxanes, 200°C for PLGA and PMMA). This scan records any thermal transitions, such as the glass transition, crystallization, and melting.

  • Cooling Scan: The sample is then cooled back to the initial low temperature at a controlled rate (e.g., 10°C/min). This step is important for observing crystallization from the melt.

  • Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan is often used for data analysis as it provides information on the thermal properties of the material with a controlled thermal history.

Data Analysis: The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine the glass transition temperature (Tg) as a step change in the baseline, the crystallization temperature (Tc) as an exothermic peak, and the melting temperature (Tm) as an endothermic peak. The area under the melting peak is integrated to calculate the heat of fusion (ΔH).

Visualization of Experimental Workflow

The logical workflow for performing a DSC analysis can be visualized as follows:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of polymer pan Place in aluminum DSC pan weigh->pan seal Hermetically seal pan pan->seal instrument Place sample and reference pans in DSC cell seal->instrument program Set temperature program (cool, heat, cool, heat) instrument->program run Run DSC experiment program->run thermogram Obtain heat flow vs. temperature thermogram run->thermogram analyze Analyze for Tg, Tm, ΔH thermogram->analyze

Caption: Logical workflow for Differential Scanning Calorimetry (DSC) analysis.

References

A Comparative Guide to Silicone Cross-Linking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the effects of peroxide, platinum-catalyzed addition, condensation, and thiol-ene cross-linking agents on the properties of silicone elastomers.

Silicone elastomers are indispensable materials in the fields of scientific research and pharmaceutical development, prized for their biocompatibility, thermal stability, and tunable mechanical properties. The choice of cross-linking agent is a critical determinant of the final properties of the cured silicone, influencing everything from its mechanical strength and flexibility to its purity and suitability for sensitive applications. This guide provides a comprehensive comparison of four common cross-linking systems: peroxide, platinum-catalyzed addition, condensation, and thiol-ene curing.

Comparative Analysis of Silicone Properties by Cross-Linking Agent

The selection of a cross-linking agent has a profound impact on the mechanical and chemical properties of the resulting silicone elastomer. The following table summarizes key performance indicators for silicones cured with different types of cross-linking agents. The data presented are typical values sourced from technical datasheets and research publications, and may vary depending on the specific formulation and curing conditions.

PropertyPeroxide-CuredPlatinum-Cured (Addition)Condensation-CuredThiol-Ene CuredTest Method
Hardness (Shore A) 24 - 73[1]30 - 8014 - 38[2]Varies with formulationASTM D2240
Tensile Strength (MPa) 6.0 - 8.5[3]6 - 93 - 70.3 - 3.9[4]ASTM D412
Elongation at Break (%) 870 - 1200[3]450 - 850350 - 550Increases with precursor molecular weight[4]ASTM D412
Tear Strength (kN/m) 21 - 26[3]20 - 5012 - 27Varies with formulationASTM D624
Cure Time Minutes to hours at elevated temp.Minutes to hours (can be accelerated with heat)Hours to days at room temp.Seconds to minutes (photo-initiated)[5]-
Byproducts Yes (e.g., volatile organic acids)[6]No[7]Yes (e.g., alcohol, acetic acid)[7]No-
Purity/Biocompatibility Limited due to byproducts[8]High, often medical grade[8]Lower purity, not typically for medical useGood cytocompatibilityISO 10993, USP Class VI
Cost Lower[8]Higher[8]LowerVaries-

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure comparability. Below are detailed protocols for the key experiments cited.

Tensile Strength and Elongation at Break (ASTM D412)

This test method is used to determine the tensile properties of vulcanized rubber and thermoplastic elastomers.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from a cured silicone sheet of a specified thickness.

  • Test Procedure: The specimen is placed in the grips of a tensile testing machine. The grips are then separated at a constant rate, stretching the specimen until it breaks.

  • Data Acquisition: The force required to stretch the specimen and the elongation at the point of rupture are recorded. Tensile strength is calculated as the maximum force divided by the initial cross-sectional area of the specimen. Elongation at break is the percentage increase in length from the original length at the point of breaking.

Hardness (ASTM D2240)

This method measures the indentation hardness of rubber and elastomeric materials using a durometer.

  • Apparatus: A Shore A durometer is typically used for silicones.

  • Test Procedure: The durometer's indenter is pressed into the surface of the silicone specimen under a specified force.

  • Data Acquisition: The depth of indentation is measured, which corresponds to a hardness value on the Shore A scale, ranging from 0 (softest) to 100 (hardest).

Tear Strength (ASTM D624)

This test measures the resistance of a material to the propagation of a tear.

  • Specimen Preparation: A specimen with a specific geometry (often with a pre-cut nick) is prepared from a cured silicone sheet.

  • Test Procedure: The specimen is mounted in a tensile testing machine, and a force is applied to propagate the tear.

  • Data Acquisition: The force required to propagate the tear is recorded and reported as tear strength in kilonewtons per meter (kN/m).

Biocompatibility (ISO 10993 and USP Class VI)

These standards provide a framework for evaluating the biological safety of medical devices and materials.

  • ISO 10993: This is a series of standards that assesses various aspects of biocompatibility, including cytotoxicity (cell toxicity), sensitization (allergic reactions), and irritation.[6] The specific tests required depend on the nature and duration of the material's contact with the body.

  • USP Class VI: This standard involves a series of in vivo tests to assess the biological reactivity of materials. Materials that pass USP Class VI testing are considered suitable for use in medical applications.

Curing Mechanisms and Logical Selection

The underlying chemistry of the cross-linking reaction is fundamental to the final properties of the silicone. The following diagrams illustrate the chemical mechanisms of each curing system.

Peroxide_Curing Peroxide Organic Peroxide Heat Heat Peroxide->Heat Radicals Free Radicals Heat->Radicals Decomposition PDMS Polydimethylsiloxane (PDMS) Chain Radicals->PDMS Hydrogen Abstraction Activated_PDMS Activated PDMS Chain PDMS->Activated_PDMS Activated_PDMS->Activated_PDMS Crosslink Cross-linked Silicone Network Activated_PDMS->Crosslink

Peroxide Curing Mechanism

Platinum_Curing Vinyl_Silicone Vinyl-functional Silicone Intermediate Activated Complex Vinyl_Silicone->Intermediate Hydride_Silicone Hydride-functional Silicone Hydride_Silicone->Intermediate Platinum_Catalyst Platinum Catalyst Platinum_Catalyst->Intermediate Catalysis Crosslink Cross-linked Silicone Network (No byproducts) Intermediate->Crosslink Hydrosilylation

Platinum-Catalyzed Addition Curing

Condensation_Curing Silanol_Silicone Silanol-terminated Silicone Intermediate Hydrolysis & Condensation Silanol_Silicone->Intermediate Crosslinker Alkoxy Silane Crosslinker Crosslinker->Intermediate Tin_Catalyst Tin Catalyst Tin_Catalyst->Intermediate Catalysis Moisture Atmospheric Moisture Moisture->Intermediate Crosslink Cross-linked Silicone Network Intermediate->Crosslink Byproduct Byproduct (e.g., Alcohol) Intermediate->Byproduct

Condensation Curing Mechanism

Thiol_Ene_Curing Thiol_Silicone Thiol-functional Silicone Radical Thiyl Radical Thiol_Silicone->Radical Ene_Silicone Vinyl-functional Silicone ('Ene') Intermediate Carbon-centered Radical Ene_Silicone->Intermediate Photoinitiator Photoinitiator UV_Light UV Light Photoinitiator->UV_Light UV_Light->Radical Initiation Radical->Ene_Silicone Propagation Intermediate->Thiol_Silicone Chain Transfer Crosslink Cross-linked Silicone Network (No byproducts) Intermediate->Crosslink

Photo-initiated Thiol-Ene Curing

The selection of an appropriate cross-linking agent is a critical step in the development of silicone-based materials for research and pharmaceutical applications. The following workflow can guide the decision-making process.

Crosslinker_Selection_Workflow start Define Application Requirements biocompatibility High Purity & Biocompatibility Required? start->biocompatibility mechanical Key Mechanical Properties? biocompatibility->mechanical No platinum Platinum-Cured (Addition) biocompatibility->platinum Yes cure_speed Rapid Cure Needed? mechanical->cure_speed High Strength/Elongation -> Platinum Good Compression Set -> Peroxide cost Cost a Primary Constraint? cure_speed->cost No thiol_ene Thiol-Ene Cured cure_speed->thiol_ene Yes (Seconds to Minutes) cost->platinum No peroxide Peroxide-Cured cost->peroxide Yes condensation Condensation-Cured cost->condensation Yes (for general purpose)

Workflow for Selecting a Silicone Cross-Linking Agent

References

Safety Operating Guide

Navigating the Safe Disposal of Vinylpentamethyldisiloxane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Vinylpentamethyldisiloxane (CAS No: 1438-79-5), a highly flammable organosiloxane compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Essential Safety and Logistical Information

This compound is classified as a highly flammable liquid and vapor, necessitating stringent safety measures during handling and disposal.[1] Vapors can form explosive mixtures with air, and the liquid can generate static charge.[1] Therefore, all operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from all sources of ignition such as heat, sparks, and open flames.[1]

Proper personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Flame-retardant lab coat

  • Chemical safety goggles or a face shield

  • Appropriate chemical-resistant gloves (e.g., nitrile rubber)

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for quick reference.

PropertyValue
Molecular Formula C7H18OSi2
Molecular Weight 174.39 g/mol [2]
CAS Number 1438-79-5
Appearance Colorless Liquid
Boiling Point 120 °C[2]
Density 0.787 g/mL[2]
Flash Point 12 °C[2]
Refractive Index 1.3930[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be handled systematically to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for its collection, storage, and disposal.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All waste containing this compound must be classified as hazardous and flammable liquid waste.

  • Container Selection: Use only approved, chemically compatible, and properly labeled hazardous waste containers. The container should be made of a material that will not react with the siloxane compound. Glass or a suitable plastic container is recommended. The container must have a tightly sealing lid.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from:

    • Oxidizing agents

    • Acids and bases

    • Aqueous waste

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "Flammable Liquid"

    • "this compound"

    • Accumulation Start Date

    • Hazard Pictograms (Flammable Liquid)

  • Collection: Collect the waste directly into the labeled container at the point of generation (e.g., in the fume hood). Do not fill the container to more than 90% capacity to allow for vapor expansion.[3]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Experimental Protocol: Temporary Storage

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:

    • At or near the point of generation

    • Under the control of the laboratory personnel

    • Away from ignition sources and high-traffic areas

    • In a well-ventilated location, such as a flammable storage cabinet.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Spill Preparedness: Maintain a spill kit specifically for flammable liquids in the vicinity of the SAA. The kit should contain absorbent materials (e.g., sand, vermiculite; do not use combustible materials like paper towels), appropriate PPE, and waste disposal bags.

Experimental Protocol: Final Disposal

  • Professional Disposal Service: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Scheduling Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_0 In-Lab Waste Management cluster_1 Professional Disposal A 1. Identify Waste (this compound) B 2. Select & Label Compatible Container A->B C 3. Segregate from Incompatible Waste B->C D 4. Collect Waste in Fume Hood (<90% full) C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Use Secondary Containment F->G H 8. Schedule Waste Pickup with EHS/Vendor G->H I 9. Complete Disposal Documentation H->I J 10. Licensed Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Personal protective equipment for handling VINYLPENTAMETHYLDISILOXANE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling VINYLPENTAMETHYLDISILOXANE, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as a highly flammable liquid and vapor, the following personal protective equipment is mandatory.[1][2]

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn at all times to prevent eye contact.
Face ShieldRecommended when there is a splash hazard.
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are suitable.
Body Protection Protective ClothingA flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.
In case of a significant splash risk, chemical-resistant coveralls are recommended.
Respiratory Protection NIOSH-approved respiratorRequired if working in a poorly ventilated area or when vapor concentrations may exceed exposure limits. Use a respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[1][2]

  • Use non-sparking tools and explosion-proof electrical equipment.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.[1][2]

  • Avoid all contact with eyes and skin, and do not breathe vapor or mist.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • Measure and dispense the chemical carefully to avoid splashing and the generation of aerosols.

3. Storage:

  • Store in a cool, well-ventilated place away from heat and ignition sources.[1]

  • Keep the container tightly closed.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the contents and container at a licensed waste disposal facility.[1][2]

    • Do not dispose of waste into the sewer system.[2]

    • Handle empty containers with care as they may contain flammable residual vapors.[1][2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition don_ppe Don Appropriate PPE remove_ignition->don_ppe handle_chem Handle Chemical (Avoid Contact & Inhalation) don_ppe->handle_chem Proceed keep_closed Keep Container Tightly Closed handle_chem->keep_closed store_cool Store in a Cool, Ventilated Area keep_closed->store_cool If storing collect_waste Collect in Labeled Container keep_closed->collect_waste If disposing dispose_facility Dispose via Licensed Facility collect_waste->dispose_facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.